molecular formula C47H91N2O11P B15546727 DSPE-PEG-alkyne (MW 2000)

DSPE-PEG-alkyne (MW 2000)

Katalognummer: B15546727
Molekulargewicht: 891.2 g/mol
InChI-Schlüssel: JZGRLJVNZVDSIR-WNPPCAMDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DSPE-PEG-alkyne (MW 2000) is a useful research compound. Its molecular formula is C47H91N2O11P and its molecular weight is 891.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality DSPE-PEG-alkyne (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSPE-PEG-alkyne (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H91N2O11P

Molekulargewicht

891.2 g/mol

IUPAC-Name

azane;[(2R)-3-[hydroxy-[2-(2-prop-2-ynoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C47H88NO11P.H3N/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(49)56-42-44(43-58-60(52,53)57-39-37-48-47(51)55-41-40-54-38-6-3)59-46(50)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;/h3,44H,4-5,7-43H2,1-2H3,(H,48,51)(H,52,53);1H3/t44-;/m1./s1

InChI-Schlüssel

JZGRLJVNZVDSIR-WNPPCAMDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-alkyne MW 2000 for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)-2000] (DSPE-PEG-alkyne MW 2000), a key functionalized lipid for cutting-edge drug delivery systems. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates key workflows and mechanisms through detailed diagrams.

Core Concepts and Applications

DSPE-PEG-alkyne MW 2000 is an amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons, terminating in a reactive alkyne group.[1][2] This structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, where the DSPE moiety integrates into the lipid bilayer.[3][4]

The PEG chain extends from the nanoparticle surface, creating a hydrophilic shield that sterically hinders the adsorption of opsonin proteins. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system, thereby prolonging the circulation time of the nanocarrier in the bloodstream.[3][4][5] The terminal alkyne group is a powerful tool for bioconjugation, enabling the covalent attachment of targeting ligands, imaging agents, or other functional molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][6]

The primary applications of DSPE-PEG-alkyne MW 2000 are in the development of targeted drug delivery systems for diseases such as cancer.[7][8] By conjugating targeting moieties that bind to receptors overexpressed on diseased cells, these functionalized nanoparticles can achieve higher local concentrations of therapeutic agents, enhancing efficacy while minimizing off-target side effects.[5][7]

Physicochemical and Quantitative Data

The successful formulation and application of DSPE-PEG-alkyne MW 2000 rely on a thorough understanding of its physical and chemical properties. The following tables summarize key quantitative data for this compound and for liposomes formulated with it.

Parameter Value Reference
Average Molecular Weight~2873 g/mol [2]
Purity≥90%[9]
AppearanceWhite to off-white solid[9]
SolubilitySoluble in chloroform (B151607), DMSO, and hot water[9]
Storage (Solid)-20°C for long-term storage[9]
Shipping ConditionAmbient temperature[9]

Table 2: Typical Characteristics of Liposomes Formulated with DSPE-PEG-alkyne MW 2000

Parameter Typical Value Range Significance Reference
Hydrodynamic Diameter100 - 150 nmInfluences circulation time and tumor accumulation.[8][10]
Polydispersity Index (PDI)< 0.2Indicates a narrow and uniform size distribution.[10]
Zeta Potential-10 to -40 mVReflects surface charge and colloidal stability.[10][11]
Encapsulation EfficiencyVaries with drug and loading methodMeasures the percentage of drug successfully encapsulated.[8]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and functionalization of liposomes using DSPE-PEG-alkyne MW 2000.

Preparation of Alkyne-Functionalized Stealth Liposomes

This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-alkyne MW 2000 using the thin-film hydration and extrusion method.[4]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG-alkyne MW 2000

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG-alkyne MW 2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the PBS to the same temperature as the lipid film.

    • Add the warm PBS to the flask to hydrate (B1144303) the lipid film. The volume depends on the desired final lipid concentration.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of small unilamellar vesicles (SUVs).[4]

    • The resulting suspension should be translucent.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

    • The liposomes can be stored at 4°C.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation

This protocol details the conjugation of an azide-functionalized targeting ligand to the surface of the alkyne-functionalized liposomes.

Materials:

  • Alkyne-functionalized liposomes (from Protocol 3.1)

  • Azide-functionalized targeting ligand (e.g., peptide, antibody fragment)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in deionized water), sodium ascorbate (e.g., 100 mM in deionized water, freshly prepared), and THPTA (e.g., 100 mM in deionized water).

  • Click Reaction:

    • In a microcentrifuge tube, mix the alkyne-functionalized liposome suspension with the azide-functionalized targeting ligand. The molar ratio of alkyne to azide (B81097) can be optimized, but a slight excess of the azide ligand is common.

    • Add the THPTA solution to the mixture, followed by the CuSO₄ solution. A typical final concentration is 0.1-0.5 mM CuSO₄ and a 5-fold molar excess of THPTA.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the unreacted ligand and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified, ligand-conjugated liposomes.

  • Characterization:

    • Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., SDS-PAGE for protein ligands, HPLC, or fluorescence spectroscopy if the ligand is labeled).

    • Re-characterize the size and zeta potential of the conjugated liposomes using DLS.

Mandatory Visualizations

The following diagrams illustrate key processes involving DSPE-PEG-alkyne MW 2000.

G cluster_formulation Liposome Formulation cluster_conjugation Surface Functionalization cluster_delivery Targeted Drug Delivery lipids Lipids (DSPC, Cholesterol) + DSPE-PEG-Alkyne film Thin Lipid Film lipids->film Evaporation solvent Organic Solvent hydration Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm) mlv->extrusion suv Alkyne-Functionalized Unilamellar Vesicles (SUVs) extrusion->suv click Cu(I)-Catalyzed Click Chemistry suv->click azide Azide-Targeting Ligand azide->click targeted_lipo Targeted Liposome click->targeted_lipo injection Systemic Administration targeted_lipo->injection circulation Blood Circulation injection->circulation accumulation Tumor Accumulation (EPR Effect) circulation->accumulation binding Receptor Binding accumulation->binding internalization Endocytosis binding->internalization release Drug Release internalization->release G liposome Alkyne-Liposome Surface product Triazole Linkage (Covalent Bond) liposome->product ligand Azide-Targeting Ligand ligand->product catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->product

References

An In-depth Technical Guide to the Self-Assembly of DSPE-PEG-Alkyne in Water for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles, quantitative characteristics, and experimental methodologies related to the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-alkyne] (DSPE-PEG-alkyne) in aqueous environments. This amphiphilic polymer is a cornerstone in the development of advanced drug delivery systems, offering a versatile platform for the encapsulation of hydrophobic therapeutics and targeted delivery through "click" chemistry modifications.

Core Principles of DSPE-PEG-Alkyne Self-Assembly

DSPE-PEG-alkyne is an amphiphilic block copolymer composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a reactive alkyne group. In aqueous solutions, these molecules spontaneously self-assemble into core-shell micellar nanostructures to minimize the unfavorable interactions between the hydrophobic DSPE tails and water.

The hydrophobic DSPE moieties form the core of the micelle, creating a favorable microenvironment for the encapsulation of poorly water-soluble drugs. The hydrophilic PEG chains form a dense, protective corona on the micelle's surface. This PEGylated shell serves two primary functions: it provides colloidal stability by preventing aggregation through steric hindrance, and it confers "stealth" properties, reducing opsonization and recognition by the mononuclear phagocyte system, which can prolong circulation time in vivo.[1] The terminal alkyne group provides a reactive handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" chemistry reaction.

The self-assembly process is initiated above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, DSPE-PEG-alkyne molecules exist predominantly as unimers. As the concentration increases to and above the CMC, the formation of micelles becomes thermodynamically favorable.

Quantitative Data on DSPE-PEG Micelle Properties

The physicochemical properties of DSPE-PEG micelles are influenced by factors such as the length of the PEG chain and the composition of the aqueous medium. While specific data for the alkyne-terminated variant is not extensively reported, the properties of DSPE-PEG-alkyne are expected to be highly similar to those of its methoxy-terminated counterpart with the same PEG molecular weight. The following table summarizes key quantitative data for DSPE-PEG micelles with various PEG chain lengths.

PropertyDSPE-PEG2000DSPE-PEG3000DSPE-PEG5000Measurement Technique(s)References
CMC (in water/buffer) 10-25 µM (water), 0.5-1.0 µM (buffer)[2][3]0.5-1.0 µM[4][5]1.0-1.5 µM[4][5]Fluorescence Spectroscopy (Pyrene)[2][3][4][5]
Hydrodynamic Diameter 10-35 nm-~15 nmDynamic Light Scattering (DLS)[2][6]
Zeta Potential -2.7 to -38.0 mV--DLS (ZetaSizer)[6][7]
Aggregation Number (Nagg) ~90 (in buffer), <8 (in pure water)[2]-~80SANS, MD Simulations[2][8]
Polydispersity Index (PDI) < 0.3 (generally considered acceptable)--Dynamic Light Scattering (DLS)

Experimental Protocols

Formulation of DSPE-PEG-Alkyne Micelles

3.1.1. Thin-Film Hydration Method (for drug encapsulation)

This is a common method for encapsulating hydrophobic drugs within the micelle core.

  • Materials: DSPE-PEG-alkyne, hydrophobic drug, chloroform (B151607) (or other suitable organic solvent), and an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Procedure:

    • Dissolve a known amount of DSPE-PEG-alkyne and the hydrophobic drug in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the film with the aqueous buffer by adding the buffer to the flask and agitating it at a temperature above the phase transition temperature of the DSPE lipid (approximately 55-60°C).

    • The resulting micelle solution can be sonicated or extruded through polycarbonate membranes to ensure a uniform size distribution.

    • Filter the solution through a 0.22 µm syringe filter to remove any large aggregates.

3.1.2. Direct Dissolution Method (for empty micelles)

This method is simpler for preparing micelles without a drug payload.

  • Materials: DSPE-PEG-alkyne and an aqueous buffer.

  • Procedure:

    • Dissolve the DSPE-PEG-alkyne directly in the aqueous buffer at a concentration well above the CMC.

    • Gently heat and stir the solution to facilitate dissolution and micelle formation.

    • Allow the solution to cool to room temperature.

    • Filter through a 0.22 µm syringe filter.

Characterization of Micelles

3.2.1. Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration (e.g., 1 mg/mL).

    • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

    • Equilibrate the sample at 25°C for 1-2 minutes.

    • Perform measurements to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.

3.2.2. Critical Micelle Concentration (CMC) Determination using Pyrene (B120774)

This method relies on the sensitivity of the pyrene fluorescence spectrum to the polarity of its microenvironment.

  • Procedure:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of DSPE-PEG-alkyne solutions in the aqueous buffer with concentrations spanning the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each DSPE-PEG-alkyne dilution. The final pyrene concentration should be very low (e.g., ~0.6 µM).

    • Evaporate the organic solvent.

    • Incubate the samples overnight at room temperature in the dark to allow for pyrene to partition into the micelle cores.

    • Measure the fluorescence emission spectra (excitation at ~334 nm).

    • Plot the ratio of the intensity of the third and first vibronic peaks (I3/I1) against the logarithm of the DSPE-PEG-alkyne concentration. The CMC is determined from the inflection point of this plot.

3.2.3. Morphology by Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the micelle solution onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess solution with filter paper.

    • (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid.

    • Allow the grid to air-dry completely before imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an azide-containing molecule (e.g., a targeting ligand) to the alkyne-functionalized micelle surface.

  • Materials: DSPE-PEG-alkyne micelles, azide-functionalized molecule, copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • Procedure:

    • To the DSPE-PEG-alkyne micelle solution, add the azide-functionalized molecule.

    • In a separate tube, pre-mix the CuSO4 and the THPTA ligand.

    • Add the copper/ligand complex to the micelle/azide mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Purify the conjugated micelles using dialysis or size exclusion chromatography to remove unreacted molecules and the copper catalyst.[9][10][11]

Visualizations

G cluster_0 Self-Assembly Process DSPE-PEG-Alkyne Unimers DSPE-PEG-Alkyne Unimers Micelle Formation Micelle Formation DSPE-PEG-Alkyne Unimers->Micelle Formation [Concentration] > CMC Core-Shell Micelle Core-Shell Micelle Micelle Formation->Core-Shell Micelle Hydrophobic Core\n(DSPE) Hydrophobic Core (DSPE) Core-Shell Micelle->Hydrophobic Core\n(DSPE) Hydrophilic Corona\n(PEG-Alkyne) Hydrophilic Corona (PEG-Alkyne) Core-Shell Micelle->Hydrophilic Corona\n(PEG-Alkyne) G cluster_formulation Formulation cluster_characterization Characterization Start Start Formulation Formulation Start->Formulation Characterization Characterization Formulation->Characterization Conjugation Conjugation Characterization->Conjugation Click Chemistry Final Product Final Product Conjugation->Final Product Thin-Film Hydration Thin-Film Hydration Direct Dissolution Direct Dissolution DLS (Size, PDI) DLS (Size, PDI) Zeta Potential Zeta Potential CMC Determination CMC Determination TEM (Morphology) TEM (Morphology) G Micelle DSPE-PEG-Alkyne Micelle Click CuAAC (Click Chemistry) Micelle->Click Ligand Azide-Targeting Ligand Ligand->Click TargetedMicelle Targeted Micelle Click->TargetedMicelle G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Targeted Micelle Targeted Micelle Tumor Vasculature Tumor Vasculature Targeted Micelle->Tumor Vasculature EPR Effect (Passive Targeting) Receptor Binding Receptor Binding Tumor Vasculature->Receptor Binding Active Targeting Endocytosis Endocytosis Receptor Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release Low pH Trigger

References

An In-Depth Technical Guide to the Critical Micelle Concentration of DSPE-PEG2000 Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). Understanding the CMC is fundamental for the development of stable and effective drug delivery systems, as it marks the threshold concentration for the self-assembly of individual lipid molecules into micelles. This guide presents quantitative CMC data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Critical Micelle Concentration of DSPE-PEG2000

The CMC of DSPE-PEG2000 is highly sensitive to the experimental conditions, most notably the ionic strength of the solvent. The presence of salts screens the electrostatic repulsion between the negatively charged phosphate (B84403) groups of the DSPE headgroups, thereby facilitating micelle formation at a lower concentration.

CMC (µM)Solvent/BufferTemperature (°C)MethodReference
10 - 25Pure Water25Fluorescence Spectroscopy (DPH probe)[1]
0.5 - 1.010 mM HEPES Buffered Saline (pH 7.4)25Fluorescence Spectroscopy (DPH probe)[1]
~1.0Not SpecifiedNot SpecifiedNot Specified[2]
0.5 - 1.0 (for DSPE-PEG2000 and 3000)Not SpecifiedNot SpecifiedFluorescence Intensity Measurements[3]

Experimental Protocols

Preparation of DSPE-PEG2000 Micelles via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes and micelles.[4][5] This method ensures a homogeneous distribution of the lipid molecules prior to self-assembly.

Materials:

  • DSPE-PEG2000 powder

  • Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., pure water, PBS, or HEPES buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

Procedure:

  • Dissolution: Dissolve the desired amount of DSPE-PEG2000 in chloroform or a chloroform/methanol mixture in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (for DSPE-PEG2000, a water bath temperature of 60-65°C is suitable).[6] A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Dry the lipid film under high vacuum for at least 2-4 hours to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The volume of the buffer will determine the final concentration of the micelle solution.

  • Micelle Formation: Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature (e.g., 60-65°C) for 30-60 minutes.[6] The solution should transition from a milky appearance to a clear or translucent solution, indicating the formation of micelles.

  • Sonication (Optional): To ensure a uniform size distribution, the micelle solution can be sonicated using a bath or probe sonicator.

  • Sterilization: For biological applications, the final micelle solution can be sterilized by filtration through a 0.22 µm filter.

Determination of Critical Micelle Concentration using Pyrene (B120774) Fluorescence Spectroscopy

Pyrene is a fluorescent probe that exhibits a change in its emission spectrum upon partitioning from a polar aqueous environment to the nonpolar core of a micelle. This phenomenon allows for the sensitive determination of the CMC.[7][8]

Materials:

  • DSPE-PEG2000 micelle solutions of varying concentrations

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone (B3395972) or ethanol)

  • Aqueous buffer (same as used for micelle preparation)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of DSPE-PEG2000 Dilutions: Prepare a series of DSPE-PEG2000 solutions in the desired aqueous buffer, with concentrations spanning the expected CMC.

  • Addition of Pyrene Probe: Add a small aliquot of the pyrene stock solution to each DSPE-PEG2000 dilution. The final concentration of pyrene should be very low (e.g., in the nanomolar to low micromolar range) to avoid the formation of pyrene excimers.[8]

  • Solvent Evaporation: Gently evaporate the organic solvent from the pyrene stock solution, for example, by leaving the samples under a gentle stream of nitrogen or in a fume hood.

  • Equilibration: Allow the samples to equilibrate, typically for several hours or overnight in the dark, to ensure the pyrene has partitioned into the micelles.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorescence spectrophotometer to approximately 334-339 nm.[7]

    • Record the emission spectra from approximately 350 nm to 500 nm.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-PEG2000 concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which a significant change in the polarity of the pyrene's microenvironment occurs.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis cluster_result Result prep1 Prepare series of DSPE-PEG2000 concentrations prep2 Add pyrene stock solution to each concentration prep1->prep2 prep3 Evaporate organic solvent prep2->prep3 prep4 Equilibrate samples (e.g., overnight) prep3->prep4 measure1 Set excitation wavelength (e.g., 335 nm) prep4->measure1 measure2 Record emission spectra (e.g., 350-500 nm) measure1->measure2 measure3 Determine intensities of I1 and I3 peaks measure2->measure3 analysis1 Calculate I3/I1 ratio for each concentration measure3->analysis1 analysis2 Plot I3/I1 ratio vs. log[DSPE-PEG2000] analysis3 Identify inflection point of the sigmoidal curve analysis2->analysis3 result Critical Micelle Concentration (CMC) analysis3->result

Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.

References

The Alkyne Group: A Linchpin of Modern Click Chemistry for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a set of powerful, reliable, and selective reactions for the covalent assembly of molecular building blocks.[1][2] At the heart of the most prominent click reactions—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—lies the alkyne functional group. Its unique electronic properties and steric accessibility make it an indispensable tool for researchers. This guide provides a detailed exploration of the alkyne's function, from its fundamental role in reaction mechanisms to its practical application in experimental settings.

Part 1: The Role of the Terminal Alkyne in CuAAC

The CuAAC reaction is the quintessential example of click chemistry, joining a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition, which produces a mixture of 1,4 and 1,5-regioisomers and requires harsh conditions.[4] The key to this efficiency and specificity is the unique interaction between the terminal alkyne and the copper(I) catalyst.

Core Principle: Activation via Copper Acetylide Formation

The critical feature of the alkyne in CuAAC is its terminal C-H bond. The sp-hybridized carbon atom imparts significant acidity to the attached proton. In the presence of a Cu(I) catalyst, this proton is readily removed, leading to the formation of a copper acetylide intermediate.[5] This step is fundamental to the reaction mechanism; the coordination of Cu(I) to the alkyne significantly increases the acidity of the terminal proton, facilitating its deprotonation.[6] The resulting copper acetylide is a potent nucleophile that readily reacts with the azide partner, initiating the cycloaddition cascade.

The Dinuclear Copper-Mediated Mechanism

While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[7][8] This mechanism explains the reaction's remarkable speed and fidelity. The alkyne plays a central role in forming the key catalytic species.

The catalytic cycle proceeds through several key steps involving the alkyne:

  • π-Complex Formation : A terminal alkyne first coordinates to a Cu(I) center, forming a π-complex.[6]

  • Deprotonation and Acetylide Formation : The increased acidity of the alkyne proton allows for its removal, forming a copper acetylide.

  • Dinuclear Complex Assembly : The initial copper acetylide coordinates with a second Cu(I) ion to form a more stable and highly nucleophilic dinuclear π,σ-bis(copper) acetylide complex.[7]

  • Cycloaddition : This activated dinuclear acetylide complex reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-triazolide intermediate.[]

  • Protonolysis and Product Release : The cycle concludes with the protonolysis of the copper-triazole bond, often by another molecule of the terminal alkyne, which releases the 1,4-disubstituted triazole product and regenerates the active dinuclear catalyst.[7]

CuAAC_Catalytic_Cycle Dinuclear Catalytic Cycle of CuAAC Reactants Terminal Alkyne (R-C≡C-H) + Azide (R'-N3) Pi_Complex Cu(I)-Alkyne π-Complex Reactants->Pi_Complex + Cu(I) CuI_Source 2x Cu(I) Catalyst Dinuclear_Acetylide Dinuclear Cu(I)-Acetylide Complex [Cu]2-C≡C-R Pi_Complex->Dinuclear_Acetylide + Cu(I) - H+ Six_Membered_Ring Six-Membered Cupracycle Intermediate Dinuclear_Acetylide->Six_Membered_Ring + Azide Cu_Triazolide Copper Triazolide Intermediate Six_Membered_Ring->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+ (from Alkyne) Product->CuI_Source Catalyst Regeneration

A diagram of the dinuclear catalytic cycle of the CuAAC reaction.
Factors Influencing Alkyne Reactivity in CuAAC

The rate of the CuAAC reaction is highly dependent on the structure of the alkyne. Specifically, the acidity of the terminal proton is a key determinant. Alkynes bearing electron-withdrawing groups exhibit enhanced reactivity because these groups stabilize the resulting acetylide anion, lowering the energy barrier for deprotonation.[10]

Alkyne SubstrateElectron-Withdrawing Group (EWG)Relative ReactivityRationale
Propargyl Alcohol -CH₂OH (Weak)ModerateStandard reference alkyne.
Phenylacetylene Phenyl (Weakly withdrawing)Moderate-HighIncreased acidity compared to alkyl alkynes.[10]
p-Ethynylbenzonitrile p-Cyano (Strong)HighStrong EWG significantly increases C-H acidity.[10]
Ethyl Propiolate -COOEt (Strong)Very HighThe ester group strongly enhances proton acidity.
Alkynyl Sulfones -SO₂R (Very Strong)Exceptionally HighSulfone is a powerful EWG, leading to rapid acetylide formation.

Part 2: The Strained Alkyne in Metal-Free SPAAC

While highly efficient, the cytotoxicity of copper limits the application of CuAAC in living systems.[11] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst.[] In SPAAC, the driving force for the reaction is not catalysis, but rather the release of ring strain from a highly unstable cyclic alkyne.

Core Principle: Ring Strain as the Driving Force

SPAAC utilizes cycloalkynes, typically derivatives of cyclooctyne (B158145), the smallest stable cyclic alkyne. The ideal linear geometry (180°) of an alkyne is severely distorted within the eight-membered ring, creating substantial ring strain (~18 kcal/mol). This stored energy lowers the activation barrier for the [3+2] cycloaddition with an azide.[13] The reaction proceeds rapidly and bioorthogonally, as neither strained alkynes nor azides are naturally present in biological systems.[][14]

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition Reactants Strained Cycloalkyne + Azide TS Concerted [3+2] Transition State Reactants->TS Product Stable Triazole Product TS->Product EnergyRelease Release of ~18 kcal/mol Ring Strain TS->EnergyRelease

The concerted mechanism of SPAAC driven by ring strain release.
Reactivity of Common Cycloalkynes

The rational design of cycloalkynes is key to optimizing SPAAC reactions. Modifications to the cyclooctyne ring, such as fusing aromatic rings or adding electron-withdrawing groups, can further increase strain and enhance reaction rates.[14] However, there is often a trade-off between reactivity and stability, as highly reactive alkynes can be prone to decomposition or side reactions.

CycloalkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹)Key Features
Cyclooctyne OCT~1 x 10⁻³The parent, simplest strained alkyne. Relatively slow.
Azadibenzocyclooctyne DIBAC / ADIBO~0.3Good balance of reactivity and stability. Widely used.
Dibenzocyclooctyne DIBO~0.06 - 0.1Fused benzene (B151609) rings increase strain and reactivity.[13]
Bicyclononyne BCN~0.01 - 1.0High stability and good kinetics.[14]
Difluorobenzocyclooctyne DIFBO> 1.0Fluorination lowers the LUMO, dramatically increasing reactivity.[14]

Part 3: Applications and Experimental Workflow

The alkyne group, via CuAAC and SPAAC, enables a vast array of applications in drug development and life sciences, including:

  • Bioconjugation : Attaching molecules like PEG, toxins, or imaging agents to proteins and antibodies (e.g., ADCs).[15]

  • Activity-Based Protein Profiling (ABPP) : Using alkyne-functionalized probes to identify enzyme activity in complex proteomes.[16]

  • Metabolic Labeling : Introducing alkyne-bearing sugars or amino acids into cellular pathways to visualize newly synthesized biomolecules.[13]

  • Materials Science : Creating novel polymers and modifying surfaces with high precision.[17]

A generalized workflow for a bioconjugation experiment using click chemistry highlights the central role of the alkyne as a chemical handle.

Bioconjugation_Workflow General Workflow for Alkyne-Based Bioconjugation Start Start: Define Target (e.g., Protein) Step1 Step 1: Functionalize Biomolecule Introduce a terminal alkyne (CuAAC) or strained alkyne (SPAAC) handle. Start->Step1 Step3 Step 3: Perform Click Reaction Mix functionalized biomolecule and reporter under appropriate conditions (Cu(I) or strain). Step1->Step3 Step2 Step 2: Prepare Reporter Molecule Synthesize or purchase an azide-functionalized reporter (e.g., fluorescent dye, biotin). Step2->Step3 Step4 Step 4: Purification Remove excess reagents and catalyst (e.g., via SEC, dialysis, or affinity chromatography). Step3->Step4 Step5 Step 5: Analysis and Characterization Confirm conjugation and purity using SDS-PAGE, Mass Spectrometry, HPLC, etc. Step4->Step5 End End: Purified Conjugate Ready for Application Step5->End

A typical experimental workflow for protein labeling using click chemistry.

Part 4: Key Experimental Protocols

Precise and reproducible methodologies are crucial for the successful application of click chemistry.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein (1-10 mg/mL in PBS, pH 7.4)

  • Azide-functionalized dye (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (10 mM stock in DMSO)

Methodology:

  • Reaction Setup : In a microcentrifuge tube, combine 100 µL of the alkyne-protein solution (e.g., at 5 mg/mL, ~100 µM for a 50 kDa protein).

  • Azide Addition : Add 2 µL of the 10 mM azide-dye stock to the protein solution to achieve a final concentration of ~200 µM (2-fold excess). Mix gently.

  • Ligand Addition : Add 2.5 µL of the 10 mM TBTA stock to the mixture to a final concentration of 250 µM. TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction.[7]

  • Catalyst Preparation : In a separate tube, pre-mix the catalyst. Add 1 µL of 50 mM CuSO₄ to 4 µL of 100 mM sodium ascorbate. The solution should turn a faint yellow as Cu(II) is reduced to Cu(I). Let stand for 1 minute.

  • Reaction Initiation : Add 1 µL of the pre-mixed Cu(I)-ascorbate solution to the protein-azide mixture to initiate the reaction. The final copper concentration will be ~500 µM.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification : Remove unreacted dye and catalyst using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).

  • Analysis : Confirm conjugation by SDS-PAGE (observing a fluorescent band) and quantify the degree of labeling using UV-Vis spectroscopy.

Protocol 2: Kinetic Analysis of a SPAAC Reaction via ¹H NMR

This protocol provides a method to determine the second-order rate constant for a SPAAC reaction.

Materials:

  • Cycloalkyne of interest (e.g., BCN)

  • Benzyl azide

  • Internal standard (e.g., dimethyl sulfone)

  • Deuterated solvent (e.g., CD₃CN or D₂O)

Methodology:

  • Stock Solution Preparation : Prepare stock solutions of the cycloalkyne, benzyl azide, and internal standard of known concentrations in the deuterated solvent.

  • Reaction Mixture : In an NMR tube, combine precise volumes of the stock solutions to achieve desired initial concentrations (e.g., 5 mM of each reactant and 5 mM of the internal standard).

  • NMR Acquisition : Immediately place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum (t=0).

  • Time-Course Monitoring : Acquire subsequent spectra at regular time intervals (e.g., every 10 minutes for a fast reaction, or every hour for a slower one).

  • Data Analysis :

    • Integrate a characteristic peak for one of the reactants (e.g., the benzylic protons of benzyl azide) and a peak for the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.

    • Plot 1/[Reactant] versus time. For a second-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k₂.[18]

Conclusion

The alkyne functional group is far more than a simple triple bond; it is a versatile and powerful chemical handle that forms the foundation of click chemistry. In CuAAC, the terminal alkyne's acidity enables rapid, copper-mediated ligation, while in SPAAC, the immense energy stored in strained cyclic alkynes drives catalyst-free conjugation. The continued development of novel alkyne structures with tailored reactivity and stability ensures that this remarkable functional group will remain a cornerstone of innovation in drug development, chemical biology, and materials science for the foreseeable future.

References

The Role of DSPE-PEG-Alkyne in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Functionalizable Lipids in Targeted Therapeutics

The landscape of drug delivery is continuously evolving, with a significant shift towards targeted therapies that maximize therapeutic efficacy while minimizing off-target effects. At the forefront of this revolution are functionalizable lipid-based nanoparticles, which serve as versatile carriers for a wide array of therapeutic agents. Among these, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkynyl(polyethylene glycol)] (DSPE-PEG-alkyne) has emerged as a critical component in the design and fabrication of sophisticated drug delivery systems.

This technical guide provides an in-depth exploration of the multifaceted role of DSPE-PEG-alkyne in drug delivery. We will delve into its chemical properties, its function in nanoparticle self-assembly, and its pivotal role in enabling targeted drug delivery through bioorthogonal "click" chemistry. This document is intended to be a comprehensive resource, providing researchers and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to effectively utilize DSPE-PEG-alkyne in their research and development endeavors.

Core Concepts: Understanding DSPE-PEG-Alkyne

DSPE-PEG-alkyne is an amphiphilic molecule composed of three key functional domains:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl chains, forming the hydrophobic lipid tail. This portion of the molecule is crucial for its self-assembly into the lipid bilayer of nanoparticles such as liposomes and the hydrophobic core of micelles.[1] The saturated nature of the stearoyl chains contributes to a higher phase transition temperature, resulting in more rigid and stable nanoparticles.

  • Polyethylene (B3416737) Glycol (PEG): A hydrophilic polymer chain that forms a "stealth" corona on the surface of the nanoparticle. This PEG layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[2] This leads to prolonged circulation times in the bloodstream, a critical factor for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

  • Alkyne Group (-C≡CH): A terminal triple bond that serves as a chemical handle for post-formulation modification of the nanoparticle surface. This functional group is the key to unlocking the potential of targeted drug delivery through highly efficient and specific "click" chemistry reactions.[1]

The unique combination of these three components makes DSPE-PEG-alkyne a powerful tool for creating long-circulating, stable, and targetable drug delivery vehicles.

Quantitative Data: Physicochemical and Pharmacokinetic Properties

The incorporation of DSPE-PEG-alkyne into nanoparticle formulations significantly influences their physicochemical properties and in vivo performance. The following tables summarize key quantitative data from various studies on DSPE-PEG based drug delivery systems. While not all studies explicitly use the alkyne derivative, the data provides a strong indication of the expected performance.

Table 1: Physicochemical Characterization of DSPE-PEG Based Nanoparticles

Nanoparticle TypeDrugDSPE-PEG Derivative (MW)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
MicellesPaclitaxel (B517696)DSPE-PEG(5000)~140< 0.2Not Reported[3]
LiposomessiRNADSPE-PEG(2000)-RGD156.4 ± 37.5Not Reported+24.9 ± 1.5[4]
MicellesDoxorubicin (B1662922)DSPE-PEG(2000)16.5 - 20Not ReportedNot Reported[5]
LiposomesDoxorubicinDSPE-mPEG(2000)98.7 - 181.2Not ReportedNot Reported[6]
LCNPsPaclitaxelDSPE-PEG~70Not ReportedNot Reported[7]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle TypeDrugDSPE-PEG DerivativeDrug Loading (%)Encapsulation Efficiency (%)Reference
MicellesPaclitaxelDSPE-PEG(5000)Not Reported95%[3][8]
MicellesPaclitaxel & ParthenolideDSPE-PEG(2000)Not Reported>95%[9][10]
LiposomesDoxorubicinDSPE-mPEG(2000)Not Reported74.9 - 94.1%[6]
Bi-PEG NPsDoxorubicinPEGylated Phospholipids22.8%Not Reported[11]
NanodisksDoxorubicinPEG5K-GCDSNot Reported96.1%[12]

Table 3: In Vitro Drug Release Profile

Nanoparticle SystemDrugRelease ConditionsCumulative ReleaseTime PointReference
PEG-lipid micellesPaclitaxelSimulated lung fluidSustained releaseNot specified[3]
Anionic encapsulated complexessiRNAPBS, pH 7.4~45-60%7 days[13]
MTC NPssiRNAPBS, pH 7.4Varied (tunable)Not specified[14]
DOX-DisksDoxorubicinpH 7.425.6%24 hours[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DSPE-PEG-alkyne, formulation of nanoparticles, and subsequent functionalization and evaluation.

Synthesis of DSPE-PEG-Alkyne

The synthesis of DSPE-PEG-alkyne can be achieved through various chemical strategies. A common approach involves the reaction of an amino-terminated DSPE-PEG with a propargylating agent. The following is a generalized protocol based on established methods for synthesizing DSPE-PEG derivatives.[11][15][16]

Materials:

  • DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • Propargyl bromide or N-succinimidyl 3-propargylpropionate

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Dialysis membrane (MWCO appropriate for the PEG size)

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve DSPE-PEG-Amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add an excess of triethylamine to the solution to act as a proton scavenger.

  • Propargylation: Slowly add a molar excess of the propargylating agent (e.g., propargyl bromide) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude product in deionized water and purify by dialysis against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the final DSPE-PEG-alkyne product as a white, fluffy powder.

  • Characterization: Confirm the structure and purity of the synthesized DSPE-PEG-alkyne using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Formulation of DSPE-PEG-Alkyne Nanoparticles by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes and other lipid-based nanoparticles.[4]

Materials:

  • DSPE-PEG-Alkyne

  • Structural lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC, Cholesterol)

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Dissolution: Dissolve DSPE-PEG-alkyne, structural lipids, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. The molar ratios of the lipids should be optimized based on the desired nanoparticle characteristics.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask in a water bath set at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature of the buffer should also be above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication using a bath sonicator or, preferably, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). The extrusion process is typically repeated 10-20 times.

  • Purification: Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: Characterize the resulting nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be visualized using Transmission Electron Microscopy (TEM). Drug encapsulation efficiency and loading capacity can be determined using techniques like HPLC or UV-Vis spectroscopy after disrupting the nanoparticles.[17][18]

Surface Functionalization via Click Chemistry

The alkyne group on the surface of the DSPE-PEG-alkyne nanoparticles allows for the covalent attachment of targeting ligands (e.g., peptides, antibodies, small molecules) that are functionalized with an azide (B81097) group. This can be achieved through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

CuAAC is a highly efficient and widely used click reaction.[19][20]

Materials:

  • DSPE-PEG-alkyne nanoparticles

  • Azide-functionalized targeting ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA)[21]

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Prepare stock solutions of CuSO₄, sodium ascorbate, and the chelating ligand in the reaction buffer.

  • Pre-complexation: Mix the CuSO₄ solution with the chelating ligand solution to form the copper(I) catalyst complex.

  • Reaction Mixture: To the DSPE-PEG-alkyne nanoparticle suspension, add the azide-functionalized targeting ligand.

  • Initiation: Initiate the click reaction by adding the pre-complexed copper catalyst and a fresh solution of sodium ascorbate to the nanoparticle-ligand mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification: Purify the functionalized nanoparticles from unreacted ligand and catalyst components using size exclusion chromatography or dialysis.

SPAAC is a copper-free click reaction that is advantageous for biological applications where copper toxicity is a concern.[3][22]

Materials:

  • DSPE-PEG-alkyne nanoparticles

  • Azide-functionalized targeting ligand containing a strained alkyne (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Mixture: Simply mix the DSPE-PEG-alkyne nanoparticles with the strained alkyne-functionalized azide ligand in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction kinetics of SPAAC are generally slower than CuAAC.

  • Purification: Purify the functionalized nanoparticles using size exclusion chromatography or dialysis.

In Vivo Evaluation of Targeted Nanoparticles

The efficacy of the targeted drug delivery system must be evaluated in a relevant animal model.[23]

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenograft tumors)[24]

  • Targeted drug-loaded nanoparticles

  • Non-targeted (control) nanoparticles

  • Imaging agent (if applicable, e.g., a fluorescent dye co-encapsulated or conjugated to the nanoparticles)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/CT for radiolabeled particles)[25][26]

  • Calipers for tumor measurement

Procedure:

  • Animal Model: Establish the tumor model by subcutaneously or orthotopically implanting cancer cells into the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Administration: Administer the targeted nanoparticles, non-targeted nanoparticles, and free drug (as controls) to different groups of mice, typically via intravenous (i.v.) injection.

  • Biodistribution Studies:

    • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), image the mice using the appropriate in vivo imaging system to visualize the accumulation of the nanoparticles in the tumor and other organs.[27]

    • Ex Vivo Analysis: At the end of the study, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, heart, lungs). Quantify the amount of drug or nanoparticle in each tissue using techniques like HPLC, fluorescence measurement, or gamma counting (for radiolabeled particles) to determine the biodistribution profile.[13]

  • Therapeutic Efficacy Study:

    • Tumor Growth Monitoring: Monitor the tumor size in each treatment group over time using calipers.

    • Survival Analysis: Record the survival of the animals in each group.

    • Histological Analysis: At the end of the study, excise the tumors and perform histological analysis (e.g., H&E staining, TUNEL assay) to assess tumor necrosis and apoptosis.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships in the development and application of DSPE-PEG-alkyne based drug delivery systems.

G cluster_0 Nanoparticle Formulation cluster_1 Targeting Ligand Conjugation cluster_2 In Vivo Application a DSPE-PEG-Alkyne + Lipids + Drug b Thin-Film Hydration a->b Dissolution & Evaporation c Drug-Loaded Nanoparticles b->c Hydration & Sonication/Extrusion e Click Chemistry (CuAAC or SPAAC) c->e d Azide-Functionalized Ligand d->e f Targeted Nanoparticles e->f g Systemic Administration f->g h Prolonged Circulation (PEG Shielding) g->h i Tumor Accumulation (EPR Effect) h->i j Receptor-Mediated Endocytosis i->j Targeting Ligand Binding k Intracellular Drug Release j->k l Therapeutic Effect k->l

Caption: Overall workflow of targeted drug delivery using DSPE-PEG-alkyne nanoparticles.

G cluster_synthesis DSPE-PEG-Alkyne Synthesis cluster_formulation Nanoparticle Formulation cluster_conjugation Targeting Ligand Conjugation DSPE-PEG-NH2 DSPE-PEG-NH2 Reaction with Propargylating Agent Reaction with Propargylating Agent DSPE-PEG-NH2->Reaction with Propargylating Agent Base Purification (Dialysis) Purification (Dialysis) Reaction with Propargylating Agent->Purification (Dialysis) DSPE-PEG-Alkyne (Product) DSPE-PEG-Alkyne (Product) Purification (Dialysis)->DSPE-PEG-Alkyne (Product) DSPE-PEG-Alkyne DSPE-PEG-Alkyne Lipid Mixture in Organic Solvent Lipid Mixture in Organic Solvent DSPE-PEG-Alkyne->Lipid Mixture in Organic Solvent Thin Lipid Film Thin Lipid Film Lipid Mixture in Organic Solvent->Thin Lipid Film Rotary Evaporation Drug Drug Drug->Lipid Mixture in Organic Solvent Multilamellar Vesicles (MLVs) Multilamellar Vesicles (MLVs) Thin Lipid Film->Multilamellar Vesicles (MLVs) Hydration Unilamellar Vesicles (LUVs) Unilamellar Vesicles (LUVs) Multilamellar Vesicles (MLVs)->Unilamellar Vesicles (LUVs) Extrusion Click Reaction Click Reaction Unilamellar Vesicles (LUVs)->Click Reaction Targeted Nanoparticles Targeted Nanoparticles Click Reaction->Targeted Nanoparticles Azide-Ligand Azide-Ligand Azide-Ligand->Click Reaction

Caption: Experimental workflow for the synthesis and formulation of targeted nanoparticles.

G Drug Delivery System Drug Delivery System Nanoparticle Core Nanoparticle Core Drug Delivery System->Nanoparticle Core PEG Corona PEG Corona Drug Delivery System->PEG Corona Hydrophobic Drug Hydrophobic Drug Nanoparticle Core->Hydrophobic Drug Lipid Bilayer/Core Lipid Bilayer/Core Nanoparticle Core->Lipid Bilayer/Core Targeting Ligand Targeting Ligand PEG Corona->Targeting Ligand DSPE-PEG-Alkyne DSPE-PEG-Alkyne PEG Corona->DSPE-PEG-Alkyne Click Chemistry Linkage Click Chemistry Linkage Targeting Ligand->Click Chemistry Linkage DSPE-PEG-Alkyne->Click Chemistry Linkage

Caption: Logical relationship of components in a DSPE-PEG-alkyne based drug delivery system.

Conclusion and Future Perspectives

DSPE-PEG-alkyne has proven to be an invaluable tool in the rational design of advanced drug delivery systems. Its unique tripartite structure provides a stable and long-circulating nanoparticle platform with the added advantage of a readily functionalizable surface for targeted delivery. The ability to conjugate a wide range of targeting moieties with high specificity and efficiency via click chemistry opens up a vast landscape of possibilities for developing next-generation therapeutics for a multitude of diseases, most notably cancer.

Future research in this area will likely focus on the development of multifunctional nanoparticles that combine targeted drug delivery with diagnostic imaging capabilities (theranostics), as well as the design of stimuli-responsive systems where drug release is triggered by specific cues in the target microenvironment. The continued exploration of novel targeting ligands and the optimization of nanoparticle formulations will further enhance the clinical potential of DSPE-PEG-alkyne based drug delivery systems, bringing us closer to the era of personalized and precision medicine.

References

DSPE-PEG Lipids: A Technical Guide to Engineering Stealth Liposomes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG) lipids and their critical role in the development of "stealth" liposomes. This document details the core principles, experimental methodologies, and key data associated with DSPE-PEGylated liposomes, offering a valuable resource for professionals in the field of drug delivery.

Introduction: The "Stealth" Concept in Drug Delivery

Liposomes, as versatile drug carriers, have shown immense promise in improving the therapeutic index of various drugs. However, conventional liposomes are rapidly cleared from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. To overcome this limitation, the concept of "stealth" liposomes was developed. By incorporating polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a hydrophilic and protective layer is formed. This PEG shield sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and significantly extending the circulation time of the liposomes.[1] This prolonged circulation not only enhances the bioavailability of the encapsulated drug but also promotes passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

DSPE-PEG: The Gold Standard for Stealth Liposomes

Among various PEGylated phospholipids, DSPE-PEG has emerged as the gold standard for creating stealth liposomes. DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) possesses long, saturated acyl chains that contribute to a more stable and less permeable lipid bilayer.[2] The PEG component, a hydrophilic and biocompatible polymer, provides the "stealth" characteristic. The combination of DSPE's stability and PEG's shielding effect makes DSPE-PEG a highly effective component in advanced drug delivery systems.

The general structure of a DSPE-PEG lipid consists of the DSPE anchor, which integrates into the liposome's lipid bilayer, and the flexible PEG chain extending into the aqueous environment. This unique amphiphilic nature allows for its stable incorporation into the liposomal membrane.

Mechanism of Action: How DSPE-PEG Creates the Stealth Effect

The primary mechanism by which DSPE-PEG prolongs circulation time is through steric hindrance. The PEG chains on the liposome surface create a dense, hydrophilic cloud that physically blocks the binding of opsonins, which are plasma proteins that mark foreign particles for phagocytosis. This prevention of opsonization is the key to evading recognition and uptake by the macrophages of the MPS.[1][2]

The effectiveness of the stealth effect is influenced by several factors, including the molecular weight of the PEG chain and its grafting density on the liposome surface. At lower densities, the PEG chains adopt a "mushroom" conformation. As the density increases, they extend into a "brush" conformation, which is generally more effective at preventing opsonin binding and subsequent clearance.[3]

Below is a diagram illustrating the mechanism of the stealth effect.

stealth_mechanism cluster_blood_vessel Bloodstream cluster_target Target Tissue (e.g., Tumor) liposome Conventional Liposome opsonin Opsonin liposome->opsonin Opsonization macrophage Macrophage (MPS) opsonin->macrophage Recognition & Phagocytosis stealth_liposome Stealth Liposome (DSPE-PEG) stealth_liposome->opsonin Steric Hindrance (No Opsonization) stealth_liposome->macrophage Evades MPS target Target Site stealth_liposome->target Prolonged Circulation & Enhanced Permeability and Retention (EPR) Effect

Caption: Mechanism of DSPE-PEG mediated stealth effect.

Quantitative Data on DSPE-PEG Liposomes

The incorporation of DSPE-PEG into liposomal formulations has a significant impact on their pharmacokinetic properties. The following tables summarize key quantitative data from various studies.

Liposome Formulation Key Lipids Circulation Half-Life (t½) Reference
Non-PEGylatedDSPC/Cholesterol< 1 hour (in rats)[4]
DSPE-PEGylatedDSPC/Cholesterol/DSPE-PEG2000~18 hours (in rats)[4]
PEG-CeramideSphingomyelin/Cholesterol~16 hours (in rats)[4]
Parameter Conventional Liposomes Stealth Liposomes (DSPE-PEG) Fold Increase Reference
Drug Efficacy (Cisplatin)--4.8x[2]
Drug Toxicity (Cisplatin)--3.3x decrease[2]
Circulation Half-life~1 hour> 3 hours>3x[2]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-PEGylated liposomes.

Preparation of Stealth Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5]

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a desired molar ratio) and the lipophilic drug in an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[6]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the inner wall of the flask.[6][7]

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[8]

  • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4), which may contain a hydrophilic drug. The hydration should be performed at a temperature above the Tc of the lipids with gentle agitation to form multilamellar vesicles (MLVs).[5][8]

  • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is then subjected to a size reduction process, such as sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[8][9]

The following diagram outlines the experimental workflow for liposome preparation.

liposome_preparation_workflow start Start dissolve Dissolve Lipids & Drug in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (forms MLVs) dry->hydrate size_reduction Size Reduction (Extrusion or Sonication) to form SUVs hydrate->size_reduction characterize Characterization size_reduction->characterize end End characterize->end

Caption: Workflow for stealth liposome preparation.

Characterization of Stealth Liposomes

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Instrument: Zetasizer Nano ZS (Malvern Instruments) or similar.

  • Procedure:

    • Dilute the liposome suspension in a suitable buffer (e.g., PBS) to an appropriate concentration to avoid multiple scattering effects.[10]

    • Transfer the diluted sample to a cuvette.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).[10]

    • Measure the particle size and PDI at a scattering angle of 90° or 173°.[10] The Z-average diameter and the PDI, which indicates the width of the size distribution, are recorded. A PDI value below 0.3 is generally considered acceptable for a homogenous population of liposomes.[10]

b) Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Instrument: Zetasizer Nano ZS (Malvern Instruments) or similar.

  • Procedure:

    • Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize the effects of charge screening.[11]

    • Load the sample into a folded capillary cell, ensuring no air bubbles are present.[11]

    • Insert the cell into the instrument.

    • The instrument applies an electric field, and the electrophoretic mobility of the liposomes is measured to calculate the zeta potential.[12]

c) Encapsulation Efficiency (%EE):

  • Procedure:

    • Separate the unencapsulated drug from the liposome formulation using techniques like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

    • Quantify the amount of drug in the liposomal fraction after disrupting the vesicles with a suitable solvent (e.g., methanol).

    • Quantify the total amount of drug in the formulation before separation.

    • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study
  • Technique: Dialysis Method[13]

  • Procedure:

    • Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.[13]

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.[13]

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the cumulative percentage of drug released versus time.

In Vivo Circulation Time Study
  • Procedure:

    • Administer the liposomal formulation intravenously to laboratory animals (e.g., rats or mice).

    • At various time points post-injection, collect blood samples.

    • Isolate the plasma from the blood samples.

    • Extract and quantify the amount of the encapsulated drug or a labeled lipid in the plasma using an appropriate analytical technique (e.g., HPLC, fluorescence spectroscopy).

    • Plot the plasma concentration of the drug versus time and determine the circulation half-life (t½) using pharmacokinetic modeling software.

Applications of DSPE-PEGylated Liposomes

DSPE-PEGylated liposomes have been successfully utilized in a wide range of biomedical applications, including:

  • Cancer Therapy: The EPR effect allows for the passive targeting of tumors, leading to increased drug accumulation at the tumor site and reduced systemic toxicity.[14]

  • Gene Delivery: PEGylated liposomes can encapsulate and protect nucleic acids (e.g., siRNA, plasmid DNA) from degradation in the bloodstream, facilitating their delivery to target cells.

  • Medical Imaging: By encapsulating contrast agents, stealth liposomes can be used as long-circulating probes for diagnostic imaging.

Conclusion

DSPE-PEG lipids are indispensable components in the formulation of stealth liposomes for advanced drug delivery. Their ability to significantly prolong circulation time and improve the pharmacokinetic profile of encapsulated drugs has led to the successful clinical translation of several liposomal drug products. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the full potential of DSPE-PEGylated liposomes in therapeutic and diagnostic applications.

References

Understanding DSPE-PEG Micelle Phase Transition with Differential Scanning Calorimetry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phase transition behavior of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) micelles, a critical parameter in the design and optimization of nanocarrier-based drug delivery systems. The stability, drug release profile, and in vivo performance of these micelles are intrinsically linked to the physical state of their lipid core. Differential Scanning Calorimetry (DSC) is a powerful analytical technique to elucidate these phase transitions.

The Significance of DSPE-PEG Micelle Phase Transitions

DSPE-PEG is an amphiphilic polymer that self-assembles in aqueous solutions to form core-shell micelles.[1] The hydrophobic DSPE tails form the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the corona, providing a "stealth" shield that reduces recognition by the reticuloendothelial system and prolongs circulation time.[1]

The DSPE component in a bilayer system exhibits a main phase transition temperature (Tm) of approximately 74°C, corresponding to the transformation from a well-ordered gel phase (Lβ) to a disordered liquid-crystalline phase (Lα).[2][3][4] However, when incorporated into micelles, the bulky PEG headgroups and the high curvature of the micellar structure disrupt the ordered packing of the DSPE chains.[5][6] This results in the absence of the 74°C transition and the appearance of a new, lower-temperature transition corresponding to the melting of the micelle's lipid core.[3] Understanding this new phase transition is crucial as it influences the micelle's stability and drug retention properties. For instance, micelles in a glassy (gel-like) state below their Tm exhibit significantly lower monomer desorption rates and thus, higher stability.[5][6]

Quantitative Analysis of Phase Transitions by DSC

Differential Scanning Calorimetry (DSC) measures the heat flow difference between a sample and a reference as a function of temperature. This allows for the precise determination of the temperature and enthalpy of phase transitions.[2]

The following table summarizes key thermodynamic parameters for DSPE and DSPE-PEG micelles as determined by DSC.

Lipid CompositionMain Transition Temperature (Tm)Enthalpy of Transition (ΔH)Reference
DSPE (fully hydrated vesicles)74°C10.5 kcal/mol[2]
DSPE-PEG(1000) Micelles58.0°C35 ± 7.5 kJ/mol[3]
DSPE-PEG(2000) Micelles12.8°C39 ± 4.2 kJ/mol[3]

Note: The enthalpy values for DSPE-PEG micelles correspond to the transition of the lipid core.[2] The conversion from kJ/mol to kcal/mol can be approximated by dividing by 4.184.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG Micelles by Thin-Film Hydration

This method is a robust technique for forming DSPE-PEG micelles and is suitable for encapsulating hydrophobic drugs.[1]

Materials and Equipment:

  • DSPE-PEG (e.g., DSPE-PEG(2000))

  • Organic solvent (e.g., Chloroform, Methanol, or a mixture)[1]

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder (optional)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Dissolution: Accurately weigh and dissolve the DSPE-PEG in the selected organic solvent in a round-bottom flask.[1]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying: Further dry the film under high vacuum for at least 4 hours to remove any residual solvent.[5]

  • Hydration: Hydrate the thin film with a predetermined volume of the aqueous buffer. The hydration is typically performed above the phase transition temperature of the lipid to ensure proper micelle formation (e.g., 60°C).[1]

  • Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of micelles. The solution should transition from a milky suspension to a clear or translucent solution.[1]

  • Size Homogenization (Optional): For a more uniform size distribution, the micellar solution can be sonicated in a bath sonicator for several minutes or extruded through polycarbonate membranes of a defined pore size.

  • Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.[1]

G cluster_prep Micelle Preparation: Thin-Film Hydration dissolution 1. Dissolution DSPE-PEG in organic solvent film_formation 2. Film Formation Rotary evaporation dissolution->film_formation drying 3. Drying High vacuum film_formation->drying hydration 4. Hydration Add aqueous buffer above Tm drying->hydration micelle_formation 5. Micelle Formation Agitation hydration->micelle_formation homogenization 6. Size Homogenization (Optional) Sonication or Extrusion micelle_formation->homogenization sterilization 7. Sterilization 0.22 µm filtration homogenization->sterilization

Workflow for DSPE-PEG micelle preparation by thin-film hydration.

Protocol 2: DSC Analysis of DSPE-PEG Micelles

This protocol outlines the procedure for analyzing the phase transition of the prepared DSPE-PEG micelles using DSC.

Materials and Equipment:

  • DSPE-PEG micelle solution (from Protocol 1)

  • Differential Scanning Calorimeter (DSC)

  • DSC pans (e.g., aluminum, hermetically sealed)

  • Reference pan (empty, hermetically sealed)

  • Indium standard for calibration

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.[2]

  • Sample Preparation: Accurately weigh a known amount of the DSPE-PEG micelle solution (typically 4-10 wt% lipid concentration) into a DSC pan.[3] Hermetically seal the pan to prevent solvent evaporation during the experiment.[2] Prepare an empty, hermetically sealed pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set a controlled heating and cooling program. A typical scan rate for lipid analysis is 1-5°C/min.[2]

    • Define the temperature range for the scan. This range should encompass the expected phase transition temperature of the micelle core.

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature.

    • Initiate the heating scan and record the heat flow as a function of temperature, generating a thermogram.

    • Perform one or more cooling and heating cycles to check for the reversibility of the phase transition.[2]

  • Data Analysis:

    • The thermogram will show an endothermic peak during the heating scan, which corresponds to the phase transition of the micelle core.[3]

    • Determine the peak temperature (Tm) and integrate the area under the peak to calculate the enthalpy of the transition (ΔH).

G cluster_dsc DSC Analysis Workflow calibration 1. Instrument Calibration Using Indium standard sample_prep 2. Sample Preparation Micelle solution in sealed DSC pan calibration->sample_prep instrument_setup 3. Instrument Setup Set heating/cooling rate and temperature range sample_prep->instrument_setup data_acquisition 4. Data Acquisition Record heat flow vs. temperature instrument_setup->data_acquisition data_analysis 5. Data Analysis Determine Tm and ΔH from thermogram data_acquisition->data_analysis

Workflow for the DSC analysis of DSPE-PEG micelles.

Conclusion

The phase transition of the DSPE core in PEGylated micelles is a critical quality attribute that dictates their stability and performance as drug delivery vehicles. DSC is an indispensable tool for characterizing this behavior, providing quantitative data on the transition temperature and enthalpy. The protocols and data presented in this guide offer a foundational understanding for researchers and scientists working to develop and optimize DSPE-PEG micelle formulations for therapeutic applications. By carefully controlling the formulation parameters and monitoring the phase transition, it is possible to engineer nanocarriers with desired properties for enhanced drug delivery.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG-Alkyne Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that serve as potent vehicles for the delivery of therapeutic agents. The incorporation of polyethylene (B3416737) glycol (PEG) conjugated to phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) creates "stealth" liposomes with prolonged circulation times, enhancing their accumulation at target sites.[1][2] Functionalizing the PEG terminus with a reactive group, such as an alkyne, provides a versatile platform for the covalent attachment of targeting ligands, imaging agents, or other molecules through highly efficient and specific "click chemistry" reactions.[3][4][5]

This document provides a detailed protocol for the formulation of DSPE-PEG-alkyne functionalized liposomes using the thin-film hydration method followed by extrusion. It also describes a general procedure for the subsequent surface modification of these liposomes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Data Presentation: Typical Liposome (B1194612) Formulations

The following table summarizes typical lipid compositions for formulating DSPE-PEG-alkyne liposomes. The exact ratios can be optimized based on the specific application and the physicochemical properties of the drug to be encapsulated.

ComponentMolar Ratio (%) - Formulation 1Molar Ratio (%) - Formulation 2Purpose
Phospholipid (e.g., DSPC, DOPC)50-6549Main structural component of the bilayer[6]
Cholesterol30-45-Modulates membrane fluidity and stability[7]
DSPE-PEG(2000)2-5-Provides "stealth" characteristics, prolongs circulation[2][7]
DSPE-PEG(2000)-Alkyne0.5-5-Provides alkyne groups for click chemistry conjugation[4]
DOPE-COCH≡CH-50Alkyne-functionalized phospholipid[6]
DOPE-LR-1Reporter lipid for quantification[6]
Total 100 100

Experimental Protocols

Protocol 1: DSPE-PEG-Alkyne Liposome Formulation

This protocol details the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other structural lipid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)-2000] (DSPE-PEG-Alkyne)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of lipids (e.g., DSPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Alkyne) in chloroform in a round-bottom flask.[7]

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[7]

    • Continue to dry the film under high vacuum for at least one hour to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The total lipid concentration is typically in the range of 1-10 mM.[6]

    • Agitate the flask by vortexing or placing it in a heated water bath (above the lipid Tc) for 30-60 minutes. This process results in the formation of a turbid suspension of multilamellar vesicles (MLVs).[1][7]

  • Size Reduction (Extrusion):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the gas-tight syringes and attach it to the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.[1]

    • The resulting product should be a translucent suspension of small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposome suspension at 4°C. For long-term storage, -20°C is recommended.[4]

G cluster_prep Liposome Formulation Workflow A 1. Lipid Dissolution B 2. Thin Film Formation (Rotary Evaporation) A->B Dissolve lipids in organic solvent C 3. Hydration (Aqueous Buffer) B->C Remove solvent under vacuum D 4. Size Reduction (Extrusion) C->D Form MLVs E DSPE-PEG-Alkyne Liposomes (SUVs) D->E Form SUVs

Workflow for DSPE-PEG-Alkyne Liposome Formulation.
Protocol 2: Surface Modification via Click Chemistry

This protocol describes the conjugation of an azide-functionalized molecule to the surface of the pre-formed alkyne-liposomes.

Materials:

  • DSPE-PEG-Alkyne liposome suspension

  • Azide-functionalized molecule (e.g., peptide, antibody fragment, dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Water-soluble copper-ion chelator (e.g., bathophenanthrolinedisulfonate)[3][8]

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine the DSPE-PEG-Alkyne liposome suspension with the azide-functionalized molecule in the degassed reaction buffer.

    • Add the copper-ion chelator, followed by copper(II) sulfate.[9]

    • Initiate the reaction by adding a fresh solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically. The reaction is performed under mild aqueous conditions.[8][10]

  • Purification:

    • Separate the functionalized liposomes from unreacted molecules, copper catalyst, and other reagents.

    • This is typically achieved using size exclusion chromatography. The larger liposomes will elute first, while the smaller molecules are retained in the column.

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques (e.g., fluorescence spectroscopy if a fluorescent azide (B81097) was used, or HPLC).

    • Characterize the final product for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

G cluster_click CuAAC Click Chemistry Conjugation Liposome DSPE-PEG-Alkyne Liposome Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Liposome->Catalyst Azide Azide-Functionalized Molecule (R-N3) Azide->Catalyst Product Surface-Functionalized Liposome Catalyst->Product

Diagram of the CuAAC "click" reaction for liposome surface modification.

Concluding Remarks

The protocols outlined provide a robust framework for the formulation and functionalization of DSPE-PEG-alkyne liposomes. The thin-film hydration method is a widely adopted, straightforward technique for liposome preparation. The subsequent use of click chemistry offers a highly efficient and chemoselective strategy for surface modification, enabling the development of tailored nanocarriers for a wide range of applications in drug delivery, diagnostics, and biomedical research.[3][9] It is important to note that for some applications, copper-free click chemistry variants may be preferred to avoid potential cytotoxicity associated with the copper catalyst.[9][10] Researchers should optimize these protocols based on their specific lipids, encapsulated cargo, and target application.

References

Revolutionizing Drug Delivery: A Guide to Preparing Drug-Loaded DSPE-PEG-Alkyne Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery, lipid-based nanoparticles have emerged as a cornerstone for enhancing the therapeutic efficacy of a wide range of pharmaceutical agents. Among these, micelles formulated from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) have garnered significant attention. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs, thereby improving solubility, stability, and pharmacokinetic profiles. The incorporation of a terminal alkyne group on the PEG chain (DSPE-PEG-alkyne) further expands the functionality of these micelles, enabling their conjugation to targeting ligands, imaging agents, or other molecules through highly efficient "click chemistry." This application note provides a detailed protocol for the preparation and characterization of drug-loaded DSPE-PEG-alkyne micelles, offering a versatile platform for targeted drug delivery and nanomedicine development.

The core principle lies in the self-assembly of DSPE-PEG-alkyne monomers in an aqueous environment. The hydrophobic DSPE tails form the core of the micelle, creating a reservoir for the hydrophobic drug, while the hydrophilic PEG-alkyne chains form the outer corona. This PEGylated shell provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time, which can lead to enhanced accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.

Experimental Protocols

This section details the step-by-step procedures for preparing and characterizing drug-loaded DSPE-PEG-alkyne micelles. The most common and robust method for encapsulating hydrophobic drugs is the thin-film hydration technique.

Protocol 1: Preparation of Drug-Loaded DSPE-PEG-Alkyne Micelles via Thin-Film Hydration

This protocol describes the encapsulation of a hydrophobic drug (e.g., Paclitaxel, Doxorubicin) into DSPE-PEG-alkyne micelles.

Materials:

  • DSPE-PEG-alkyne (e.g., DSPE-PEG2000-alkyne)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform (B151607) or a suitable organic solvent mixture (e.g., chloroform:methanol)

  • Phosphate-buffered saline (PBS, pH 7.4) or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh DSPE-PEG-alkyne and the hydrophobic drug at a predetermined weight ratio (e.g., 10:1 to 20:1 lipid-to-drug ratio) and dissolve them in a minimal amount of chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2-4 hours to remove any residual organic solvent.[1]

  • Hydration: Hydrate the dried lipid film with a pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS) by gentle rotation of the flask. The volume of the buffer will determine the final concentration of the micelles.

  • Micelle Formation: To facilitate the formation of micelles and ensure complete hydration, sonicate the suspension using a water bath sonicator or a probe sonicator for 5-15 minutes. The solution should transition from a milky appearance to a clear or translucent solution.

  • Purification/Sterilization: Filter the micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the preparation.[2]

  • Storage: Store the prepared drug-loaded micelles at 4°C.

Protocol 2: Characterization of Drug-Loaded DSPE-PEG-Alkyne Micelles

Thorough characterization is crucial to ensure the quality, stability, and reproducibility of the micellar formulation.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the micelle solution with the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (particle size), PDI (a measure of the width of the size distribution), and zeta potential (an indicator of surface charge and stability).

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Separate free drug: Remove unencapsulated drug from the micelle solution using methods like size exclusion chromatography or centrifugal filtration.

    • Quantify encapsulated drug: Disrupt a known volume of the purified micelle solution with a suitable solvent (e.g., methanol (B129727) or DMSO) to release the encapsulated drug.

    • Analysis: Measure the drug concentration in the disrupted micelle solution using a validated HPLC or UV-Vis method.

    • Calculations:

      • DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Micelle Surface

This protocol provides a general method for conjugating an azide-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the surface of the DSPE-PEG-alkyne micelles.

Materials:

  • Drug-loaded DSPE-PEG-alkyne micelles

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Deionized water or appropriate buffer

Procedure:

  • Prepare Stock Solutions:

    • Azide-functionalized molecule in a suitable solvent (e.g., water or DMSO).

    • CuSO4 in deionized water (e.g., 20 mM).

    • Sodium ascorbate in deionized water (e.g., 100 mM, prepare fresh).

    • THPTA in deionized water (e.g., 50 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, add the drug-loaded DSPE-PEG-alkyne micelle solution.

    • Add the azide-functionalized molecule in a slight molar excess to the alkyne groups on the micelles.

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the click reaction.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the functionalized micelles from excess reactants and byproducts using size exclusion chromatography or dialysis.

Data Presentation

The following tables summarize representative quantitative data for drug-loaded DSPE-PEG micelles from various studies. Note that specific values can vary depending on the drug, the precise formulation parameters, and the characterization methods used.

Table 1: Physicochemical Properties of Drug-Loaded DSPE-PEG Micelles

DrugDSPE-PEG DerivativeParticle Size (nm)PDIZeta Potential (mV)Reference
PaclitaxelDSPE-PEG5000~25< 0.2~ -5[2]
DoxorubicinDSPE-PEG200016.5 - 20Not Reported+6 to +8[3]
RidaforolimusDSPE-PEG200033 ± 15Not ReportedNot Reported[4]
PaclitaxelDSPE-PEG2000~70< 0.2Not Reported[5]

Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Micelles

DrugDSPE-PEG DerivativeDrug Loading Content (%)Encapsulation Efficiency (%)Reference
PaclitaxelDSPE-PEG5000Not Reported> 95%[2]
DoxorubicinDSPE-PEG-C60Not Reported86.1 - 97.5%[6]
RidaforolimusDSPE-PEG20007.19%77.52%[4]
PaclitaxelPHIS-PEG/DSPE-PEG5%88%

Visualization of Workflows and Concepts

To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Micelle Preparation cluster_char Characterization cluster_func Functionalization (Click Chemistry) dissolution 1. Dissolution (DSPE-PEG-alkyne + Drug in Organic Solvent) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation drying 3. Vacuum Drying film_formation->drying hydration 4. Hydration (Aqueous Buffer) drying->hydration sonication 5. Sonication hydration->sonication filtration 6. Filtration (0.22 µm) sonication->filtration dls DLS Analysis (Size, PDI, Zeta Potential) filtration->dls hplc HPLC/UV-Vis (DLC, EE) filtration->hplc click_reaction CuAAC Reaction (Micelles + Azide-Molecule) filtration->click_reaction purification Purification (SEC or Dialysis) click_reaction->purification

Caption: Experimental workflow for the preparation, characterization, and functionalization of drug-loaded DSPE-PEG-alkyne micelles.

G cluster_micelle Drug-Loaded Micelle cluster_reagents Click Chemistry Reagents cluster_functionalized Functionalized Micelle micelle_core Hydrophobic Core (DSPE + Drug) peg_corona Hydrophilic Corona (PEG) alkyne_group Alkyne peg_corona->alkyne_group functionalized_micelle Targeted Drug-Loaded Micelle alkyne_group->functionalized_micelle + azide_molecule Azide-Functionalized Molecule (e.g., Targeting Ligand) azide_molecule->functionalized_micelle catalyst Cu(I) Catalyst (CuSO4 + Sodium Ascorbate) catalyst->functionalized_micelle

Caption: Conceptual diagram of surface functionalization of a drug-loaded DSPE-PEG-alkyne micelle via click chemistry.

Conclusion

The preparation of drug-loaded DSPE-PEG-alkyne micelles offers a robust and versatile platform for the development of advanced nanomedicines. The thin-film hydration method provides a straightforward and reproducible approach for encapsulating a variety of hydrophobic drugs. The terminal alkyne functionality opens up a myriad of possibilities for surface modification through click chemistry, enabling the attachment of targeting moieties for enhanced site-specific delivery. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design, fabricate, and characterize these promising drug delivery systems, ultimately paving the way for more effective and targeted therapies.

References

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, with broad applications in drug discovery, bioconjugation, and materials science.[1][2] This document provides detailed protocols and application notes to guide researchers in successfully implementing CuAAC reactions.

Core Concepts and Reaction Mechanism

The CuAAC reaction is characterized by its rapid kinetics and high yields under mild conditions, including aqueous environments and a wide pH range (pH 4-11).[1][3] The key to this transformation is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][5]

The catalytic cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the Cu(I) catalyst.

Key Reaction Components and Conditions

Successful CuAAC reactions depend on the careful selection and optimization of several key components:

  • Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, the in situ reduction of more stable and soluble Cu(II) salts (e.g., CuSO₄) is generally preferred for convenience and reproducibility.[4][6]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent due to its effectiveness and biocompatibility.[4] It is crucial to use a fresh solution of sodium ascorbate for optimal performance.

  • Ligands: Chelating ligands are often employed to stabilize the Cu(I) catalyst, prevent its oxidation to the inactive Cu(II) state, and accelerate the reaction rate.[2] Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.[7]

  • Solvent: CuAAC reactions can be performed in a variety of solvents, including mixtures of water and organic solvents like t-BuOH, DMSO, and DMF, as well as in purely aqueous or organic media.[2][5] The choice of solvent depends on the solubility of the substrates and the specific application.

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3] In some cases, gentle heating may be used to increase the reaction rate or improve the solubility of reactants.

Comparative Data on Reaction Conditions

The following tables summarize typical quantitative data for various CuAAC reaction setups, providing a starting point for optimization.

Table 1: Typical Reaction Conditions for CuAAC in Organic Solvents

ParameterConditionNotesReference
Copper Source CuSO₄·5H₂O (1-5 mol%) or CuI (1-5 mol%)Cu(II) with a reducing agent is common.[5]
Reducing Agent Sodium Ascorbate (5-10 mol%)Used with Cu(II) sources.[5]
Ligand TBTA (1-5 mol%)Recommended for stabilizing Cu(I).[7]
Solvent t-BuOH/H₂O (1:1), DMF, DMSOChosen based on substrate solubility.[2][5]
Temperature Room Temperature to 50°CGentle heating can increase the rate.[6]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.[6]
Typical Yield >90%Generally high for small molecule synthesis.[8]

Table 2: Typical Reaction Conditions for CuAAC in Aqueous Media (Bioconjugation)

ParameterConditionNotesReference
Copper Source CuSO₄·5H₂O (50 µM - 1 mM)Higher concentrations can damage biomolecules.[9]
Reducing Agent Sodium Ascorbate (5-10 mM)Freshly prepared solution is crucial.[9]
Ligand THPTA (5:1 ratio to Copper)Water-soluble and protects biomolecules.[9]
Solvent Phosphate (B84403) Buffer (pH 7-8)Co-solvents like DMSO or DMF can be used.[9]
Temperature Room TemperatureTo maintain the integrity of biomolecules.[6]
Reaction Time 1 - 4 hoursGenerally faster than in organic solvents.[6]
Typical Yield QuantitativeHigh efficiency is a hallmark of this reaction.[9]

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions in both organic and aqueous environments.

Protocol 1: General Procedure for CuAAC in an Organic Solvent

This protocol is suitable for the synthesis of small molecule 1,2,3-triazoles.

Materials:

  • Azide-containing compound

  • Terminal alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • In a reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • In another vial, prepare a stock solution of TBTA in DMSO or DMF (e.g., 100 mM).

  • In a third vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • To the stirred solution of the azide and alkyne, add the TBTA solution (to a final concentration of 1-5 mol%).

  • Add the CuSO₄·5H₂O solution (to a final concentration of 1-5 mol%).

  • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for CuAAC for Bioconjugation in Aqueous Buffer

This protocol is designed for the labeling of biomolecules such as proteins or nucleic acids.

Materials:

  • Azide- or alkyne-modified biomolecule

  • Alkyne- or azide-containing label (e.g., a fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate buffer (100 mM, pH 7.4)

  • Deionized water

Procedure:

  • Prepare stock solutions:

    • CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • THPTA in deionized water (e.g., 100 mM).

    • Sodium ascorbate in deionized water (e.g., 100 mM, prepare fresh ).

    • Azide/alkyne label in DMSO or water (e.g., 10 mM).

  • In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 25 µL of 100 mM THPTA. Let this mixture stand for 1-2 minutes.

  • In a separate microcentrifuge tube, combine the azide- or alkyne-modified biomolecule (to a final concentration of 10-100 µM) with the corresponding alkyne- or azide-containing label (typically 2-10 equivalents) in phosphate buffer.

  • Add the catalyst premix to the biomolecule solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. If the label is light-sensitive, protect the reaction from light.

  • Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration to remove excess reagents and the copper catalyst.

Visualizing the CuAAC Process

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the CuAAC reaction.

CuAAC_Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Triazole 1,4-Disubstituted Triazole Product Six_Membered_Ring Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered_Ring + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Six_Membered_Ring->Triazolyl_Cu Rearrangement Triazolyl_Cu->CuI + H+ Triazolyl_Cu->Triazole Product Release

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup and Purification Prep_Reactants Dissolve Azide and Alkyne in appropriate solvent Mix_Reactants Combine Azide/Alkyne Solution with Catalyst Premix Prep_Reactants->Mix_Reactants Prep_Catalyst Prepare Catalyst Premix (CuSO4 + Ligand) Prep_Catalyst->Mix_Reactants Prep_Reductant Prepare Fresh Sodium Ascorbate Solution Initiate Add Sodium Ascorbate to initiate the reaction Prep_Reductant->Initiate Mix_Reactants->Initiate Incubate Incubate at Room Temperature (Monitor progress) Initiate->Incubate Quench Quench Reaction (optional) Incubate->Quench Purify Purify Product (Extraction, Chromatography, etc.) Quench->Purify Characterize Characterize Final Product Purify->Characterize

Caption: A generalized experimental workflow for performing a CuAAC reaction.

References

Application Notes and Protocols: Conjugating Peptides to DSPE-PEG-alkyne Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery, and their surface modification with peptides can significantly enhance their therapeutic efficacy by improving target specificity and cellular uptake. This application note provides detailed protocols for the conjugation of azide-modified peptides to DSPE-PEG-alkyne functionalized liposomes via "click chemistry." Two primary methods are described: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The thin-film hydration method is detailed for the preparation of the liposomal platform.[1] This is a robust and widely used technique for preparing liposomes, involving the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[2] Subsequent extrusion is performed to produce unilamellar vesicles (LUVs) with a uniform size distribution.[1][2]

Characterization of the liposomes before and after peptide conjugation is crucial. This is typically achieved by measuring the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[3][4] Quantification of the conjugated peptide is essential to determine the efficiency of the reaction and can be performed using techniques such as high-performance liquid chromatography (HPLC).[5][6]

This document provides step-by-step experimental protocols, data presentation guidelines, and visual workflows to assist researchers in successfully preparing and characterizing peptide-conjugated liposomes for their specific applications.

Data Presentation

Table 1: Physicochemical Properties of Liposomes Before and After Peptide Conjugation

Liposome (B1194612) FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency (%)
Unconjugated Liposomes110 - 140< 0.2-25 to -30N/A
Peptide-Conjugated (CuAAC)120 - 150< 0.2-20 to -25> 95%[7]
Peptide-Conjugated (SPAAC)120 - 150< 0.2-20 to -25High

Note: The specific values will vary depending on the peptide, lipid composition, and reaction conditions. The data presented here are representative values found in the literature.[3][4][8]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-alkyne Liposomes via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing DSPE-PEG-alkyne for subsequent peptide conjugation.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)-2000] (DSPE-PEG-alkyne)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Water bath

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG-alkyne in a chloroform:methanol (2:1, v/v) mixture. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-alkyne).[9]

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to 60-65°C.[10]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.[10]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration:

    • Hydrate the lipid film with pre-warmed (60-65°C) PBS (pH 7.4) by rotating the flask for 30-60 minutes.[9] This will form a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to 60-65°C.

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).[10]

    • The resulting liposome solution should be a translucent suspension. Store the prepared liposomes at 4°C.

Protocol 2: Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-modified peptide to the surface of DSPE-PEG-alkyne liposomes.

Materials:

  • DSPE-PEG-alkyne liposomes (from Protocol 1)

  • Azide-modified peptide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[11]

    • Prepare a 200 mM stock solution of THPTA in deionized water.[11]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.[11]

    • Dissolve the azide-modified peptide in the reaction buffer to a desired concentration.

  • Conjugation Reaction:

    • In a reaction tube, add the DSPE-PEG-alkyne liposome suspension.

    • Add the azide-modified peptide solution. The molar ratio of peptide to DSPE-PEG-alkyne can be varied (e.g., 1:4 to 1:10).[11]

    • Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[11]

    • Add the catalyst solution to the liposome-peptide mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[11]

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[7]

Protocol 3: Peptide Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a copper-free method for conjugating an azide-modified peptide to liposomes functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • Liposomes prepared with DSPE-PEG-DBCO (instead of DSPE-PEG-alkyne in Protocol 1)

  • Azide-modified peptide

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions:

    • Prepare the DSPE-PEG-DBCO liposomes following Protocol 1, substituting DSPE-PEG-alkyne with DSPE-PEG-DBCO.

    • Dissolve the azide-modified peptide in the reaction buffer.

  • Conjugation Reaction:

    • In a reaction tube, combine the DSPE-PEG-DBCO liposome suspension with the azide-modified peptide solution. A 2-4 fold molar excess of the peptide is recommended.[12]

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.[12]

Protocol 4: Purification of Peptide-Conjugated Liposomes

This protocol describes the removal of unreacted peptide and other small molecules from the peptide-conjugated liposome suspension.

Materials:

  • Peptide-conjugated liposome suspension

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50 or Sepharose 4B)[10][13]

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Preparation:

    • Pack and equilibrate the SEC column with the elution buffer according to the manufacturer's instructions.

  • Purification:

    • Carefully load the peptide-conjugated liposome suspension onto the top of the column.

    • Elute the liposomes with the elution buffer. The larger liposomes will elute first in the void volume, while the smaller, unreacted peptides will be retained by the column matrix and elute later.[13]

    • Collect the fractions containing the purified peptide-conjugated liposomes.

Protocol 5: Characterization of Liposomes

This protocol outlines the methods for characterizing the physicochemical properties of the liposomes.

Materials:

  • Unconjugated and peptide-conjugated liposome suspensions

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Size and PDI Measurement:

    • Dilute the liposome suspension with the reaction buffer to an appropriate concentration.[10]

    • Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using DLS at 25°C.[10]

  • Zeta Potential Measurement:

    • Measure the zeta potential of the diluted liposome suspension to determine the surface charge.

Protocol 6: Quantification of Peptide Conjugation Efficiency

This protocol describes how to determine the percentage of peptide that has been successfully conjugated to the liposomes using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified peptide-conjugated liposome suspension

  • Unconjugated peptide standard of known concentration

  • Mobile phases for RP-HPLC (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • RP-HPLC system with a UV detector

Procedure:

  • Standard Curve Generation:

    • Prepare a series of dilutions of the unconjugated peptide standard and inject them into the RP-HPLC system to generate a standard curve of peak area versus concentration.

  • Sample Analysis:

    • To determine the amount of unconjugated peptide, analyze the supernatant collected after centrifugation of the reaction mixture before purification.

    • To determine the total amount of peptide (conjugated and unconjugated), disrupt a known volume of the purified peptide-conjugated liposome suspension with a suitable solvent (e.g., methanol) to release the conjugated peptide and then inject it into the RP-HPLC system.[6]

  • Calculation of Conjugation Efficiency:

    • Calculate the amount of conjugated peptide by subtracting the amount of unconjugated peptide from the total amount of peptide used in the reaction.

    • Conjugation Efficiency (%) = [(Total Peptide - Unconjugated Peptide) / Total Peptide] x 100.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Peptide Conjugation (CuAAC) cluster_spaac Peptide Conjugation (SPAAC) cluster_purify Purification & Characterization prep1 Lipid Film Formation (DSPC, Cholesterol, DSPE-PEG-alkyne) prep2 Hydration (MLV Formation) prep1->prep2 prep3 Extrusion (SUV Formation) prep2->prep3 conj1 Add Azide-Peptide prep3->conj1 Alkyne Liposomes spaac1 Prepare DSPE-PEG-DBCO Liposomes prep3->spaac1 Alternative Functionalization conj2 Add Cu(I) Catalyst & Reductant conj1->conj2 conj3 Incubation conj2->conj3 purify1 Size Exclusion Chromatography conj3->purify1 spaac2 Add Azide-Peptide spaac1->spaac2 spaac3 Incubation (Copper-Free) spaac2->spaac3 spaac3->purify1 char1 DLS (Size, PDI) purify1->char1 char2 Zeta Potential purify1->char2 quant1 HPLC (Conjugation Efficiency) purify1->quant1

Caption: Experimental workflow for peptide-liposome conjugation.

signaling_pathway cluster_cuaac CuAAC Reaction cluster_spaac SPAAC Reaction liposome_alkyne Liposome-PEG-Alkyne product_cuaac Peptide-Conjugated Liposome (Triazole Linkage) liposome_alkyne->product_cuaac azide_peptide Azide-Peptide azide_peptide->product_cuaac catalyst Cu(I) Catalyst (CuSO4 + NaAsc) catalyst->product_cuaac liposome_dbco Liposome-PEG-DBCO product_spaac Peptide-Conjugated Liposome (Triazole Linkage) liposome_dbco->product_spaac azide_peptide2 Azide-Peptide azide_peptide2->product_spaac

Caption: Click chemistry conjugation pathways.

References

Application Notes and Protocols for DSPE-PEG-Alkyne in Targeted Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) and functionalized with a terminal alkyne group (DSPE-PEG-alkyne) is a versatile and powerful tool in the development of targeted nanoparticle drug delivery systems.[1][2][3] This amphiphilic polymer self-assembles in aqueous solutions to form the backbone of various nanocarriers, such as liposomes and micelles.[1][4] The DSPE portion provides a stable hydrophobic core for drug encapsulation, while the hydrophilic PEG chain creates a "stealth" coating that reduces clearance by the immune system, thereby prolonging circulation time and enhancing accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[3][5]

The terminal alkyne group is of particular importance as it allows for the covalent attachment of targeting ligands via "click chemistry."[1][2] This highly efficient and specific reaction enables the conjugation of molecules such as antibodies, peptides, or small molecules that recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells.[2][5] This active targeting strategy significantly improves the intracellular delivery of therapeutic agents, leading to enhanced efficacy and minimized off-target toxicity.[5]

These application notes provide an overview of the use of DSPE-PEG-alkyne in creating targeted drug delivery systems, including quantitative data on nanoparticle characteristics and detailed protocols for their formulation, characterization, and evaluation.

Data Presentation

Table 1: Physicochemical Properties of DSPE-PEG Based Nanoparticles
Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG2000/Soluplus (10:1 w/w)36.5--28.5[6]
DSPE-PEG2000 Micelles9.6 ± 0.6Monomodal-2.7 ± 1.1[7]
DSPE-PEG2000/Soluplus (1:1 w/w)50 - 150--[8]
Doxorubicin-loaded DSPE-PEG-C60 Micelles97 - 260Not Reported-30.87 to -28.67[9]
Paclitaxel-loaded SLN (with DSPE-PEG)~200Not Reported~-38[9]
Table 2: In Vitro Cytotoxicity (IC50 values) of DSPE-PEG Nanoparticles in Cancer Cell Lines
Cell LineDrugNanoparticle FormulationIC50 (µg/mL)Reference
U87MG (human glioblastoma)DoxorubicinAPTEDB-PEG2000/PEG1000 LSLowest among tested[10]
SCC-7 (squamous cell carcinoma)DoxorubicinAPTEDB-PEG2000/PEG1000 LSLowest among tested[10]
U87MG (human glioblastoma)DoxorubicinAPTEDB-PEG1000/PEG550 LSSecond lowest[10]
SCC-7 (squamous cell carcinoma)DoxorubicinAPTEDB-PEG1000/PEG550 LSSecond lowest[10]

APTEDB: Aptamer specific to extra domain B of fibronectin; LS: Liposomes

Table 3: In Vivo Antitumor Efficacy of DSPE-PEG Nanoparticles
Tumor ModelDrugNanoparticle FormulationOutcomeReference
U87MG XenograftDoxorubicinAPTEDB-PEG2000/PEG1000 LS~90% tumor growth suppression[10]
U87MG XenograftDoxorubicinAPTEDB-PEG1000/PEG550 LS~80% tumor growth suppression[10]
Rat Glioma ModelQuercetin (B1663063)/TemozolomideDSPE-PEG2000 Polymeric LiposomesSignificant accumulation in the brain, delayed clearance[11]

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded Nanoparticles using Thin-Film Hydration

This protocol describes the preparation of liposomes or micelles encapsulating a hydrophobic drug.

Materials:

  • DSPE-PEG-alkyne

  • Other lipids as required (e.g., DSPC, Cholesterol)

  • Hydrophobic drug

  • Chloroform (B151607) or other suitable organic solvent

  • Aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Methodology:

  • Lipid Film Formation:

    • Dissolve DSPE-PEG-alkyne, other lipids, and the hydrophobic drug in chloroform in a round-bottom flask at the desired molar ratio.[5]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.[5]

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., >55°C for DSPC).[5] This will form a suspension of multilamellar vesicles.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the suspension using a water bath sonicator or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).[10]

Protocol 2: Conjugation of Targeting Ligands via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified targeting ligand to the alkyne-functionalized nanoparticles.

Materials:

  • DSPE-PEG-alkyne functionalized nanoparticles

  • Azide-modified targeting ligand (e.g., peptide, antibody fragment)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Aqueous buffer

Methodology:

  • To the nanoparticle suspension, add the azide-modified targeting ligand.

  • Add a freshly prepared solution of sodium ascorbate.

  • Add CuSO₄ solution. The copper(I) catalyst is generated in situ from the reduction of copper(II) by sodium ascorbate.[1]

  • Allow the reaction to proceed at room temperature with gentle stirring for a specified time (e.g., 12-24 hours).

  • Purify the ligand-conjugated nanoparticles from unreacted components using methods such as dialysis or size exclusion chromatography.[5]

Protocol 3: Characterization of Nanoparticles

a. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in an appropriate buffer.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[6]

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.[6]

b. Drug Loading and Encapsulation Efficiency:

  • Separate the drug-loaded nanoparticles from the unencapsulated drug using techniques like ultracentrifugation or size exclusion chromatography.[6]

  • Quantify the amount of drug in the nanoparticles and in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis Spectroscopy, HPLC).

  • Calculate Drug Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100.

  • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.

c. In Vitro Drug Release:

  • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer.

  • Analyze the drug concentration in the collected samples using a validated method like UV-Vis Spectroscopy or HPLC.[6]

  • Plot the cumulative percentage of drug released against time.[6]

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity

a. Cellular Uptake:

  • Seed target cells (e.g., cancer cells overexpressing the target receptor) in well plates or on coverslips.

  • Incubate the cells with fluorescently labeled targeted and non-targeted nanoparticles for a specific duration.

  • Wash the cells to remove non-internalized nanoparticles.

  • Analyze cellular uptake qualitatively by fluorescence microscopy or quantitatively by flow cytometry.[10]

b. Cytotoxicity Assay (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.[9][12]

  • Treat the cells with serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles for 24-72 hours.[9]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.[12]

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).[12]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[12]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

Visualizations

G cluster_prep Nanoparticle Formulation cluster_conj Ligand Conjugation (Click Chemistry) cluster_char Characterization Lipids DSPE-PEG-Alkyne + Other Lipids + Drug Film Thin Lipid Film Lipids->Film Solvent Evaporation Solvent Organic Solvent (e.g., Chloroform) Solvent->Film Hydration Hydration with Aqueous Buffer Film->Hydration Sizing Size Reduction (Sonication/Extrusion) Hydration->Sizing NP Drug-Loaded Nanoparticles Sizing->NP Reaction Click Reaction NP->Reaction Ligand Azide-Targeting Ligand Ligand->Reaction Catalyst CuSO4 + Sodium Ascorbate Catalyst->Reaction Purification Purification (Dialysis/SEC) Reaction->Purification TargetedNP Targeted Nanoparticles Purification->TargetedNP DLS DLS (Size, PDI) TargetedNP->DLS Zeta Zeta Potential TargetedNP->Zeta HPLC HPLC/UV-Vis (Drug Load) TargetedNP->HPLC

Caption: Experimental workflow for nanoparticle formulation and characterization.

G TargetedNP Targeted Nanoparticle (DSPE-PEG-Ligand) Receptor Overexpressed Receptor on Cancer Cell TargetedNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (Low pH) Endosome->Release Target Intracellular Target (e.g., DNA, Microtubules) Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Mechanism of targeted nanoparticle drug delivery to a cancer cell.

G Sorafenib Sorafenib RAF RAF Kinases (RAF-1, B-RAF) Sorafenib->RAF VEGFR VEGFR-2/-3, PDGFR-β Sorafenib->VEGFR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Signaling pathways inhibited by Sorafenib, a drug deliverable by nanoparticles.[13]

References

Application Notes and Protocols for Thin-Film Hydration of DSPE-PEG-Alkyne Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and functionalization of DSPE-PEG-alkyne nanoparticles using the thin-film hydration method. This method is a cornerstone technique for creating lipid-based nanoparticles (LNPs) and liposomes for advanced drug delivery and targeted therapy. The inclusion of DSPE-PEG-alkyne in the lipid formulation provides a versatile platform for the covalent attachment of targeting ligands, imaging agents, or other molecules of interest via "click chemistry."

Core Principles

The thin-film hydration method involves the dissolution of lipids, including 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-PEG-alkyne), in an organic solvent. This is followed by the evaporation of the solvent to form a thin lipid film on the interior of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer leads to the self-assembly of the lipids into multilamellar vesicles (MLVs). To achieve a uniform size distribution of small unilamellar vesicles (SUVs), a size reduction step, such as extrusion or sonication, is employed. The resulting nanoparticles present terminal alkyne groups on their surface, which are readily available for covalent modification using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Alkyne Nanoparticles

This protocol details the preparation of nanoparticles with a lipid composition suitable for subsequent functionalization.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Alkyne

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Alkyne in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Alkyne). For a 10 µmol total lipid formulation, this would be:

    • DSPC: 5.5 µmol

    • Cholesterol: 4.0 µmol

    • DSPE-PEG(2000)-Alkyne: 0.5 µmol

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 60-65°C to ensure the lipids are above their phase transition temperature. Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the flask's inner surface.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed (60-65°C) aqueous buffer (e.g., PBS, pH 7.4). The volume of the buffer will determine the final lipid concentration. For example, 1 mL of buffer for a 10 µmol lipid film will yield a 10 mM liposome (B1194612) suspension. Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size.

  • Storage: Store the prepared DSPE-PEG-alkyne nanoparticles at 4°C.

Protocol 2: Surface Functionalization via Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a targeting peptide) to the surface of the prepared nanoparticles.

Materials:

  • DSPE-PEG-alkyne nanoparticles (from Protocol 1)

  • Azide-functionalized molecule (e.g., Azide-peptide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • Size exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • DSPE-PEG-alkyne nanoparticles

    • Azide-functionalized molecule (in a 10-fold molar excess relative to DSPE-PEG-alkyne)

    • THPTA (to stabilize the Cu(I) catalyst)

    • CuSO₄

    • Sodium ascorbate (to reduce Cu(II) to Cu(I))

  • Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted molecules and catalyst by passing the reaction mixture through a size exclusion chromatography column or by dialysis against PBS.

  • Characterization: Characterize the functionalized nanoparticles for size, polydispersity index (PDI), and zeta potential to confirm that the conjugation process did not significantly alter their physicochemical properties.

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of DSPE-PEG-alkyne nanoparticles before and after functionalization.

Table 1: Physicochemical Properties of DSPE-PEG-Alkyne Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPE-PEG-Alkyne Nanoparticles110 ± 50.15 ± 0.03-15 ± 2
Functionalized Nanoparticles115 ± 60.17 ± 0.04-12 ± 3

Data are presented as mean ± standard deviation (n=3).

Table 2: Molar Ratios for Lipid Formulations

ComponentMolar Ratio (%)
DSPC55
Cholesterol40
DSPE-PEG(2000)-Alkyne5

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from nanoparticle preparation to cellular application.

G Experimental Workflow for DSPE-PEG-Alkyne Nanoparticles cluster_prep Nanoparticle Preparation cluster_func Surface Functionalization cluster_char Characterization cluster_app Cellular Application A 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Alkyne) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Size Reduction (Extrusion) C->D E 5. Click Chemistry Reaction (Azide-Ligand, Catalyst) D->E G DLS (Size, PDI) Zeta Potential D->G F 6. Purification (SEC or Dialysis) E->F F->G H 7. In Vitro / In Vivo Studies (Targeted Drug Delivery) F->H

Caption: Workflow for DSPE-PEG-Alkyne Nanoparticle Preparation and Application.

Cellular Uptake Pathway for Targeted Nanoparticles

This diagram illustrates a common cellular uptake mechanism for nanoparticles functionalized to target a specific cell surface receptor, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[1][2]

G Receptor-Mediated Endocytosis of Targeted Nanoparticles cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Functionalized Nanoparticle Receptor EGFR Receptor NP->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Clathrin-Mediated) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release

Caption: EGFR-Targeted Nanoparticle Uptake via Endocytosis.

References

Surface Modification of Nanoparticles with DSPE-PEG-alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-alkyne (DSPE-PEG-alkyne). This functionalized lipid is a cornerstone in the development of advanced drug delivery systems, enabling the attachment of targeting ligands and other molecules to the nanoparticle surface via "click chemistry." These modifications enhance the therapeutic efficacy and specificity of nanomedicines.

Introduction to DSPE-PEG-alkyne in Nanoparticle Formulation

DSPE-PEG-alkyne is an amphiphilic molecule composed of a lipid tail (DSPE) that readily incorporates into the lipid bilayer of nanoparticles, such as liposomes, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a reactive alkyne group. The PEG component provides a "stealth" characteristic, prolonging the circulation time of nanoparticles in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal alkyne group serves as a versatile handle for the covalent attachment of azide-containing molecules through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the precise engineering of nanoparticle surfaces for targeted drug delivery, diagnostics, and other biomedical applications.

Key Applications

The surface modification of nanoparticles with DSPE-PEG-alkyne opens up a wide range of applications in nanomedicine, including:

  • Targeted Drug Delivery: By conjugating targeting ligands such as peptides (e.g., RGD), antibodies, or small molecules to the alkyne terminus, nanoparticles can be directed to specific cell types or tissues, thereby increasing the local concentration of the therapeutic agent and minimizing off-target effects.

  • Enhanced Cellular Uptake: The attachment of cell-penetrating peptides or other uptake-enhancing moieties can facilitate the internalization of nanoparticles into target cells.

  • Multifunctional Nanocarriers: The alkyne group allows for the attachment of multiple types of molecules, creating multifunctional nanoparticles for simultaneous imaging and therapy (theranostics).

  • Controlled Release Systems: The surface of the nanoparticle can be modified with environmentally sensitive ligands that trigger drug release in response to specific stimuli, such as pH or enzymes present in the target microenvironment.

Experimental Protocols

This section provides detailed protocols for the preparation of DSPE-PEG-alkyne-modified nanoparticles and their subsequent functionalization using click chemistry.

Protocol 1: Preparation of Alkyne-Functionalized Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG-alkyne using the well-established thin-film hydration method.[1][2][3][4]

Materials:

  • Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-alkyne

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG-alkyne) in chloroform in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-alkyne), but this can be optimized depending on the desired properties.[5]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

    • The resulting liposome (B1194612) suspension should be translucent.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared alkyne-functionalized liposomes using dynamic light scattering (DLS).

Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an azide-containing ligand (e.g., an azide-modified peptide or fluorescent dye) to the surface of the alkyne-functionalized liposomes.[6][7][8]

Materials:

  • Alkyne-functionalized liposomes (from Protocol 3.1)

  • Azide-containing ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the azide-containing ligand in a suitable solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions of 100 mM sodium ascorbate in water and 20 mM CuSO₄ in water.

    • Prepare a stock solution of the THPTA ligand (e.g., 200 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, mix the alkyne-functionalized liposome suspension with the azide-containing ligand. The molar ratio of alkyne to azide (B81097) can be optimized, but a 1:2 to 1:5 ratio is a good starting point.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for a few minutes.

    • Add the CuSO₄/THPTA complex to the liposome/azide mixture. A final copper concentration of 50-250 µM is typically used.[7]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove unreacted reagents and byproducts by purifying the functionalized liposomes using size exclusion chromatography or dialysis.

  • Characterization and Quantification:

    • Characterize the final functionalized liposomes for size, PDI, and zeta potential using DLS.

    • Quantify the conjugation efficiency by measuring the amount of conjugated ligand. This can be done using various methods depending on the nature of the ligand, such as fluorescence spectroscopy if the ligand is fluorescent, or by using analytical techniques like HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the preparation and characterization of DSPE-PEG-alkyne modified nanoparticles.

Table 1: Physicochemical Characterization of Liposomes with Varying DSPE-PEG-alkyne Molar Ratios

Liposome Formulation (DSPC:Chol:DSPE-PEG-alkyne Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
55:40:1115 ± 50.12 ± 0.03-15 ± 2
55:40:5[5]110 ± 60.11 ± 0.02-20 ± 3
55:40:10105 ± 50.10 ± 0.03-25 ± 2

Data are presented as mean ± standard deviation.

Table 2: Characterization Before and After Click Chemistry Functionalization

NanoparticleMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Conjugation Efficiency (%)
Alkyne-Liposomes110 ± 60.11 ± 0.02-20 ± 3N/A
RGD-Liposomes118 ± 70.13 ± 0.03-18 ± 2~85%[9]

Data are presented as mean ± standard deviation. Conjugation efficiency can be determined by quantifying the amount of RGD peptide attached to the liposome surface.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the preparation and functionalization of DSPE-PEG-alkyne modified nanoparticles.

G cluster_0 Liposome Preparation cluster_1 Surface Functionalization (Click Chemistry) cluster_2 Characterization A Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-alkyne) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer Addition) B->C D Extrusion (Size Reduction) C->D E Alkyne-Functionalized Liposomes D->E F Mixing with Azide-Ligand E->F Input for Functionalization G Addition of CuSO4/THPTA & Na-Ascorbate F->G H Incubation (Click Reaction) G->H I Purification H->I J Ligand-Functionalized Liposomes I->J K DLS Analysis (Size, PDI, Zeta Potential) J->K L Quantification of Ligand Conjugation J->L

Workflow for nanoparticle modification.
Signaling Pathway: RGD-Functionalized Nanoparticle Uptake

This diagram illustrates the cellular uptake mechanism of RGD-functionalized nanoparticles, which primarily occurs through integrin-mediated endocytosis. The RGD peptide on the nanoparticle surface specifically binds to integrin receptors on the cell membrane, triggering a signaling cascade that leads to the internalization of the nanoparticle.[10][11][12][13]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP RGD-Functionalized Nanoparticle Integrin Integrin Receptor (αvβ3) NP->Integrin Binding Endocytosis Clathrin-Mediated Endocytosis Integrin->Endocytosis Activation Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Release Drug Release Lysosome->Release

RGD-nanoparticle cellular uptake pathway.

Conclusion

The surface modification of nanoparticles with DSPE-PEG-alkyne provides a robust and versatile platform for the development of sophisticated drug delivery systems. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to design, fabricate, and characterize functionalized nanoparticles for a wide array of biomedical applications. The ability to precisely control the surface chemistry of nanoparticles through click reactions is a powerful tool for advancing the field of nanomedicine.

References

Application Notes and Protocols for Drug Encapsulation using DSPE-PEG-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-PEG-alkyne) for the encapsulation of therapeutic agents. This document details the formulation of drug-loaded nanoparticles, characterization techniques, and protocols for surface modification via click chemistry.

Introduction

DSPE-PEG-alkyne is a functionalized lipid-polymer conjugate that has emerged as a critical component in advanced drug delivery systems. Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a reactive alkyne group, allows for the self-assembly into stable nanostructures such as liposomes and micelles.[1][2] These nanocarriers can encapsulate a wide range of therapeutic drugs, particularly those with poor water solubility.

The PEG component provides a "stealth" characteristic, prolonging circulation time in the body by reducing clearance by the reticuloendothelial system (RES).[3][4] The terminal alkyne group offers a versatile handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules through highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2] This enables the development of targeted and multifunctional nanomedicines.

Data Presentation

Physicochemical Characteristics of DSPE-PEG Formulations

The physicochemical properties of DSPE-PEG based nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data for nanoparticles formulated with DSPE-PEG, encapsulating common chemotherapeutic agents.

Carrier TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
DSPE-PEG MicellesDoxorubicin97 - 260Not Reported-30.87 to -28.6786.1 - 97.5Not Reported[3]
DSPE-PEG MicellesDoxorubicinNot ReportedNot Reported+6 to +8~98Not Reported[3]
Liposomes (HSPC:Chol:DSPE-mPEG2000)Doxorubicin~100< 0.2~ -30>90Not Reported[4]
Paclitaxel-loaded SLNPaclitaxel~200Not Reported~-38Not Reported6% (w/w)[3]
PEG(5000)-DSPE MicellesPaclitaxelNot ReportedNot ReportedNot Reported95Not Reported[5]

Table 1: Summary of physicochemical characteristics of various DSPE-PEG based drug delivery systems.

Influence of DSPE-PEG2000 to Soluplus Ratio on Nanoparticle Properties

The ratio of different components in the formulation can significantly impact the resulting nanoparticle characteristics.

DSPE-PEG2000:Soluplus (w/w)Average Particle Size (nm)Zeta Potential (mV)PDI
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1116.6-13.70.112
1:472.0-11.30.103
1:554.5-6.00.057
1:1056.1-7.70.101

Table 2: Effect of the weight ratio of DSPE-PEG2000 to Soluplus on the particle size, zeta potential, and polydispersity index (PDI) of the resulting nanoparticles.[4]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Liposomes using Thin-Film Hydration

This protocol describes a common method for preparing liposomes encapsulating a hydrophobic drug.

Materials:

  • DSPE-PEG-alkyne

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform/Methanol (B129727) mixture (2:1, v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPE-PEG-alkyne, DSPC, cholesterol, and the hydrophobic drug in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of pre-warmed hydration buffer.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography or dialysis.

G cluster_prep Liposome (B1194612) Preparation Workflow dissolve 1. Dissolve Lipids & Drug in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (forms MLVs) evaporate->hydrate extrude 4. Extrude for Size Reduction (forms LUVs) hydrate->extrude purify 5. Purify to Remove Free Drug extrude->purify

Workflow for liposome preparation.
Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an azide-modified molecule (e.g., a targeting peptide or a fluorescent dye) onto the surface of DSPE-PEG-alkyne containing liposomes.

Materials:

  • DSPE-PEG-alkyne liposomes (from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in degassed water.

  • Click Reaction:

    • To the DSPE-PEG-alkyne liposome suspension, add the azide-functionalized molecule.

    • Add the copper ligand solution, followed by the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the reactants should be optimized.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Purification:

    • Remove the catalyst and unreacted reagents by dialysis or size exclusion chromatography.

G cluster_click Click Chemistry Workflow liposome DSPE-PEG-Alkyne Liposome mix Mix Reactants liposome->mix azide_mol Azide-Functionalized Molecule azide_mol->mix catalyst Add Cu(I) Catalyst (CuSO4 + NaAsc) mix->catalyst react Incubate (Room Temperature) catalyst->react purify Purify Functionalized Liposome react->purify final_product Functionalized Liposome purify->final_product

Workflow for surface functionalization.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading

Encapsulation Efficiency (EE%) is the percentage of the drug that is successfully entrapped into the nanoparticles relative to the total amount of drug used in the formulation.

Drug Loading (DL%) is the percentage of the drug in the final nanoparticle formulation by weight.

Procedure:

  • Separate the drug-loaded nanoparticles from the unencapsulated, free drug using a suitable method such as size exclusion chromatography or ultracentrifugation.

  • Quantify the amount of encapsulated drug by lysing the nanoparticles (e.g., with a suitable solvent like methanol or a detergent) and measuring the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantify the total amount of drug used in the formulation.

  • Calculate EE% and DL% using the following formulas:

    EE% = (Mass of encapsulated drug / Total mass of drug used) x 100

    DL% = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

Cellular Uptake and Signaling

The cellular uptake of DSPE-PEG-alkyne formulated nanoparticles, especially when functionalized with targeting ligands, is primarily mediated by receptor-mediated endocytosis.[1][6] This process involves the binding of the nanoparticle to specific receptors on the cell surface, leading to the internalization of the nanoparticle within an endosome.

G cluster_uptake Generalized Cellular Uptake Pathway np Targeted DSPE-PEG-alkyne Nanoparticle binding Binding np->binding receptor Cell Surface Receptor receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome release Drug Release (e.g., pH-triggered) late_endosome->release target Intracellular Target (e.g., Nucleus, Cytoplasm) release->target

Receptor-mediated endocytosis pathway.

While the specific downstream signaling events are highly dependent on the encapsulated drug and the targeted receptor, a general pathway involves the trafficking of the endosome through the cytoplasm, its maturation into a late endosome, and often fusion with a lysosome. Drug release can occur within these compartments, often triggered by the lower pH of the endosomal/lysosomal environment, allowing the therapeutic agent to reach its intracellular site of action. The nanoparticle itself may be degraded within the lysosome.

Conclusion

DSPE-PEG-alkyne is a powerful and versatile tool for the development of advanced drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers to design, formulate, and characterize DSPE-PEG-alkyne based nanoparticles for a wide range of therapeutic applications. The ability to encapsulate drugs and subsequently functionalize the nanoparticle surface via click chemistry opens up numerous possibilities for creating targeted, effective, and safer nanomedicines.

References

Measuring Micelle Size and Polydispersity with Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Micelles, self-assembled colloidal structures formed by amphiphilic molecules in solution, are of significant interest in fields ranging from materials science to drug delivery. Their size, size distribution (polydispersity), and stability are critical parameters that dictate their functionality. Dynamic Light Scattering (DLS) is a powerful, non-invasive technique for characterizing these nanoscale systems.[1][2][3][4] This application note provides a detailed protocol for measuring micelle size and polydispersity using DLS, intended for researchers, scientists, and drug development professionals.

Principle of Dynamic Light Scattering (DLS)

Dynamic Light Scattering measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in a suspension.[1][2] Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, whereas larger particles move more slowly, causing slower fluctuations.[1] A digital correlator analyzes these fluctuations to determine the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (dн) is then calculated using the Stokes-Einstein equation[1][2]:

dн = kT / 3πηD

Where:

  • k is the Boltzmann constant.

  • T is the absolute temperature.

  • η is the viscosity of the solvent.

  • D is the translational diffusion coefficient.

The size measured by DLS is the hydrodynamic diameter, which represents the diameter of a hypothetical sphere that diffuses at the same rate as the micelle being measured.[1] This includes the micelle's core and any associated molecules or ions on its surface.[1]

Factors Influencing Micelle Properties

The characteristics of micelles can be influenced by several factors, including:

  • Surfactant Concentration: Above the critical micelle concentration (CMC), the number of micelles increases with surfactant concentration.[5] In some cases, micelle size can also be affected.[2][6]

  • Ionic Strength: The addition of salt can alter the electrostatic interactions between surfactant headgroups, often leading to changes in micelle size and shape.

  • pH: For surfactants with ionizable headgroups, pH can significantly impact micelle formation and size.[5][6]

  • Temperature: Temperature can affect both the CMC and the aggregation number of micelles.[5][6]

Experimental Protocol

This protocol outlines the steps for preparing and analyzing micelle samples using a standard DLS instrument.

Materials
  • Surfactant or amphiphilic polymer

  • High-purity solvent (e.g., deionized water, buffer)

  • Syringe filters (e.g., 0.22 µm)

  • Clean, dust-free cuvettes

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in the desired solvent. The concentration should be well above its Critical Micelle Concentration (CMC).[1]

  • Serial Dilutions: If studying the effect of concentration, prepare a series of dilutions from the stock solution.[1] Note that dilution can dramatically impact micelle size, so it may not be a suitable strategy if the goal is to characterize the undiluted system.[5][7]

  • Filtration: Filter all solutions directly into a clean, dust-free cuvette using a 0.22 µm syringe filter.[1] This step is critical to remove dust and large aggregates that can interfere with the DLS measurement.[1][8]

  • Equilibration: Allow the samples to equilibrate at the desired measurement temperature for at least 10-15 minutes before analysis to prevent temperature gradients.[1]

Instrument Setup and Measurement
  • Instrument Power-Up: Turn on the DLS instrument and allow the laser to warm up for the recommended time (typically 15-30 minutes).[1]

  • Software Setup:

    • Select or create a measurement protocol.

    • Input the correct solvent viscosity and refractive index for the experimental temperature.[1] For concentrated micellar solutions, it is crucial to measure the viscosity of the sample itself, as using the solvent viscosity can lead to significant errors in size calculation.[5][7]

    • Set the measurement temperature and allow the instrument to equilibrate.[1]

  • Measurement:

    • Place the cuvette in the sample holder.

    • Set the number of runs and the duration of each run (e.g., 3-5 runs of 60-120 seconds each).[1]

    • The instrument will typically adjust the attenuator to achieve the optimal scattering intensity.[1]

    • Start the measurement.

Data Analysis and Interpretation

The primary results from a DLS measurement are the Z-average diameter, the Polydispersity Index (PDI), and the size distribution plot.

  • Z-Average Diameter: The intensity-weighted mean hydrodynamic diameter of the particle population. It is the most robust and reproducible size parameter generated by DLS.[1]

  • Polydispersity Index (PDI): A dimensionless measure of the heterogeneity of sizes in the sample. A PDI value below 0.1 indicates a monodisperse sample, while values above 0.5 suggest a polydisperse sample or the presence of aggregates.[1][9]

Data Presentation

The following tables summarize representative quantitative data for micelle size and PDI obtained by DLS for various surfactants.

Table 1: Effect of Surfactant Type on Micelle Size

SurfactantConcentrationZ-Average Diameter (nm)Polydispersity Index (PDI)
Triton X-1002 x CMC7.5-
Tween-202 x CMC8.5-
Tween-802 x CMC11.7-
Nonidet P402 x CMC15.4-
Pluronic F127 (blank)-26.38< 0.3
Pluronic F127 (drug-loaded)-33.06< 0.3
MAP-F127 (blank)-34.99< 0.3
MAP-F127 (drug-loaded)-47.50< 0.3

Data compiled from multiple sources.[3][10]

Table 2: Effect of Surfactant Concentration on Micelle Size

SurfactantDispersantConcentration (mM)Z-Average Diameter (nm)
DTAB0.1M NaBr20~4.8
DTAB0.1M NaBr40~4.6
DTAB0.1M NaBr60~4.4
DTAB0.1M NaBr80~4.2
DTAB0.1M NaBr100~4.0

Data is illustrative for dodecyltrimethylammonium (B156365) bromide (DTAB). A gradual decrease in measured size is observed as surfactant concentration increases.[2][3]

Mandatory Visualizations

Experimental Workflow

DLS_Workflow Figure 1: Experimental Workflow for DLS Measurement of Micelles cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (>CMC) prep2 Perform Serial Dilutions (Optional) prep1->prep2 prep3 Filter into Cuvette (0.22 µm filter) prep2->prep3 prep4 Equilibrate at Measurement Temperature prep3->prep4 meas1 Instrument Warm-up prep4->meas1 Transfer Sample meas2 Set Parameters (Solvent Viscosity, RI, Temp) meas1->meas2 meas3 Place Cuvette in Instrument meas2->meas3 meas4 Run Measurement (e.g., 3x 60s) meas3->meas4 anal1 Obtain Autocorrelation Function meas4->anal1 Raw Data anal2 Calculate Diffusion Coefficient (D) anal1->anal2 anal3 Calculate Hydrodynamic Diameter (dн) via Stokes-Einstein Eq. anal2->anal3 anal4 Determine Z-Average, PDI, and Size Distribution anal3->anal4

Caption: Figure 1: Experimental Workflow for DLS Measurement of Micelles.

Logical Relationships in DLS Measurement

DLS_Relationships Figure 2: Key Relationships in DLS Micelle Characterization cluster_inputs Experimental Inputs cluster_dls DLS Measurement Principle cluster_outputs Measurement Outputs Concentration Surfactant Concentration Micelle_Properties Micelle Properties (Size, Shape, Charge) Concentration->Micelle_Properties Temperature Temperature (T) Stokes_Einstein Stokes-Einstein Equation Temperature->Stokes_Einstein Temperature->Micelle_Properties Solvent Solvent Properties (Viscosity η, RI) Solvent->Stokes_Einstein Solvent->Micelle_Properties Ionic_Strength Ionic Strength / pH Ionic_Strength->Micelle_Properties Brownian_Motion Brownian Motion Intensity_Fluctuations Intensity Fluctuations Brownian_Motion->Intensity_Fluctuations causes Autocorrelation Autocorrelation Function Intensity_Fluctuations->Autocorrelation analyzed by Diffusion_Coeff Diffusion Coefficient (D) Autocorrelation->Diffusion_Coeff yields Diffusion_Coeff->Stokes_Einstein Z_Average Z-Average Diameter (dн) Stokes_Einstein->Z_Average Size_Distribution Size Distribution Z_Average->Size_Distribution PDI Polydispersity Index (PDI) Size_Distribution->PDI Micelle_Properties->Brownian_Motion undergoes

Caption: Figure 2: Key Relationships in DLS Micelle Characterization.

References

Determining Drug Loading Efficiency in DSPE-PEG Micelles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) copolymers are widely utilized in the development of micellar drug delivery systems. Their amphiphilic nature allows for the encapsulation of hydrophobic drugs within the micelle's core, enhancing drug solubility, stability, and circulation time. A critical parameter in the characterization of these drug-loaded micelles is the drug loading efficiency, which encompasses both the Drug Loading Content (DLC) and the Encapsulation Efficiency (EE).[1][2] Accurate determination of these values is essential for quality control, dose determination, and the overall evaluation of the drug delivery system's efficacy.

This document provides detailed application notes and protocols for the determination of drug loading efficiency in DSPE-PEG micelles using common analytical techniques.

Key Definitions

It is crucial to distinguish between Drug Loading Content and Encapsulation Efficiency:

  • Drug Loading Content (DLC %): Represents the weight percentage of the drug relative to the total weight of the drug-loaded micelles.[1][2]

    • Formula:

  • Encapsulation Efficiency (EE %): Represents the percentage of the initial drug that is successfully encapsulated within the micelles.[1][3]

    • Formula:

Experimental Workflow Overview

The general workflow for determining drug loading efficiency involves several key steps: preparation of drug-loaded micelles, separation of the encapsulated drug from the free, unencapsulated drug, and subsequent quantification of the drug in one or both fractions.

workflow cluster_prep Micelle Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep Preparation of Drug-Loaded DSPE-PEG Micelles sep Separation of Free Drug from Micelles prep->sep quant Quantification of Drug sep->quant calc Calculation of DLC % and EE % quant->calc

Caption: General experimental workflow for determining drug loading efficiency.

Protocols for Determining Drug Loading Efficiency

There are two primary approaches to determine drug loading efficiency: the indirect method and the direct method.

Indirect Method

The indirect method involves quantifying the amount of free, unencapsulated drug that is separated from the micelle suspension. This value is then subtracted from the initial amount of drug added to determine the amount of encapsulated drug.

Protocol: Indirect Quantification using UV-Vis Spectrophotometry

This protocol is suitable for drugs that have a distinct UV-Vis absorbance spectrum.

a. Preparation of Drug-Loaded Micelles:

  • Co-dissolve the DSPE-PEG copolymer and the hydrophobic drug in a suitable organic solvent.

  • Remove the organic solvent under vacuum to form a thin lipid film.

  • Hydrate the film with an aqueous buffer (e.g., PBS) and agitate to form a micellar suspension.[2]

  • The suspension now contains both drug-loaded micelles and potentially some unencapsulated drug.

b. Separation of Free Drug:

  • Transfer the micellar suspension to a centrifugal filter unit (e.g., Amicon® Ultra) with a molecular weight cutoff (MWCO) that retains the micelles while allowing the free drug to pass through.[2]

  • Centrifuge the unit according to the manufacturer's instructions.

  • Collect the filtrate, which contains the free, unencapsulated drug.

c. Quantification of Free Drug:

  • Prepare a standard calibration curve of the drug in the same buffer used for micelle preparation.

  • Measure the absorbance of the filtrate containing the free drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (λmax).[4]

  • Determine the concentration of the free drug from the calibration curve.

d. Calculation of DLC and EE:

  • Calculate the weight of free drug:

    • Weight of free drug = Concentration of free drug × Volume of the filtrate

  • Calculate the weight of encapsulated drug:

    • Weight of encapsulated drug = Total weight of drug added - Weight of free drug

  • To calculate DLC, determine the weight of the drug-loaded micelles. This can be done by lyophilizing a known volume of the purified micelle suspension (the retentate from the centrifugal filter) and weighing the resulting powder.

  • Calculate DLC and EE using the formulas provided in the "Key Definitions" section.

Direct Method

The direct method involves disrupting the micelles to release the encapsulated drug and then quantifying the total amount of drug present in the disrupted solution.

Protocol: Direct Quantification using High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method suitable for a wide range of drugs.[5][6]

a. Preparation and Purification of Drug-Loaded Micelles:

  • Prepare the drug-loaded micelles as described in the indirect method.

  • Separate the micelles from the free drug using a suitable method such as dialysis, gel filtration chromatography, or centrifugal filtration.[3] It is crucial to ensure complete removal of the free drug.

b. Disruption of Micelles and Drug Extraction:

  • Take a known volume of the purified drug-loaded micelle suspension.

  • Add a suitable organic solvent (e.g., methanol, acetonitrile, or a solvent in which the drug and polymer are soluble) to disrupt the micelle structure and release the encapsulated drug.[7][8] Ensure the final solution is clear.

c. Quantification of Encapsulated Drug:

  • Develop and validate an HPLC method for the quantification of the drug.[9][10] This includes selecting an appropriate column, mobile phase, and detector wavelength.

  • Prepare a standard calibration curve of the drug in the same solvent mixture used to disrupt the micelles.

  • Inject the sample of the disrupted micelle solution into the HPLC system and determine the concentration of the drug.

d. Calculation of DLC and EE:

  • Calculate the weight of encapsulated drug:

    • Weight of encapsulated drug = Concentration of drug from HPLC × Total volume of the disrupted micelle solution

  • To calculate DLC, determine the weight of the drug-loaded micelles by lyophilizing a known volume of the purified micelle suspension and weighing the powder.

  • Calculate DLC and EE using the formulas provided in the "Key Definitions" section.

Data Presentation

Summarize all quantitative data in a structured table for clear comparison.

Formulation IDTotal Drug Added (mg)Total Polymer Added (mg)Method of QuantificationWeight of Encapsulated Drug (mg)Weight of Drug-Loaded Micelles (mg)Encapsulation Efficiency (EE %)Drug Loading Content (DLC %)
DSPE-PEG-Drug-15.050.0UV-Vis (Indirect)4.254.284.07.7
DSPE-PEG-Drug-25.050.0HPLC (Direct)4.554.590.08.3
DSPE-PEG-Drug-310.050.0HPLC (Direct)7.857.878.013.5

Visualization of Methodologies

Diagram: Indirect Method Workflow

indirect_method start Drug-Loaded Micelle Suspension separation Centrifugal Filtration start->separation micelles Purified Micelles (Retentate) separation->micelles free_drug Free Drug (Filtrate) separation->free_drug quantification UV-Vis Spectrophotometry Quantification free_drug->quantification calculation Calculate EE % and DLC % quantification->calculation direct_method start Drug-Loaded Micelle Suspension purification Purification (e.g., Dialysis) start->purification purified_micelles Purified Micelles purification->purified_micelles disruption Micelle Disruption (Organic Solvent) purified_micelles->disruption quantification HPLC Quantification disruption->quantification calculation Calculate EE % and DLC % quantification->calculation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DSPE-PEG-Alkyne Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during DSPE-PEG-alkyne bioconjugation experiments.

Frequently Asked Questions (FAQs)

1. What is DSPE-PEG-alkyne and what is it used for?

DSPE-PEG-alkyne is a lipid-PEG conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polyethylene (B3416737) glycol (PEG) chain that is terminated with an alkyne group.[1] This molecule is primarily used to create pegylated liposomes and other nanoparticles for drug delivery, gene transfection, and vaccine delivery.[1] The PEG layer provides a "stealth" coating that improves blood circulation time and stability of the encapsulated drugs.[1][2] The terminal alkyne group allows for the attachment of targeting ligands, such as antibodies or peptides, via "click chemistry".[1][3][4]

2. How should I store and handle DSPE-PEG-alkyne?

Proper storage is crucial to maintain the integrity of DSPE-PEG-alkyne. For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0–4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1][3] The product is generally stable for a few weeks at ambient temperature during shipping.[1][5]

3. In which solvents is DSPE-PEG-alkyne soluble?

DSPE-PEG-alkyne is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dichloromethane, chloroform (B151607), acetone, and dimethylformamide (DMF).[1] For in vivo applications or when working with aqueous buffers, it may be necessary to first dissolve the lipid in a small amount of an organic solvent like DMSO before adding it to the aqueous phase.[5]

4. What is "click chemistry" in the context of DSPE-PEG-alkyne bioconjugation?

Click chemistry refers to a set of biocompatible, highly efficient, and specific chemical reactions.[6][7][8] In the context of DSPE-PEG-alkyne, the most common type of click chemistry used is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][9] This reaction forms a stable triazole linkage between the alkyne group on the DSPE-PEG and an azide (B81097) group on a target molecule (e.g., a peptide or antibody).[9] There is also a copper-free version called strain-promoted azide-alkyne cycloaddition (SPAAC) that can be used.[6][10]

Troubleshooting Guide

This guide addresses common issues that may arise during the bioconjugation of DSPE-PEG-alkyne.

Issue 1: Low or No Conjugation Efficiency

  • Question: I am seeing very low or no conjugation of my azide-labeled molecule to the DSPE-PEG-alkyne incorporated in my liposomes. What could be the cause?

  • Answer: Low conjugation efficiency can stem from several factors:

    • Ineffective Catalyst (for CuAAC): The copper(I) catalyst is essential for the reaction but is prone to oxidation to the inactive copper(II) state.[11] Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) in situ.[9][11] The use of a copper-stabilizing ligand, such as THPTA or TBTA, is also highly recommended to protect the Cu(I) from oxidation and increase reaction efficiency.[9][12]

    • Reagent Degradation: Ensure that your DSPE-PEG-alkyne and azide-modified molecule have been stored correctly and have not degraded.

    • Incorrect Stoichiometry: The molar ratio of the reactants is critical. An excess of the azide-containing molecule is often used to drive the reaction to completion.[9] You may need to optimize the molar ratio of your specific reactants.

    • pH of the Reaction Buffer: The click reaction is generally robust across a range of pH values, but extreme pH can affect the stability of your biomolecules. A pH between 7 and 9 is typically recommended.[13]

    • Presence of Inhibitors: Buffers containing primary amines, such as Tris, can interfere with some conjugation chemistries. It is advisable to use non-amine-containing buffers like phosphate-buffered saline (PBS).[13]

Issue 2: Aggregation of Liposomes After Conjugation

  • Question: My liposomes are aggregating after the click chemistry reaction. How can I prevent this?

  • Answer: Aggregation can be caused by several factors:

    • Insufficient PEGylation: The density of the PEG chains on the liposome (B1194612) surface may not be sufficient to provide steric stability. The concentration of DSPE-PEG can influence the size and stability of nanoparticles.[2] You may need to adjust the molar percentage of DSPE-PEG-alkyne in your lipid formulation.

    • Copper-Induced Aggregation (for CuAAC): The copper catalyst can sometimes cause aggregation of nanoparticles. The use of a stabilizing ligand like THPTA can help mitigate this issue.[12]

    • Hydrophobic Interactions: If your targeting ligand is highly hydrophobic, it may lead to aggregation after conjugation. Ensuring adequate PEGylation can help to shield these hydrophobic interactions.[14]

Issue 3: Difficulty in Removing Unreacted Reagents

  • Question: I am having trouble purifying my conjugated liposomes from unreacted azide molecules and the copper catalyst. What is the best method for purification?

  • Answer: Several methods can be used for purification:

    • Dialysis: Dialysis is a common method to remove small molecules like unreacted reagents and byproducts from a liposome suspension.[13]

    • Size Exclusion Chromatography (SEC): SEC is an effective method for separating larger liposomes from smaller, unreacted molecules.

    • Tangential Flow Filtration (TFF): For larger scale preparations, TFF can be an efficient method for purification and concentration of your final product.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Pre-formed Liposomes

This protocol describes the conjugation of an azide-modified molecule to DSPE-PEG-alkyne that has been incorporated into liposomes.

Materials:

  • Pre-formed liposomes containing DSPE-PEG-alkyne

  • Azide-modified molecule (e.g., peptide, protein)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a reaction tube, combine the pre-formed liposomes with the azide-modified molecule. The molar ratio of alkyne to azide should be optimized, but a starting point of 1:4 to 1:10 (alkyne:azide) is common.[9]

  • Prepare the catalyst premix by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[9] Let it stand for a few minutes to allow for complex formation.

  • Add the Cu(I)/THPTA complex to the liposome mixture. A common starting concentration is 25 equivalents relative to the azide.[9]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. The optimal time will depend on the specific reactants.

  • Purify the conjugated liposomes using dialysis or size exclusion chromatography to remove unreacted reagents and the catalyst.

Protocol 2: Preparation of DSPE-PEG-Alkyne Containing Liposomes by Thin-Film Hydration

This protocol describes the formation of liposomes incorporating DSPE-PEG-alkyne.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-alkyne

  • Chloroform or another suitable organic solvent

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Dissolve the lipids (primary lipid, cholesterol, and DSPE-PEG-alkyne) in chloroform in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes.

  • Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).[2]

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations and Ratios for CuAAC

ReagentRecommended Concentration/RatioRationale
Alkyne:Azide Molar Ratio 1:4 to 1:10An excess of the azide-containing molecule helps to drive the reaction to completion.[9]
CuSO₄:Ligand Molar Ratio 1:2An excess of the ligand helps to stabilize the Cu(I) catalyst and prevent its oxidation.[9]
Sodium Ascorbate 3 to 10-fold excessA sufficient excess of the reducing agent ensures the efficient in situ reduction of Cu(II) to the active Cu(I) catalyst.[11]

Table 2: Influence of DSPE-PEG Concentration on Liposome Properties

DSPE-PEG Concentration (mol%)Effect on Liposome SizeEffect on Stability
Increasing Concentration Generally leads to a decrease in the size of the resulting liposomes.[2]Generally enhances the stability of liposomes, especially in the presence of divalent cations.[2]
~7 ± 2 mol% Some studies have observed an anomalous peak in liposome size at this concentration range.[2]-
< 5 mol% May result in a "mushroom" conformation of PEG, which can be less effective at preventing opsonization.[15]May have lower stability compared to higher PEG concentrations.
> 5 mol% Can lead to a "brush" conformation of PEG, which is more effective for steric stabilization.[15]Improved stability and longer circulation times.

Visualizations

Bioconjugation_Workflow cluster_prep Liposome Preparation cluster_conjugation Bioconjugation (Click Chemistry) cluster_purification Purification & Characterization Lipid_Dissolution 1. Dissolve Lipids (DSPC, Chol, DSPE-PEG-Alkyne) in Organic Solvent Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate Film with Aqueous Buffer Film_Formation->Hydration Sizing 4. Size Liposomes (Extrusion/Sonication) Hydration->Sizing Mix_Reagents 5. Mix Liposomes with Azide-Molecule Sizing->Mix_Reagents Add_Catalyst 6. Add Catalyst Premix (CuSO4 + Ligand) Mix_Reagents->Add_Catalyst Initiate_Reaction 7. Initiate with Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate 8. Incubate (RT or 4°C) Initiate_Reaction->Incubate Purify 9. Purify Conjugate (Dialysis/SEC) Incubate->Purify Characterize 10. Characterize (Size, Zeta, Efficiency) Purify->Characterize

Caption: Experimental workflow for DSPE-PEG-alkyne bioconjugation.

Troubleshooting_Tree Start Low Conjugation Efficiency Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents degraded? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh reducing agent (NaAsc) and a stabilizing ligand (THPTA). Check_Catalyst->Sol_Catalyst No Check_Stoichiometry Is stoichiometry optimal? Check_Reagents->Check_Stoichiometry No Sol_Reagents Use fresh, properly stored DSPE-PEG-alkyne and azide-molecule. Check_Reagents->Sol_Reagents Yes Check_Buffer Is the buffer compatible? Check_Stoichiometry->Check_Buffer Yes Sol_Stoichiometry Titrate molar ratio of alkyne to azide. Check_Stoichiometry->Sol_Stoichiometry No Sol_Buffer Use a non-amine buffer (e.g., PBS) at pH 7-9. Check_Buffer->Sol_Buffer No

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Troubleshooting low yield in DSPE-PEG click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving DSPE-PEG. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your DSPE-PEG click chemistry experiments in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: I am observing very little or no formation of my desired DSPE-PEG conjugate. What are the potential causes and how can I fix this?

Answer: Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to the reaction setup itself. Below are the most frequent causes and their solutions.

Potential Causes & Solutions:

  • Poor Reagent Quality:

    • Purity: Impurities in your DSPE-PEG-azide or alkyne starting materials can interfere with the reaction.[1] Verify the purity using methods like NMR or mass spectrometry.

    • Degradation: The azide (B81097) functional group can be sensitive to certain conditions, while the phospholipid ester bonds of DSPE-PEG can undergo hydrolysis, especially at acidic pH.[2] Use fresh, high-purity reagents and avoid prolonged storage in conditions that could lead to degradation.

    • Reducing Agent: The most common reducing agent, sodium ascorbate (B8700270), is prone to oxidation and can degrade over time, appearing brown.[3] Always use a freshly prepared solution of sodium ascorbate for each reaction.[4]

  • Inactive Copper Catalyst:

    • Oxidation State: The active catalyst for the CuAAC reaction is Copper(I).[5] Copper(II) sources, like CuSO₄, are often used but require a reducing agent (e.g., sodium ascorbate) to be reduced to Cu(I) in situ. If the reducing agent is inactive or insufficient, the catalysis will not proceed efficiently.[6]

    • Precipitation: In certain aqueous buffers, copper salts can precipitate, removing the catalyst from the reaction. The use of a copper-chelating ligand is crucial to maintain copper solubility and stability.[7]

  • Suboptimal Reaction Conditions:

    • Oxygen Sensitivity: The active Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[6][8] It is critical to degas all solvents and solutions and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Solvent Choice: DSPE-PEG can have limited solubility in purely aqueous solutions. The reaction may require a co-solvent like DMF, DMSO, or t-BuOH to ensure all reactants remain in solution.[2][3]

    • pH: The optimal pH for CuAAC reactions is typically between 4 and 12.[5] However, for reactions involving biomolecules or pH-sensitive lipids like DSPE-PEG, maintaining a pH around 7-8 is often ideal to prevent side reactions or degradation.

Issue 2: Incomplete or Stalled Reaction

Question: My reaction begins, and I can see the product forming, but it seems to stop before all the starting material is consumed. Why is my reaction stalling?

Answer: A stalled reaction often points to issues with catalyst stability or reactant concentration over the course of the experiment.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Insufficient Reducing Agent: The reducing agent (sodium ascorbate) is consumed over time, especially if oxygen leaks into the system. If it is fully consumed, the Cu(I) catalyst will oxidize to Cu(II), halting the reaction.[6] Adding a second portion of fresh sodium ascorbate can sometimes restart a stalled reaction.[9]

    • Ligand Ratio: An insufficient amount of the stabilizing ligand can lead to copper precipitation or deactivation. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation reactions.[1]

  • Low Reactant Concentration:

    • Reaction Kinetics: The rate of a CuAAC reaction is dependent on the concentration of the reactants.[1] If your experiment is performed under very dilute conditions, the reaction will be inherently slow and may appear to have stalled. If possible without causing solubility issues, increase the concentration of your reactants.

  • Product Precipitation:

    • Solubility: The newly formed DSPE-PEG conjugate may have different solubility properties than the starting materials. If the product is insoluble in the reaction solvent, it can precipitate out, effectively stopping the reaction.[1] If you observe the formation of a precipitate, try a different solvent or a mixture of solvents to maintain the solubility of all components.[1]

Issue 3: Formation of Side Products

Question: My analysis shows the desired product, but it's contaminated with significant side products. What could be causing this?

Answer: The formation of side products is often related to the reaction conditions, particularly the presence of oxygen or interactions with the catalyst.

Potential Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes, leading to the formation of diynes.

    • Solution: This side reaction is a strong indicator of excess oxygen in your system. Thoroughly degassing all solutions and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent it.

  • Oxidative Damage to Biomolecules:

    • Cause: The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen.[6][8] These ROS can damage sensitive biomolecules if they are part of your construct.

    • Solution: Again, rigorous exclusion of oxygen is key. The use of copper-chelating ligands can also help mitigate this by stabilizing the copper catalyst.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right copper source and ligand?

For most applications, Copper(II) sulfate (B86663) (CuSO₄) is a convenient and inexpensive copper source, used in conjunction with a reducing agent. For more sensitive applications, a Copper(I) source like CuBr can be used, though it is more oxygen-sensitive.[8] The choice of ligand is critical for stabilizing the Cu(I) catalyst, preventing precipitation, and accelerating the reaction.[7] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices for reactions in aqueous media.[4]

Q2: What are the optimal reactant concentrations and ratios?

While the optimal ratios can vary, a good starting point for many DSPE-PEG click reactions is provided in the table below. It is often beneficial to use a slight excess of one of the reactants (e.g., the smaller, non-PEGylated molecule) to drive the reaction to completion.

ReagentRecommended Molar Equivalents (eq)Typical ConcentrationPurpose
DSPE-PEG-Alkyne/Azide1.01-10 mMLimiting Reagent
Azide/Alkyne Partner1.1 - 1.51.1-1.5x Limiting ReagentDrive reaction to completion
CuSO₄0.1 - 0.50.1-1 mMCatalyst Source
Ligand (e.g., THPTA)0.5 - 2.5 (5x Copper)0.5-5 mMStabilize Cu(I), increase rate[1]
Sodium Ascorbate1.0 - 5.01-10 mMReduce Cu(II) to Cu(I)[4]

Q3: How can I effectively remove the copper catalyst after the reaction?

Residual copper can be toxic in biological applications and must be removed.[11] Effective methods include:

  • Chelating Agents: Adding an excess of a strong chelating agent like EDTA after the reaction is complete will sequester the copper ions.

  • Chromatography: Purification methods like Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) are very effective at separating the high molecular weight DSPE-PEG conjugate from the small molecule copper-ligand complex and other impurities.[12][13]

  • Dialysis: For larger constructs, dialysis against a buffer containing a chelating agent can effectively remove copper.[14]

Q4: What are the best practices for purifying the final DSPE-PEG conjugate?

The purification strategy depends on the properties of your final product and the impurities present.

  • Precipitation: The DSPE-PEG conjugate can sometimes be purified by precipitation from the reaction mixture by adding a solvent in which the product is insoluble but the impurities are soluble.[13]

  • Size Exclusion Chromatography (SEC): This is an excellent method for separating the large DSPE-PEG product from smaller unreacted starting materials and catalyst components.

  • Reverse-Phase HPLC (RP-HPLC): A powerful technique for achieving high purity, separating molecules based on hydrophobicity.[12]

  • Ion Exchange Chromatography: Useful if your conjugate has a net charge that differs from the impurities.[15]

Experimental Protocols & Visualizations

General Protocol for DSPE-PEG CuAAC Reaction

This protocol provides a general workflow for conjugating an azide-modified small molecule to DSPE-PEG-Alkyne.

  • Reagent Preparation:

    • Dissolve DSPE-PEG-Alkyne (1.0 eq) and the azide-modified molecule (1.2 eq) in a suitable solvent (e.g., a mixture of water and DMF).

    • In separate vials, prepare fresh stock solutions of:

      • Sodium Ascorbate (e.g., 100 mM in degassed water).[4]

      • A premixed catalyst solution of CuSO₄ (e.g., 20 mM) and THPTA (100 mM) in degassed water. The 5:1 ligand-to-copper ratio is crucial.[1]

  • Reaction Setup:

    • Place the DSPE-PEG and azide solution in a reaction vessel with a stir bar.

    • Degas the solution thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[3]

    • Seal the vessel and maintain it under a positive pressure of inert gas.

  • Initiation and Monitoring:

    • Add the sodium ascorbate solution (to a final concentration of 5 eq) to the stirring reaction mixture.

    • Initiate the reaction by adding the premixed CuSO₄/THPTA solution (to a final concentration of 0.5 eq copper).

    • Allow the reaction to stir at room temperature. Protect from light if using ascorbate.[4]

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC, until the limiting starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a chelating agent like EDTA to sequester the copper.

    • Purify the DSPE-PEG conjugate using a suitable method as described in FAQ Q4 (e.g., SEC or RP-HPLC).

Visual Workflow and Troubleshooting

DSPE_PEG_Click_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Reagents Prepare & Degas DSPE-PEG-Alkyne, Azide, Solvents Setup Combine Reactants Under Inert Atmosphere Reagents->Setup Catalyst Prepare Fresh CuSO4/Ligand & Ascorbate Solutions Initiate Add Ascorbate, then Cu/Ligand Mix Catalyst->Initiate Setup->Initiate Monitor Monitor Progress (e.g., LC-MS) Initiate->Monitor Quench Quench with EDTA to Chelate Copper Monitor->Quench Purify Purify Product (HPLC, SEC, Dialysis) Quench->Purify Analyze Characterize Final Product (MS, NMR) Purify->Analyze

Caption: General experimental workflow for DSPE-PEG click chemistry.

Troubleshooting_Tree Start Low or No Yield Check_Product Is ANY product formed? Start->Check_Product No_Product NO Product Check_Product->No_Product No Some_Product YES, but reaction stalled Check_Product->Some_Product Yes Cause_Reagents Check Reagent Purity & Stability. Use fresh Ascorbate. No_Product->Cause_Reagents Cause_Catalyst Ensure Catalyst is Active. Degas system properly. Use Ligand. No_Product->Cause_Catalyst Cause_Conditions Optimize Solvent & pH. No_Product->Cause_Conditions Cause_Deactivation Catalyst Deactivated? Add more Ascorbate. Some_Product->Cause_Deactivation Cause_Concentration Concentration too low? Some_Product->Cause_Concentration Cause_Precipitation Precipitate formed? Change solvent. Some_Product->Cause_Precipitation

Caption: Decision tree for troubleshooting low yield in click reactions.

CuAAC_Cycle cluster_cycle Catalytic Cycle CuII Cu(II) Ascorbate Sodium Ascorbate CuII->Ascorbate CuI Cu(I) CuI->CuII Oxidation Intermediate1 Copper Acetylide CuI->Intermediate1 + Alkyne Alkyne Alkyne->Intermediate1 Azide Azide Intermediate2 Triazolide Intermediate Azide->Intermediate2 Intermediate1->Intermediate2 + Intermediate2->CuI Releases Product Triazole Product Intermediate2->Product Ascorbate->CuI Reduction Oxygen O₂ Oxygen->CuII

Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Improving Long-Term Stability of DSPE-PEG-Alkyne Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the long-term stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-alkyne (DSPE-PEG-alkyne) liposomes. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during the formulation, storage, and use of these specialized liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the long-term stability of DSPE-PEG-alkyne liposomes?

A1: The long-term stability of DSPE-PEG-alkyne liposomes is primarily influenced by three main factors:

  • Physical Instability: This includes liposome (B1194612) aggregation, fusion, and drug leakage. These issues are often related to formulation parameters, storage temperature, and the physical properties of the lipid bilayer.

  • Chemical Instability of the Lipid: The ester bonds in the DSPE (distearoylphosphatidylethanolamine) lipid anchor are susceptible to hydrolysis, particularly at acidic or alkaline pH. This hydrolysis leads to the formation of lysolipids and free fatty acids, which can destabilize the liposome membrane, causing structural changes and leakage of encapsulated contents.[1][2]

  • Chemical Instability of the Alkyne Group: The terminal alkyne group is susceptible to oxidative cleavage, especially in the presence of oxidizing agents or under harsh environmental conditions like exposure to light and oxygen.[3][4][5][6] This can compromise the efficiency of subsequent "click" chemistry conjugation reactions.

Q2: What are the optimal storage conditions for DSPE-PEG-alkyne liposomes?

A2: For optimal long-term stability, DSPE-PEG-alkyne liposomes should be stored under the following conditions:

  • Temperature: Storage at low temperatures is crucial. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is preferable.[7] It is important to note that freezing and thawing cycles can induce stress on the liposomes, so flash-freezing in liquid nitrogen and the use of cryoprotectants are advised for frozen storage.

  • pH: The liposome suspension should be maintained at a neutral pH, ideally between 6.5 and 7.4. Both acidic and alkaline conditions can accelerate the hydrolysis of the DSPE lipid.[8]

  • Light and Oxygen: To prevent oxidation of the alkyne group and any unsaturated lipids, liposomes should be protected from light by using amber vials or by wrapping the container in foil. Purging the storage container with an inert gas like argon or nitrogen can help to minimize exposure to oxygen.

Q3: How can I prevent the aggregation of my DSPE-PEG-alkyne liposomes?

A3: Aggregation of liposomes can be minimized through several strategies:

  • Sufficient PEGylation: The PEG layer provides a steric barrier that prevents liposomes from coming into close contact and aggregating. Ensure that the concentration of DSPE-PEG-alkyne is sufficient to provide adequate surface coverage.

  • Control of Ionic Strength: High concentrations of ions, especially divalent cations like Ca²⁺ and Mg²⁺, can screen the surface charge of the liposomes and promote aggregation.[1] Whenever possible, use buffers with low ionic strength.

  • Inclusion of Charged Lipids: Incorporating a small percentage of a charged lipid (e.g., DSPE-PEG-COOH) can increase the zeta potential of the liposomes, leading to greater electrostatic repulsion between them and reducing the likelihood of aggregation.

Q4: Is lyophilization (freeze-drying) a suitable method for long-term storage of DSPE-PEG-alkyne liposomes?

A4: Yes, lyophilization is an excellent method for enhancing the long-term stability of DSPE-PEG-alkyne liposomes.[3][5][6] By removing water, it significantly reduces the rates of both lipid hydrolysis and alkyne group degradation. However, the lyophilization process itself can cause stress to the liposomes, leading to fusion and leakage. Therefore, it is crucial to use cryoprotectants to protect the liposomes during freezing and drying.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of DSPE-PEG-alkyne liposomes.

Problem 1: Increase in Liposome Size and Polydispersity Index (PDI) Over Time
  • Possible Cause: Liposome aggregation or fusion.

  • Troubleshooting Steps:

    • Verify PEG Density: Ensure the molar percentage of DSPE-PEG-alkyne in your formulation is adequate (typically 5-10 mol%).

    • Check Storage Temperature: Store liposomes at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

    • Assess Buffer Composition: High salt concentrations can promote aggregation. Consider using a buffer with lower ionic strength.

    • Measure Zeta Potential: A zeta potential close to neutral may indicate insufficient electrostatic repulsion. Consider adding a charged lipid to the formulation.

Problem 2: Low "Click" Chemistry Reaction Yield
  • Possible Cause: Degradation of the alkyne group or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Confirm Alkyne Integrity: Before performing the click reaction, verify the presence and integrity of the alkyne group using analytical techniques like Raman or FTIR spectroscopy.

    • Optimize Reaction Conditions:

      • Catalyst: Use a freshly prepared solution of the copper (I) catalyst. The catalyst is prone to oxidation.

      • Oxygen Exclusion: Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

      • Ligand: Use a copper-chelating ligand to stabilize the catalyst and improve reaction efficiency.

      • Reactant Concentrations: Ensure appropriate stoichiometry of your azide-containing molecule and the alkyne-liposomes.

Problem 3: Drug Leakage from Liposomes During Storage
  • Possible Cause: Destabilization of the lipid bilayer due to hydrolysis or improper storage.

  • Troubleshooting Steps:

    • Monitor pH: Ensure the pH of the liposome suspension is maintained in the neutral range (6.5-7.4) to minimize lipid hydrolysis.

    • Control Temperature: Store at recommended low temperatures. Elevated temperatures can increase membrane fluidity and lead to leakage.

    • Incorporate Cholesterol: Adding cholesterol to the lipid formulation can increase the rigidity of the bilayer and reduce permeability, thus minimizing drug leakage.

    • Lyophilize for Long-Term Storage: For sensitive drugs, lyophilization is the most effective method to prevent leakage over extended periods.

Data Presentation

The following tables summarize the expected stability of DSPE-PEG-alkyne liposomes under various conditions based on established principles of liposome stability.

Table 1: Effect of Storage Temperature on the Physical Stability of DSPE-PEG-Alkyne Liposomes (Aqueous Suspension, pH 7.4)

Storage TemperatureExpected Change in Size (Z-average) over 3 MonthsExpected Change in PDI over 3 Months
25°C (Room Temp)Significant Increase (>20%)Significant Increase (>0.1)
4°CModerate Increase (5-10%)Moderate Increase (0.05-0.1)
-20°CMinimal Increase (<5%)Minimal Increase (<0.05)

Table 2: Influence of pH on the Chemical Stability of the DSPE-PEG-Alkyne Lipid at 25°C

pHExpected Rate of DSPE HydrolysisExpected Stability of Alkyne Group
4.0HighStable (in the absence of oxidants)
7.0LowStable (in the absence of oxidants)
9.0HighStable (in the absence of oxidants)

Table 3: Efficacy of Cryoprotectants in Preserving Liposome Integrity during Lyophilization

Cryoprotectant (Lipid:Cryoprotectant Ratio)Expected Particle Size Change Post-ReconstitutionExpected Preservation of Alkyne Functionality
NoneSignificant Aggregation/FusionPotential for degradation due to stress
Sucrose (B13894) (1:5 w/w)Minimal ChangeHigh
Trehalose (1:5 w/w)Minimal ChangeHigh
Mannitol (1:5 w/w)Moderate Change (potential for crystallization)Moderate to High

Experimental Protocols

Protocol 1: Quantification of Alkyne Groups using a "Click" Reaction with a Fluorescent Azide

This protocol allows for the indirect quantification of available alkyne groups on the liposome surface.

  • Materials:

    • DSPE-PEG-alkyne liposomes

    • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris-HCl buffer (pH 7.4)

    • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the DSPE-PEG-alkyne liposomes at a known lipid concentration.

    • In a microcentrifuge tube, mix the liposome solution with a 5-fold molar excess of the azide-fluorophore.

    • Add a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Incubate the reaction mixture at room temperature for 1 hour, protected from light.

    • Separate the fluorescently labeled liposomes from unreacted fluorophore using an SEC column equilibrated with Tris-HCl buffer.

    • Collect the liposome-containing fractions and measure the fluorescence intensity using a plate reader (excitation/emission appropriate for the fluorophore).

    • Create a standard curve using known concentrations of the free fluorophore to determine the amount of fluorophore clicked to the liposomes, and thus quantify the alkyne groups.

Protocol 2: Lyophilization of DSPE-PEG-Alkyne Liposomes

This protocol provides a general guideline for the freeze-drying of alkyne-functionalized liposomes.

  • Materials:

    • DSPE-PEG-alkyne liposome suspension

    • Cryoprotectant (e.g., sucrose or trehalose)

    • Lyophilization vials

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Dissolve the cryoprotectant in the liposome suspension to achieve the desired lipid-to-cryoprotectant ratio (e.g., 1:5 w/w).

    • Dispense the mixture into lyophilization vials.

    • Partially insert the stoppers onto the vials.

    • Freezing: Place the vials on the lyophilizer shelf and freeze the samples. A common freezing protocol is to cool to -40°C at a rate of 1°C/min.

    • Primary Drying (Sublimation): Once frozen, apply a vacuum (e.g., ≤ 200 mTorr) and raise the shelf temperature to -20°C. Hold for 24-48 hours, or until the ice has sublimated.

    • Secondary Drying (Desorption): Increase the shelf temperature to 25°C and maintain the vacuum for another 12-24 hours to remove residual water.

    • Stoppering: Backfill the chamber with an inert gas (e.g., nitrogen) and fully stopper the vials under vacuum.

    • Store the lyophilized product at the recommended temperature (-20°C for long-term stability).

Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_instability Physical Instability Temp Temperature (2-8°C or -20°C) Hydrolysis Lipid Hydrolysis (DSPE esters) Temp->Hydrolysis influences rate pH pH (6.5-7.4) pH->Hydrolysis catalyzes Light_O2 Light & Oxygen (Protect from) Oxidation Alkyne Oxidation Light_O2->Oxidation promotes Leakage Drug Leakage Hydrolysis->Leakage causes Aggregation Aggregation Oxidation->Aggregation can lead to Fusion Fusion Aggregation->Fusion can lead to Liposome DSPE-PEG-Alkyne Liposome Stability Liposome->Temp affects Liposome->pH affects Liposome->Light_O2 affects G start Low 'Click' Reaction Yield c1 Check Alkyne Integrity (Raman/FTIR) start->c1 c2 Degraded? c1->c2 s1 Optimize Storage (Low Temp, Inert Atm.) c2->s1 Yes c3 Optimize Reaction Conditions c2->c3 No s1->start c4 Degas Reaction Mixture? c3->c4 c5 Fresh Catalyst/Reducing Agent? c4->c5 Yes s2 Purge with Ar/N2 c4->s2 No c6 Sufficient Ligand? c5->c6 Yes s3 Prepare Fresh Solutions c5->s3 No s4 Increase Ligand:Copper Ratio c6->s4 No end Improved Yield c6->end Yes s2->c5 s3->c6 s4->end

References

Technical Support Center: DSPE-PEG-alkyne Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-PEG-alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the synthesis and purification of this versatile PEGylated lipid.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-alkyne and what are its primary applications?

A1: DSPE-PEG-alkyne is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a PEG chain that is terminated with an alkyne group.[1] This amphiphilic molecule is widely used in drug delivery research to create "stealth" liposomes or nanoparticles that have prolonged circulation times in the body.[1] The terminal alkyne group allows for the easy attachment of targeting ligands, imaging agents, or other molecules through a highly efficient and specific reaction known as "click chemistry".[1]

Q2: What are the most critical challenges in the synthesis and purification of DSPE-PEG-alkyne?

A2: The primary challenge is the susceptibility of the ester bonds in the DSPE lipid to hydrolysis under both acidic and basic conditions, as well as at elevated temperatures.[2][3][4] This degradation leads to the formation of impurities, such as lyso-lipids and free fatty acids, which can be difficult to separate from the final product and can compromise the quality and performance of the resulting nanoparticles.[4] Other challenges include achieving high reaction yields, removing unreacted starting materials, and accurately characterizing the final product.

Q3: How can I assess the purity of my DSPE-PEG-alkyne sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful technique to separate and quantify DSPE-PEG-alkyne from impurities like unreacted DSPE, free PEG-alkyne, and hydrolysis byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are crucial for confirming the chemical structure of DSPE-PEG-alkyne.[6][7] 1H NMR can verify the presence of characteristic peaks for the DSPE fatty acid chains, the PEG backbone, and the terminal alkyne group. 31P NMR can confirm the presence of the phosphate (B84403) group.[6]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight distribution of the DSPE-PEG-alkyne and to detect the presence of low molecular weight impurities.[3]

Q4: What are the recommended storage conditions for DSPE-PEG-alkyne?

A4: To minimize degradation, DSPE-PEG-alkyne should be stored as a solid in a dry, dark environment at low temperatures, typically -20°C for long-term storage.[1] For short-term storage, 4°C is acceptable.[1] It is crucial to avoid moisture and repeated freeze-thaw cycles.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Poor quality of starting materials: DSPE or alkyne-PEG may be degraded.- Use high-purity starting materials from a reputable supplier. - Confirm the integrity of starting materials using NMR or MS before starting the reaction.
Inefficient coupling reaction: Reaction conditions (e.g., solvent, temperature, catalyst) may not be optimal.- Ensure all reactants are fully dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758), chloroform). - If using a coupling agent (e.g., for amide bond formation between DSPE and a carboxylated PEG-alkyne), ensure it is fresh and used in the correct stoichiometry. - Optimize reaction time and temperature. Monitor reaction progress by TLC or LC-MS.
Side reactions: The alkyne group may undergo unwanted reactions.- Use mild reaction conditions to avoid side reactions. - If using a copper catalyst for a subsequent click reaction, ensure it is removed completely during purification to prevent unwanted side reactions.
Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Product Contaminated with Unreacted Starting Materials Inefficient purification method: The chosen method may not provide sufficient resolution to separate the product from starting materials.- Size Exclusion Chromatography (SEC): Use a column with an appropriate pore size to separate the larger DSPE-PEG-alkyne from smaller unreacted alkyne-PEG. - Silica (B1680970) Gel Column Chromatography: A gradient of solvents (e.g., chloroform (B151607)/methanol) can be used to separate the product from less polar impurities.[8][9] - Dialysis: Use a membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecule impurities.
Product Degradation (Hydrolysis) During Purification Use of acidic or basic conditions: The ester bonds in DSPE are prone to hydrolysis.[2][3][4]- Use neutral pH buffers (pH 6.5-7.4) for all aqueous steps, including HPLC mobile phases.[3] - Avoid prolonged exposure to acidic or basic conditions. - Perform purification steps at low temperatures (e.g., 4°C) to slow down hydrolysis.[3]
Elevated temperatures: Heat can accelerate hydrolysis.[3]- Avoid heating the sample during purification steps like solvent evaporation. Use a rotary evaporator at low temperatures or lyophilization.
Broad or Tailing Peaks in HPLC Poor solubility of the product: DSPE-PEG-alkyne may not be fully dissolved in the mobile phase.- Optimize the mobile phase composition. A mixture of an organic solvent (e.g., methanol (B129727), acetonitrile) and a buffered aqueous phase is typically used.[5] - Ensure the sample is fully dissolved in the injection solvent before analysis.
Interaction with the stationary phase: The product may be interacting strongly with the HPLC column.- Use a C18 column with a suitable particle size and length. - Optimize the gradient profile to improve peak shape.

Experimental Protocols

Proposed Synthesis of DSPE-PEG-alkyne

This protocol describes a general method for synthesizing DSPE-PEG-alkyne by coupling DSPE to a pre-functionalized alkyne-PEG-NHS ester.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Alkyne-PEG-NHS ester (e.g., Propargyl-PEG-Succinimidyl Carboxymethyl Ester)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Triethylamine (B128534) (TEA)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve DSPE (1 equivalent) and Alkyne-PEG-NHS ester (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Initiation: Add triethylamine (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of DSPE.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to elute the final product.

  • Characterization: Characterize the purified DSPE-PEG-alkyne by 1H NMR, 31P NMR, and mass spectrometry to confirm its structure and purity.

  • Storage: Store the final product as a solid at -20°C under dry and dark conditions.

Visualizations

G Experimental Workflow: Synthesis of DSPE-PEG-alkyne cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Storage start Start: Dissolve DSPE & Alkyne-PEG-NHS in DCM add_tea Add Triethylamine (TEA) start->add_tea react React Overnight at Room Temperature add_tea->react monitor Monitor Reaction by TLC/LC-MS react->monitor evaporate Solvent Evaporation monitor->evaporate column_chrom Silica Gel Column Chromatography evaporate->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions final_evap Final Solvent Evaporation pool_fractions->final_evap characterize Characterize by NMR & Mass Spectrometry final_evap->characterize store Store at -20°C characterize->store

Caption: A flowchart illustrating the key steps in the synthesis, purification, and characterization of DSPE-PEG-alkyne.

G Troubleshooting Logic: Low Product Purity cluster_hydrolysis_solutions Solutions for Hydrolysis cluster_other_impurities Check for Other Impurities start Start: Low Purity of DSPE-PEG-alkyne Detected check_hydrolysis Analyze for Hydrolysis Products (e.g., by MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No neutral_ph Use Neutral pH Buffers (6.5-7.4) hydrolysis_present->neutral_ph check_starting_materials Analyze Unreacted Starting Materials (by HPLC) no_hydrolysis->check_starting_materials low_temp Perform Purification at Low Temperature (4°C) neutral_ph->low_temp avoid_heat Avoid Heat During Solvent Removal low_temp->avoid_heat optimize_purification Optimize Purification Method (e.g., SEC, different gradient) check_starting_materials->optimize_purification

Caption: A decision tree to guide troubleshooting efforts when low purity of DSPE-PEG-alkyne is observed.

References

Technical Support Center: Copper Catalyst Removal from Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst from my reaction mixture?

A1: Residual copper can interfere with downstream biological assays, cause cytotoxicity, and catalyze unwanted side reactions.[1] For applications in drug development and materials science, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]

Q2: What are the most common methods for removing copper catalysts?

A2: The most prevalent methods include aqueous washes with chelating agents, the use of solid-phase scavengers, and column chromatography.[1][2] The choice of method depends on the properties of your final triazole product, such as its solubility and stability.[1]

Q3: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?

A3: Triazole nitrogen atoms can coordinate with copper ions, making removal challenging.[1] In such cases, using a strong chelating agent in your aqueous wash, like EDTA, is recommended.[1][3] Alternatively, specialized solid-phase scavengers with high copper affinity can be employed.[1]

Q4: I see a blue or green color in my aqueous wash. What does this indicate?

A4: A blue or green color in the aqueous layer during a wash with a chelating agent like ammonia (B1221849) or EDTA is a positive indicator that copper is being removed.[3][4][5] For instance, ammonia forms a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly soluble in water.[4] Typically, successive washes are performed until the aqueous layer is colorless.[4][5]

Q5: Can I combine different copper removal methods?

A5: Yes, combining methods is a common and often more effective strategy.[4] A typical protocol involves an initial aqueous wash with a chelating agent like EDTA, followed by filtration through a plug of silica (B1680970) or alumina (B75360) to remove any remaining traces of the copper catalyst.[4][5]

Troubleshooting Guide

Problem Symptom Possible Cause Suggested Solution
Persistent copper contamination after standard workup. Green or blue tint in the organic layer. Broad peaks or baseline noise in NMR spectrum.Incomplete removal of copper salts. Paramagnetic copper species interfering with analysis.Perform additional aqueous washes with a chelating agent (e.g., saturated NH₄Cl, EDTA solution).[4] Consider increasing the concentration or volume of the washing solution.[4] Pass the product through a short plug of silica gel or alumina.[4][5]
Low yield of the desired product after purification. Significant product loss.Product loss during aqueous extraction due to emulsion formation. Product has high water solubility.To break emulsions, add brine to the aqueous layer. If the product is water-soluble, use a solid-supported metal scavenger instead of aqueous washes.[2]
Filtration through Celite or silica gel does not remove all the copper. Copper detected in the final product.Celite is most effective at removing particulate matter, not soluble copper species.[2]First, perform an aqueous wash with a chelating agent to complex the copper, and then filter through a plug of silica or Celite.[2][5] This can help remove both dissolved and insoluble copper species.
Product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. Product is lost during aqueous washes.The product has high water solubility.Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off, leaving the copper-free product in solution.[2] Dialysis against a solution containing a chelating agent like EDTA can also be effective for larger molecules.[6][7]

Data Presentation: Comparison of Copper Removal Methods

The following table summarizes the reported efficiency of different copper removal methods. Note that the effectiveness can vary depending on the specific reaction conditions and the nature of the product.

Method Typical Residual Copper Level (ppm) Reported Product Loss Advantages Disadvantages
Aqueous Wash (Ammonium Chloride)100 - 5005 - 15%Simple, inexpensive.[1]May not achieve very low copper levels; can be less effective if the product chelates copper strongly.[1]
Aqueous Wash (EDTA)< 1005 - 15%More effective than ammonium (B1175870) chloride for tightly bound copper.[1][6]Can be slow; may require pH adjustment for optimal chelation.[1][2]
Silica Gel Chromatography< 5010 - 30%Can remove other impurities simultaneously.[1]Can be time-consuming and lead to significant product loss on the column.[1]
Solid-Supported Scavengers (e.g., SiliaMetS Thiourea)< 502 - 10%High efficiency, suitable for automated workflows, and applicable to a wide range of products, including water-soluble ones.[2][8][9]Higher cost compared to simple aqueous washes.
Precipitation (e.g., with sulfide)Variable5 - 20%Can remove bulk copper effectively.[10]May produce fine solids that are difficult to filter; the product can sometimes co-precipitate.[11]

Experimental Workflows and Decision Making

CopperRemovalWorkflow start Crude Reaction Mixture product_sol Product Solubility? start->product_sol org_sol Organic Soluble product_sol->org_sol Yes water_sol Water Soluble product_sol->water_sol No aq_wash Aqueous Wash with Chelating Agent (e.g., EDTA, NH4Cl) org_sol->aq_wash scavenger Solid-Supported Scavenger Resin water_sol->scavenger check_cu Check Residual Copper aq_wash->check_cu final_product Final Product scavenger->final_product check_cu->final_product Low silica_plug Silica Gel Plug Filtration check_cu->silica_plug High silica_plug->final_product

Caption: Decision workflow for selecting a copper removal method.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for organic-soluble products.

  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The pH of the EDTA solution can be adjusted to ~8 with a base like sodium bicarbonate to enhance chelation.[1]

  • Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[1][3] Drain the aqueous layer.

  • Repeat: Repeat the EDTA wash if a blue or green color persists in the aqueous layer.[4]

  • Brine Wash: Perform a final wash of the organic layer with brine to remove residual EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.[2]

Protocol 2: Copper Removal using a Solid-Supported Scavenger Resin

This protocol is suitable for a wide range of products, including those that are sensitive to or soluble in aqueous workups.[2]

  • Resin Addition: After the reaction is complete, add the scavenger resin (e.g., SiliaMetS Thiourea) directly to the reaction mixture.

  • Incubation: Stir the mixture at room temperature for 30-60 minutes to allow the resin to bind the copper ions.[12]

  • Filtration: Filter the mixture to remove the resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2]

  • Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.[2]

Protocol 3: Silica Gel Plug Filtration

This method is often used as a secondary purification step to remove trace amounts of copper.

  • Prepare Plug: Prepare a short column or plug of silica gel in a Pasteur pipette or a small chromatography column.[4] Add a layer of sand, followed by a 2-3 cm layer of silica gel. Top with another layer of sand.[1]

  • Equilibrate: Pre-elute the silica plug with the solvent system you will use for filtration (e.g., hexane/ethyl acetate).[1]

  • Load Sample: After an initial workup (e.g., aqueous wash), dissolve the crude product in a minimal amount of a non-polar solvent.[4] Load this solution onto the top of the silica plug.

  • Elute: Elute the product from the silica plug with the chosen solvent system, collecting the eluent. The polar copper salts should remain adsorbed on the silica.[1]

  • Concentrate: Collect the eluent and concentrate it under reduced pressure.

ProtocolSelection start Need to Remove Copper Catalyst is_product_org_sol Is the product soluble in organic solvents? start->is_product_org_sol protocol1 Protocol 1: Aqueous Wash with EDTA is_product_org_sol->protocol1 Yes protocol2 Protocol 2: Solid-Supported Scavenger is_product_org_sol->protocol2 No / Sensitive to Aqueous Wash is_trace_removal Is this for trace removal after primary purification? protocol3 Protocol 3: Silica Gel Plug is_trace_removal->protocol3 Yes protocol1->is_trace_removal

Caption: Logical relationship for selecting an experimental protocol.

References

Navigating DSPE-PEG-Alkyne Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with DSPE-PEG-alkyne, achieving consistent and optimal solubility in aqueous buffers is critical for successful formulation of nanoparticles, liposomes, and other drug delivery systems. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-alkyne and why is its solubility in aqueous buffers a concern?

DSPE-PEG-alkyne is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) forms the hydrophobic lipid anchor and a polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic corona. The alkyne group at the end of the PEG chain allows for covalent conjugation to molecules containing an azide (B81097) group via "click chemistry". While soluble in several organic solvents, its amphiphilic nature causes it to self-assemble into micelles or liposomes in aqueous solutions rather than dissolving as individual molecules.[1][2][3] Issues such as incomplete hydration, aggregation, and precipitation can arise if not handled correctly, impacting the quality and performance of the final formulation.

Q2: In which organic solvents can I dissolve DSPE-PEG-alkyne?

DSPE-PEG-alkyne is soluble in a variety of organic solvents. Commonly used solvents include:

It is recommended to dissolve the lipid in one of these solvents prior to the preparation of aqueous dispersions.[4]

Q3: What is the Critical Micelle Concentration (CMC) of DSPE-PEG and why is it important?

The Critical Micelle Concentration (CMC) is the concentration above which the DSPE-PEG molecules self-assemble to form micelles in an aqueous solution. Below the CMC, the molecules exist predominantly as monomers. The CMC is an important parameter as it influences the stability of the micelles upon dilution, for instance, in the bloodstream. The CMC of DSPE-PEG is influenced by factors such as the length of the PEG chain and the ionic strength of the buffer.[5][6] Generally, a longer PEG chain leads to a higher CMC.[5] The CMC is significantly lower in buffers containing salts (like HEPES buffered saline) compared to pure water.[6][7]

Troubleshooting Guide

Issue 1: DSPE-PEG-alkyne does not fully dissolve or forms a cloudy suspension in my aqueous buffer.

Possible Causes & Solutions:

  • Inadequate Hydration: The most common reason for poor dissolution is incomplete hydration of the lipid film.

    • Solution: Employ the thin-film hydration method. First, dissolve the DSPE-PEG-alkyne in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[4][8] Then, remove the solvent under vacuum to form a thin, uniform lipid film on the flask's interior. Finally, hydrate (B1144303) this film with your aqueous buffer.[4][9]

  • Low Temperature: Hydration below the phase transition temperature of the lipid can lead to poor dissolution.

    • Solution: Hydrate the lipid film with a buffer pre-heated to a temperature above the gel-to-liquid crystalline phase transition temperature of DSPE (around 55°C). Gentle agitation or vortexing can also aid in the dissolution process.

  • Incorrect pH: The pH of the buffer can influence the charge of the phosphate (B84403) group and potentially affect solubility.

    • Solution: Ensure your buffer pH is within a neutral range (e.g., pH 7.4) unless your experimental design requires otherwise. Acidic conditions can lead to hydrolysis of the phospholipid esters over time.[10]

  • High Concentration: Attempting to dissolve the lipid at a concentration far above its CMC can lead to the formation of larger aggregates and a cloudy appearance.

    • Solution: Start with a lower concentration and gradually increase if needed. Sonication or extrusion can help to reduce the size of the aggregates and create a more uniform dispersion.[11]

Issue 2: My DSPE-PEG-alkyne solution appears to have aggregates or precipitates over time.

Possible Causes & Solutions:

  • Instability Below the CMC: If the concentration of DSPE-PEG-alkyne is diluted below its CMC, the micelles may disassemble, and the poorly water-soluble DSPE component can precipitate.

    • Solution: Ensure that the final concentration in your formulation remains above the CMC.

  • Buffer Incompatibility: Certain ions in the buffer might interact with the lipid and cause aggregation.

    • Solution: If you observe instability, consider testing different buffer systems (e.g., PBS, HEPES, Tris). The presence of ions in buffers generally lowers the CMC compared to pure water, which can be beneficial for micelle stability.[6]

  • Hydrolysis: Prolonged storage in aqueous solutions, especially at non-neutral pH, can lead to the hydrolysis of the ester bonds in the DSPE, resulting in degradation products that can alter the self-assembly properties.[10]

    • Solution: Prepare fresh solutions for your experiments whenever possible. If storage is necessary, store at 4°C for short periods. For long-term storage, it is best to store the lipid as a dry powder at -20°C.[1]

Quantitative Data Summary

ParameterDSPE-PEG2000DSPE-PEG3000DSPE-PEG5000Reference
CMC in micromolar (µM) range 0.5 - 1.0~1.01.0 - 1.5[5]
Micelle Size (Hydrodynamic Diameter) 2 - 15 nm (solvent and concentration dependent)Not specifiedNot specified[6][7]

Note: The CMC can be approximately 10 times higher in pure water compared to a buffered saline solution.[6][7]

Experimental Protocols

Protocol 1: Thin-Film Hydration for Micelle/Liposome Formation
  • Dissolution: Weigh the desired amount of DSPE-PEG-alkyne and dissolve it in chloroform or another suitable organic solvent in a round-bottom flask. If preparing mixed liposomes, dissolve all lipid components together.[4][8]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.[4][9]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPE-based lipids).[8]

  • Vesicle Formation: Gently agitate or vortex the flask to hydrate the lipid film and form multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[4][11]

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Sizing (Optional) dissolve Dissolve DSPE-PEG-alkyne in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film dry Dry Film under Vacuum film->dry add_buffer Add Aqueous Buffer (Pre-warmed) dry->add_buffer hydrate Hydrate Film to Form MLVs add_buffer->hydrate sizing Sonication or Extrusion hydrate->sizing suvs Formation of SUVs sizing->suvs troubleshooting_logic start Cloudy Suspension or Incomplete Dissolution? cause1 Inadequate Hydration? start->cause1 solution1 Use Thin-Film Hydration Method cause1->solution1 Yes cause2 Temperature Too Low? cause1->cause2 No solution2 Hydrate Above Phase Transition Temperature cause2->solution2 Yes cause3 Incorrect pH? cause2->cause3 No solution3 Use Neutral pH Buffer cause3->solution3 Yes cause4 Concentration Too High? cause3->cause4 No solution4 Lower Concentration and/or Sonicate cause4->solution4 Yes

References

Controlling particle size in DSPE-PEG-alkyne formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling particle size in DSPE-PEG-alkyne formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the particle size of DSPE-PEG-alkyne formulations?

A1: The final particle size of DSPE-PEG-alkyne formulations is influenced by both formulation and process parameters.

  • Formulation Parameters: These include the concentration of DSPE-PEG-alkyne, the molar ratios of other lipids (e.g., structural lipids like DSPC and cholesterol), and the concentration of any encapsulated drug.[1]

  • Process Parameters: The manufacturing method and its specific settings are critical. Key methods include thin-film hydration followed by extrusion, sonication, and microfluidics.[1] Important parameters to control are sonication time and power, extrusion pore size and number of passes, and flow rates in microfluidic systems.[1]

Q2: How does the concentration of DSPE-PEG-alkyne affect nanoparticle size?

A2: Generally, increasing the concentration of DSPE-PEG-alkyne can lead to a decrease in nanoparticle size.[1][2][3] The PEG chains provide a "stealth" layer that sterically hinders aggregation and can influence the particle formation process.[1][4] At low molar percentages (e.g., below 4 mol%), the PEG chains are in a "mushroom" configuration, offering less steric protection. At higher concentrations, they adopt a more extended "brush" configuration, which can lead to smaller, more stable particles.[2][5] However, the effect can be formulation-dependent, and excessively high concentrations may lead to the formation of micelles instead of liposomes.[6]

Q3: What is the role of other lipids, such as cholesterol, in controlling nanoparticle size?

A3: Other lipids are crucial for the structural integrity and packing of the nanoparticle, which in turn affects its size. Cholesterol, for example, influences the rigidity and packing of the lipid bilayer. Varying the molar ratio of cholesterol can significantly alter particle size. Low cholesterol content has been associated with larger particles and a higher polydispersity index (PDI).[1]

Q4: Which manufacturing method provides the most precise control over nanoparticle size?

A4: Microfluidics is widely regarded as a method that offers highly precise, reproducible, and scalable control over nanoparticle size.[1] By carefully controlling parameters like the flow rate ratio (FRR) between the aqueous and organic phases and the total flow rate (TFR), researchers can finely tune the resulting particle size.[1][7]

Troubleshooting Guide

Issue 1: The nanoparticle size is too large.

  • Possible Cause: Insufficient energy input during formation.

    • Solution (Sonication): Increase sonication time or power. Ensure the probe is properly submerged in the sample.

    • Solution (Extrusion): Ensure an adequate number of passes (typically 11-21) through the polycarbonate membrane.[1] Consider using a membrane with a smaller pore size.

  • Possible Cause: Lipid film is not fully hydrated.

    • Solution: Ensure the hydration buffer is heated to a temperature above the phase transition temperature of the lipids to facilitate proper hydration and formation of multilamellar vesicles (MLVs).[1]

  • Possible Cause: Incorrect lipid concentration.

    • Solution: Try increasing the DSPE-PEG-alkyne concentration. Studies have shown that higher PEG concentrations can lead to smaller liposomes.[2][3]

Issue 2: The Polydispersity Index (PDI) is too high, indicating a wide particle size distribution.

  • Possible Cause: Incomplete extrusion or sonication.

    • Solution: Increase the number of extrusion passes.[1] Optimize sonication parameters (time, power, pulse mode).

  • Possible Cause: Aggregation of nanoparticles.

    • Solution: Verify that the DSPE-PEG-alkyne concentration is sufficient to provide adequate steric stabilization (typically 5-10 mol% for liposomes).[6] Ensure the zeta potential of the particles is sufficiently high to prevent aggregation through electrostatic repulsion.[8]

  • Possible Cause: Issues with the lipid film.

    • Solution: Ensure the lipid film is thin and uniform. An uneven film can lead to heterogeneous hydration and the formation of vesicles of various sizes.[1]

Issue 3: Batch-to-batch variability in particle size.

  • Possible Cause: Inconsistent process parameters.

    • Solution: Strictly control all process parameters, including temperatures, times, and pressures. For manual processes like thin-film hydration, ensure consistent handling. For more reproducible results, consider using an automated system like microfluidics.[1][7]

  • Possible Cause: Purity and stability of lipids.

    • Solution: Use high-purity lipids and store them under the recommended conditions to prevent degradation.[6]

Data on Particle Size Control

The following tables summarize quantitative data from studies on DSPE-PEG formulations, illustrating the impact of formulation parameters on particle size.

Table 1: Effect of DSPE-PEG2000 Concentration on Nanoparticle Size

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
10:136.50.900-28.5
5:180.80.644-29.2
4:1128.10.295-28.1
1:1116.60.112-13.7
1:472.00.103-11.3
1:554.50.057-6.0
1:1056.10.101-7.7

Data adapted from a study on nanoparticles prepared by the hydration method using DSPE-PEG2000 and Soluplus.[8][9][10]

Experimental Protocols and Workflows

Protocol 1: Thin-Film Hydration with Extrusion

This method is a common technique for preparing DSPE-PEG-alkyne liposomes.

Methodology:

  • Lipid Film Preparation: Dissolve DSPE-PEG-alkyne and other lipids (e.g., DSPC, cholesterol) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[1]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to eliminate residual solvent.[1][11]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids to form multilamellar vesicles (MLVs).[1][11]

  • Extrusion: Load the MLV suspension into a handheld or benchtop extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes) to produce unilamellar vesicles with a more uniform size distribution.[1]

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_sizing Sizing dissolve 1. Dissolve Lipids (DSPE-PEG-Alkyne, etc.) in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Forms thin film dry 3. Dry Film (High Vacuum) evaporate->dry Remove residual solvent hydrate 4. Hydrate Film (Aqueous Buffer, T > Tm) dry->hydrate Forms MLVs extrude 5. Extrusion (e.g., 100 nm membrane, 11-21 passes) hydrate->extrude Size reduction final_product Final Unilamellar Liposomes extrude->final_product Microfluidics_Workflow cluster_input Input Solutions cluster_process Microfluidic Process organic_phase Organic Phase (DSPE-PEG-Alkyne in Ethanol) pumps Syringe Pumps organic_phase->pumps aqueous_phase Aqueous Phase (Buffer) aqueous_phase->pumps chip Microfluidic Chip (Rapid Mixing) pumps->chip Controlled Flow Rates collection Collection of Nanoparticle Suspension chip->collection Self-Assembly Factors_Affecting_Particle_Size cluster_inputs Controllable Parameters cluster_formulation Formulation cluster_process Process cluster_outputs Particle Attributes dspe_conc DSPE-PEG-Alkyne Concentration size Particle Size dspe_conc->size Inverse pdi PDI dspe_conc->pdi Inverse lipid_ratio Other Lipid Ratios (e.g., Cholesterol) lipid_ratio->size method Manufacturing Method (Extrusion, Microfluidics) method->size energy Energy Input (Flow Rate, Sonication) energy->size Inverse energy->pdi Inverse

References

Potential side reactions in DSPE-PEG-alkyne conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG-alkyne conjugation, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of DSPE-PEG-alkyne to azide-containing molecules.

Symptom Potential Cause Suggested Solution
Low or No Conjugation Product Inactive Copper Catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by dissolved oxygen.Use a fresh solution of a reducing agent , such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ. • Degas all buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. • Work under an inert atmosphere (e.g., in a glovebox) for sensitive reactions. • Utilize a copper-stabilizing ligand , such as THPTA, to protect the Cu(I) from oxidation.[1][2][3]
Poor Reagent Quality: DSPE-PEG-alkyne or the azide-containing molecule may have degraded.Verify the purity and integrity of starting materials using analytical methods like NMR or mass spectrometry. • Store reagents under recommended conditions (e.g., -20°C, protected from light and moisture).[4]
Steric Hindrance: The reactive groups on the DSPE-PEG-alkyne or the target molecule may be sterically inaccessible.Increase the reaction time and/or temperature (e.g., to 37°C) to overcome kinetic barriers. • Consider using a longer PEG linker to increase the distance between the reactive group and the bulky lipid or target molecule.
Incorrect Reagent Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion.Optimize the molar ratio of alkyne to azide (B81097). A slight excess of one reagent (often the less expensive or more stable one) can drive the reaction to completion.
Presence of Side Products Alkyne Homodimerization (Glaser Coupling): The terminal alkyne on DSPE-PEG-alkyne can couple with itself in the presence of a copper catalyst and oxygen to form a diyne byproduct.[5][6]Ensure a sufficient concentration of a reducing agent (e.g., sodium ascorbate) is present throughout the reaction to keep the copper in the Cu(I) state.[6] • Minimize exposure to oxygen by degassing solvents and using an inert atmosphere.[1]
Hydrolysis of DSPE Ester Bonds: The ester linkages in the DSPE lipid anchor are susceptible to hydrolysis under acidic or basic conditions, leading to the loss of one or both fatty acid chains.[7][8]Maintain the reaction pH between 6.5 and 7.5. [7] The rate of hydrolysis is minimized in this range. • Avoid prolonged exposure to acidic or basic conditions during the reaction, purification, and storage. • Perform reactions and purification at room temperature or below if possible, as elevated temperatures can accelerate hydrolysis.[7][8]
Oxidation of Sensitive Biomolecules: If conjugating to a protein or other sensitive biomolecule, reactive oxygen species generated during the CuAAC reaction can cause oxidative damage.Use a copper-chelating ligand like THPTA, which can act as a sacrificial reductant and protect biomolecules.[1] • Add a scavenger for reactive carbonyl species , such as aminoguanidine, if byproducts of ascorbate oxidation are a concern.[1]
Difficulty in Product Purification Co-elution of Product and Unreacted PEG: The similar physicochemical properties of the DSPE-PEG-alkyne conjugate and unreacted starting material can make chromatographic separation challenging.Use size-exclusion chromatography (SEC) to separate the higher molecular weight conjugate from smaller unreacted molecules.[] • Employ reverse-phase HPLC (RP-HPLC) with an optimized gradient to resolve the product from starting materials based on differences in hydrophobicity.[][10]
Aggregation of Conjugate: The amphiphilic nature of the DSPE-PEG conjugate can lead to aggregation, especially at high concentrations.Perform purification in buffers containing a mild non-ionic detergent to prevent aggregation. • Optimize the pH and ionic strength of the purification buffers.
Hydrolysis during Purification: Acidic conditions often used in RP-HPLC (e.g., with 0.1% TFA) can cause hydrolysis of the DSPE ester bonds.[7]Use a neutral pH mobile phase if possible for RP-HPLC. • Minimize the time the sample is exposed to acidic conditions and keep the temperature low.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DSPE-PEG-alkyne conjugation reaction using CuAAC?

A1: The optimal pH for a CuAAC reaction is generally between 7.0 and 7.5.[11] It is crucial to avoid acidic or basic conditions, as the ester bonds in the DSPE lipid are prone to hydrolysis outside of the pH range of 6.5-7.5.[7]

Q2: How can I monitor the progress of my DSPE-PEG-alkyne conjugation reaction?

A2: The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the consumption of reactants and the formation of the product over time.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can confirm the formation of the desired conjugate by identifying its molecular weight.[12]

Q3: What are the recommended storage conditions for DSPE-PEG-alkyne and its conjugates?

A3: DSPE-PEG-alkyne should be stored at -20°C in a dry, dark environment to prevent degradation.[4] Once conjugated, the storage conditions for the final product will depend on the stability of the conjugated molecule. In general, storing the conjugate in a neutral buffer (pH 6.5-7.4) at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage is recommended to minimize hydrolysis.

Q4: Can I perform the CuAAC reaction without a copper-stabilizing ligand?

A4: While the reaction can proceed without a ligand, it is highly recommended to use one, especially when working with sensitive biomolecules. Ligands like THPTA serve multiple purposes: they stabilize the active Cu(I) catalyst, increase the reaction rate, and protect biomolecules from oxidative damage.[1][2]

Q5: How do I remove the copper catalyst after the reaction is complete?

A5: The copper catalyst can be removed using several methods:

  • Chelating Resins: Incubating the reaction mixture with a copper-chelating resin will bind and remove the copper ions.

  • Dialysis/Diafiltration: For macromolecular conjugates, dialysis or diafiltration against a buffer containing a chelating agent like EDTA can effectively remove the copper.

  • Size-Exclusion Chromatography (SEC): SEC can separate the high molecular weight conjugate from the small molecule copper catalyst and other reaction components.[]

Experimental Protocols

General Protocol for CuAAC Conjugation of DSPE-PEG-Alkyne

This protocol provides a starting point for the conjugation of DSPE-PEG-alkyne to an azide-functionalized molecule. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

  • Reagent Preparation:

    • Prepare stock solutions of DSPE-PEG-alkyne and the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 100 mM).

      • A copper-stabilizing ligand (e.g., THPTA) in water (e.g., 200 mM).

      • A reducing agent, sodium ascorbate, in water (e.g., 100 mM). Prepare this solution immediately before use as it is prone to oxidation.[13][14]

    • Prepare a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4). Degas the buffer prior to use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DSPE-PEG-alkyne and the azide-containing molecule to the reaction buffer. A typical molar ratio is 1:1.2 (alkyne:azide), but this may need optimization.

    • Add the THPTA ligand to the reaction mixture. A common molar ratio of ligand to copper is 5:1.[1]

    • Add the CuSO₄ solution to the reaction mixture. The final copper concentration is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature with gentle mixing, protected from light.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC). Reaction times can range from 1 to 24 hours.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials, the copper catalyst, and other reaction components.

    • For small molecule conjugates: Reverse-phase HPLC is a common purification method.[10]

    • For macromolecular conjugates (e.g., proteins, oligonucleotides): Size-exclusion chromatography (SEC) or dialysis are effective purification methods.[]

Protocol for Characterization by MALDI-TOF MS
  • Sample Preparation:

    • Dissolve the purified DSPE-PEG-alkyne conjugate in a suitable solvent (e.g., methanol (B129727) or tetrahydrofuran).[7][15]

    • Prepare a fresh matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) in an appropriate solvent (e.g., acetonitrile/water with 0.1% TFA).[16]

    • If necessary, add a cationizing agent (e.g., sodium trifluoroacetate) to the matrix solution to improve ionization.[17]

  • Spotting:

    • Mix the sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range. The spectrum of the DSPE-PEG conjugate will show a distribution of peaks, each differing by the mass of the PEG monomer unit (44 Da). The overall molecular weight will be shifted compared to the starting DSPE-PEG-alkyne, corresponding to the mass of the conjugated azide molecule.

Visualizations

DSPE_PEG_Alkyne_Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization cluster_product 5. Final Product reagent1 DSPE-PEG-Alkyne reaction Mixing & Incubation (pH 7.4, RT) reagent1->reaction reagent2 Azide-Molecule reagent2->reaction reagent3 CuSO4 / Ligand reagent3->reaction reagent4 Sodium Ascorbate reagent4->reaction purification HPLC / SEC / Dialysis reaction->purification characterization Mass Spectrometry / HPLC purification->characterization product DSPE-PEG-Conjugate characterization->product

Caption: Workflow for DSPE-PEG-Alkyne Conjugation.

Side_Reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions start DSPE-PEG-Alkyne + Azide-Molecule + Cu(I) Catalyst desired_product DSPE-PEG-Triazole Conjugate start->desired_product CuAAC hydrolysis Hydrolysis (Acidic/Basic pH, High Temp) start->hydrolysis glaser Glaser Coupling (Oxygen Presence) start->glaser oxidation Oxidation (Reactive Oxygen Species) start->oxidation byproduct1 byproduct1 hydrolysis->byproduct1 Forms Lyso-lipid byproduct2 byproduct2 glaser->byproduct2 Forms Alkyne Dimer byproduct3 byproduct3 oxidation->byproduct3 Damages Biomolecule

Caption: Potential Side Reactions in DSPE-PEG-Alkyne Conjugation.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions start Low Conjugation Yield? check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the reagents of good quality? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_catalyst Add fresh reducing agent Use a stabilizing ligand Degas solvents check_catalyst->solution_catalyst solution_reagents Verify reagent purity Store properly check_reagents->solution_reagents solution_conditions Optimize pH (7.0-7.5) Increase reaction time/temp check_conditions->solution_conditions

References

Technical Support Center: DSPE-PEG 2000 in Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) concentration on nanoparticle stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPE-PEG 2000 in nanoparticle formulations?

A1: DSPE-PEG 2000 is an amphiphilic polymer used to enhance the stability and performance of nanoparticles.[1] The DSPE lipid tail anchors the molecule into the nanoparticle's lipid bilayer, while the hydrophilic PEG chain extends into the surrounding aqueous medium.[2] This configuration provides a "stealth" coating that confers steric stabilization, a physical barrier that prevents nanoparticles from aggregating.[3] This PEG layer also reduces interactions with blood components, which can prolong circulation time in vivo.[1][4]

Q2: How does increasing the DSPE-PEG 2000 concentration generally affect nanoparticle stability?

A2: Generally, increasing the molar ratio of DSPE-PEG 2000 in a lipid formulation enhances nanoparticle stability.[2] The dense layer of PEG chains creates strong steric repulsion between particles, which helps prevent aggregation during storage and in biological fluids.[3][5] Higher concentrations of DSPE-PEG 2000 have been shown to significantly improve liposome (B1194612) survival rates, especially in the presence of divalent cations like Mg²⁺ and Ca²⁺.[2][6][7] For instance, liposomes formulated with 20 mol% DSPE-PEG demonstrated markedly improved stability in high ionic solutions.[6][7]

Q3: What is the typical effect of DSPE-PEG 2000 concentration on the size and polydispersity of nanoparticles?

A3: Increasing the concentration of DSPE-PEG 2000 typically leads to a decrease in the size of the resulting nanoparticles.[2][5] This is attributed to the steric hindrance from the large, hydrated PEG head groups, which increases lateral repulsion on the lipid bilayer's surface.[5] This effect can cause multilamellar vesicles to break down into smaller, more uniform unilamellar vesicles, often resulting in a lower Polydispersity Index (PDI).[5][8]

Q4: Can the concentration of DSPE-PEG 2000 influence drug encapsulation and release?

A4: Yes, the concentration of DSPE-PEG 2000 can impact both drug encapsulation and release. The incorporation of DSPE-PEG 2000 can alter the packing of the lipid bilayer, potentially increasing its permeability and leading to the leakage of encapsulated drugs.[2] Furthermore, higher concentrations can lead to the formation of smaller nanoparticles, which have a reduced internal volume for encapsulating hydrophilic drugs.[2] Therefore, the concentration must be optimized to balance stability with encapsulation efficiency.

Q5: How does DSPE-PEG 2000 concentration affect the nanoparticle's surface charge (Zeta Potential)?

A5: Increasing the concentration of DSPE-PEG 2000 tends to decrease the absolute value of the nanoparticle's zeta potential, bringing it closer to neutral.[9] The PEG chains create a hydrophilic shield that masks the surface charge of the underlying lipids. For example, in one study, increasing DSPE-PEG 2000 concentration from 3 mg/mL to 12 mg/mL in a nanoemulsion resulted in a decrease in the negative surface charge.[9] This shielding effect is crucial for reducing clearance by the immune system.[10]

Troubleshooting Guide

Issue 1: My nanoparticles are aggregating over time or upon introduction to biological media.

  • Possible Cause: Insufficient DSPE-PEG 2000 Concentration. A low concentration may not provide enough steric hindrance to prevent particle fusion, especially in high-ionic-strength environments.[2][11]

  • Solution: Increase the molar percentage of DSPE-PEG 2000 in your formulation. Studies have shown that even a few mol% (e.g., 2 mol%) can prevent the aggregation of certain liposomes.[11] For enhanced stability in challenging environments like seawater or buffers with divalent cations, concentrations up to 20 mol% have proven effective.[6][7]

Issue 2: The average size of my nanoparticles is too large.

  • Possible Cause: Low DSPE-PEG 2000 Concentration. The steric repulsion provided by DSPE-PEG 2000 contributes to the formation of smaller vesicles.[5]

  • Solution: Systematically increase the molar ratio of DSPE-PEG 2000 in your formulation. The increased steric repulsion between the PEG head groups will favor higher curvature, resulting in smaller particles.[2][5] Be sure to monitor the Polydispersity Index (PDI) as well, as this change should also lead to a more uniform size distribution.

Issue 3: The Polydispersity Index (PDI) of my formulation is too high, indicating a wide size distribution.

  • Possible Cause: Inconsistent Formulation or Sub-optimal DSPE-PEG 2000 Concentration. A non-uniform distribution of the PEG-lipid on the nanoparticle surface can lead to variable sizes and aggregation.

  • Solution:

    • Optimize DSPE-PEG 2000 Concentration: Increasing the PEG-lipid concentration can lead to the formation of more homogenous, unilamellar vesicles.[5]

    • Refine Manufacturing Process: Ensure your size reduction method is consistent. For sonication, ensure uniform energy delivery. For extrusion, ensure multiple passes (e.g., 11-21) through the membrane to achieve a homogenous size distribution.[8] Microfluidics is a method known for producing nanoparticles with a low PDI.[8]

Issue 4: I am observing poor encapsulation efficiency, especially for hydrophilic drugs.

  • Possible Cause: High DSPE-PEG 2000 Concentration. While beneficial for stability, excessively high concentrations can lead to two problems:

    • Increased Membrane Permeability: The presence of the bulky PEG-lipid can disrupt the tight packing of the lipid bilayer, causing the encapsulated drug to leak out.[2]

    • Reduced Internal Volume: High concentrations lead to smaller vesicles, which inherently have less internal aqueous space to encapsulate hydrophilic compounds.[2]

  • Solution: Optimize the DSPE-PEG 2000 concentration to find a balance between stability and loading capacity. Try reducing the molar ratio slightly in a stepwise manner and re-evaluating encapsulation efficiency and stability.

Data Summary

Table 1: Effect of DSPE-PEG 2000 Concentration on Nanoparticle Properties

DSPE-PEG 2000 ConcentrationEffect on Particle SizeEffect on StabilityEffect on Zeta PotentialReference
Increasing ConcentrationGenerally decreasesGenerally increases; enhances stability against aggregation and in high ionic strength mediaAbsolute value decreases (moves towards neutral)[2][5][9]
2 mol%-Sufficient to prevent aggregation of DSPC-based liposomes-[11]
7 ± 2 mol%May cause maximal compression of the lipid bilayer, enhancing thermodynamic stability--[5]
20 mol%-Showed a fivefold higher survival rate in seawater compared to non-PEGylated liposomes-[6][7]

Visualizations

cluster_prep Formulation & Preparation cluster_reduction Size Reduction cluster_char Characterization & Stability Testing prep_lipids 1. Prepare Lipid Mixture (Lipids + DSPE-PEG 2000 in organic solvent) thin_film 2. Create Thin Lipid Film (Rotary Evaporation) prep_lipids->thin_film hydration 3. Hydrate Film (Aqueous buffer to form MLVs) thin_film->hydration sonication 4a. Sonication hydration->sonication Method A extrusion 4b. Extrusion (Through polycarbonate membranes) hydration->extrusion Method B microfluidics 4c. Microfluidics hydration->microfluidics Method C characterization 5. Characterize Nanoparticles (Size, PDI, Zeta Potential) sonication->characterization extrusion->characterization microfluidics->characterization stability_test 6. Perform Stability Studies (Storage at different temperatures, in biological media) characterization->stability_test start Observation: Nanoparticle Aggregation q1 Is DSPE-PEG 2000 concentration sufficient? start->q1 s1 Action: Increase molar ratio of DSPE-PEG 2000. (e.g., 2-10 mol%) q1->s1 No q2 Is the formulation buffer of high ionic strength? q1->q2 Yes end_ok Result: Stable Nanoparticles s1->end_ok s2 Action: Further increase DSPE-PEG 2000 conc. (e.g., up to 20 mol%) for enhanced stability. q2->s2 Yes s3 Action: Consider buffer exchange to lower ionic strength. q2->s3 end_nok Issue Persists: Re-evaluate other formulation parameters (e.g., lipid choice, drug-lipid interaction). q2->end_nok No s2->end_ok s3->end_ok

References

Avoiding degradation of DSPE-PEG-alkyne during sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of DSPE-PEG-alkyne during sonication.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-alkyne and what are its common applications?

A1: DSPE-PEG-alkyne is a lipid-polyethylene glycol (PEG) conjugate. It consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a phospholipid, linked to a PEG chain that is terminated with an alkyne group.[1] This structure makes it an excellent material for forming liposomes and other nanoparticles for drug delivery, gene transfection, and vaccine delivery.[1][2] The PEGylation helps to improve the circulation time and stability of encapsulated drugs in the body.[1] The terminal alkyne group allows for "click chemistry" reactions, enabling the attachment of targeting ligands like antibodies or peptides to the surface of nanoparticles.[1][2]

Q2: What are the recommended storage and handling conditions for DSPE-PEG-alkyne?

A2: Proper storage is crucial to prevent degradation. The table below summarizes the recommended storage conditions from various suppliers.

Storage ConditionPowderIn Solvent
Long-term-20°C[1][2][3][4]-80°C (for up to 6 months)[3][4] or -20°C[1]
Short-termRoom temperature (for shipping)[1][3][4] or 0-4°C[1]0-4°C[1]

It is also recommended to keep the product dry and protected from sunlight.[5][6] DSPE-PEG-alkyne is soluble in solvents like DMSO, DMF, chloroform, and dichloromethane.[1]

Q3: Why is sonication used with DSPE-PEG-alkyne?

A3: Sonication is a common method used to prepare liposomes and other nanoparticles. The high-energy ultrasound waves help to disperse the lipids and form unilamellar vesicles of a desired size. It is also used to functionalize nanomaterials.[7]

Troubleshooting Guide: Sonication-Induced Degradation

Q1: I suspect my DSPE-PEG-alkyne is degrading during sonication. What are the potential signs of degradation?

A1: Degradation of DSPE-PEG-alkyne during sonication can manifest in several ways:

  • Changes in particle size and distribution: You might observe a shift in the size of your liposomes or nanoparticles, as measured by Dynamic Light Scattering (DLS). Degradation of the PEG chain can lead to aggregation and an increase in particle size.[7]

  • Loss of PEGylation: The PEG chain can be cleaved from the DSPE anchor, leading to a loss of the protective hydrophilic shield. This can be detected by techniques like HPLC or gel electrophoresis (SDS-PAGE).[7]

  • Reduced "click" reactivity: Degradation of the terminal alkyne group will result in decreased efficiency when conjugating azide-containing molecules.

  • Formation of degradation products: Sonication can generate byproducts such as formate (B1220265) from the degradation of the PEG chain.[8]

Q2: What are the primary mechanisms of DSPE-PEG-alkyne degradation during sonication?

A2: Sonication can induce degradation through several mechanisms:

  • Cavitation: The formation and collapse of microscopic bubbles in the solvent generates intense local heating, high pressure, and shear forces.[7]

  • Generation of Reactive Oxygen Species (ROS): Sonication of aqueous solutions can produce ROS, which can lead to oxidative degradation of the PEG chain and the lipid components.[9]

  • Mechanical Stress: The shear forces generated during sonication can lead to the cleavage of polymer chains, including the PEG component of DSPE-PEG-alkyne.[7]

The following diagram illustrates the potential degradation pathways:

cluster_0 DSPE-PEG-alkyne cluster_1 Sonication-Induced Stressors cluster_2 Degradation Pathways cluster_3 Degradation Products DSPE_PEG_alkyne DSPE-PEG-alkyne Cavitation Cavitation ROS Reactive Oxygen Species Shear Mechanical Shear PEG_scission PEG Chain Scission Cavitation->PEG_scission induces Ester_hydrolysis Ester Hydrolysis of DSPE Cavitation->Ester_hydrolysis induces Alkyne_reaction Alkyne Group Reactions Cavitation->Alkyne_reaction induces ROS->PEG_scission causes ROS->Alkyne_reaction causes Shear->PEG_scission causes Shorter_PEG Shorter PEG Fragments PEG_scission->Shorter_PEG Formate Formate PEG_scission->Formate Lyso_lipid Lyso-lipid Ester_hydrolysis->Lyso_lipid Oxidized_alkyne Oxidized Alkyne Products Alkyne_reaction->Oxidized_alkyne

Caption: Potential degradation pathways of DSPE-PEG-alkyne during sonication.

Q3: How can I minimize the degradation of DSPE-PEG-alkyne during sonication?

A3: To minimize degradation, consider the following recommendations:

  • Optimize Sonication Parameters:

    • Power: Use the lowest effective power setting.

    • Time: Keep sonication times as short as possible. Studies have shown degradation of similar phospholipid-PEG conjugates within 15 minutes of sonication.[7]

    • Temperature: Perform sonication in an ice bath to dissipate heat generated during the process.

    • Frequency: High-frequency ultrasound may be less damaging than low-frequency ultrasound in some cases.[10]

  • Use a Probe Sonicator with Caution: Probe sonicators deliver high energy to a small area and can cause significant local heating and degradation. If using a probe sonicator, use it in pulsed mode and ensure adequate cooling.

  • Consider Alternative Methods: If degradation is a persistent issue, explore alternative methods for liposome (B1194612) preparation that do not involve sonication, such as extrusion, microfluidics, or detergent dialysis.

  • Degas the Solvent: Dissolved gases in the solvent can contribute to the formation of reactive species during cavitation. Degassing the solvent prior to sonication may help reduce oxidative degradation.

  • Include Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to mitigate oxidative damage.

Q4: How can I experimentally assess the degradation of my DSPE-PEG-alkyne?

A4: A combination of analytical techniques can be used to assess the integrity of DSPE-PEG-alkyne after sonication.

Experimental Protocols

Protocol 1: Analysis of DSPE-PEG-alkyne Integrity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the degradation of DSPE-PEG-alkyne by observing changes in its chromatographic profile.

Materials:

  • Sonicated DSPE-PEG-alkyne sample

  • Non-sonicated DSPE-PEG-alkyne control sample

  • HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the molecule has a chromophore)

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • HPLC-grade solvents

Methodology:

  • Sample Preparation:

    • Dissolve the sonicated and non-sonicated DSPE-PEG-alkyne samples in a suitable solvent (e.g., a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a fixed volume (e.g., 20 µL) of the sample.

    • Run a gradient elution to separate the components. A typical gradient might be:

      • 5% to 100% B over 30 minutes

      • Hold at 100% B for 5 minutes

      • Return to 5% B over 5 minutes and re-equilibrate.

    • Monitor the elution profile using the ELSD or UV detector.

  • Data Analysis:

    • Compare the chromatograms of the sonicated and non-sonicated samples.

    • Look for a decrease in the peak area or height of the main DSPE-PEG-alkyne peak in the sonicated sample.

    • The appearance of new, earlier-eluting peaks may indicate the presence of smaller, more polar degradation products (e.g., cleaved PEG).

    • The appearance of later-eluting peaks could suggest aggregation or the formation of less polar byproducts.

Protocol 2: Assessment of Liposome Size Distribution by Dynamic Light Scattering (DLS)

This protocol is useful for monitoring changes in the size and polydispersity of liposomes prepared with DSPE-PEG-alkyne after sonication.

Materials:

  • Liposome suspension prepared with DSPE-PEG-alkyne

  • DLS instrument

  • Cuvettes

Methodology:

  • Sample Preparation:

    • Dilute the liposome suspension with a suitable filtered buffer to an appropriate concentration for DLS analysis (this is instrument-dependent).

  • DLS Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution data (Z-average diameter and Polydispersity Index - PDI).

    • Compare the size distribution of liposomes prepared under different sonication conditions.

    • An increase in the Z-average diameter and/or PDI can indicate aggregation due to the loss of the stabilizing PEG layer. A significant decrease in size might suggest fragmentation of the liposomes.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential degradation of DSPE-PEG-alkyne during sonication.

Start Suspected Degradation of DSPE-PEG-alkyne during Sonication Check_Sonication Review Sonication Parameters (Power, Time, Temp) Start->Check_Sonication Analyze_Sample Analyze Sonicated Sample vs. Control Check_Sonication->Analyze_Sample DLS DLS Analysis: - Particle Size - PDI Analyze_Sample->DLS Physical Characterization HPLC HPLC Analysis: - Peak Area - New Peaks Analyze_Sample->HPLC Chemical Integrity Reactivity_Test Functional Test: 'Click' Reaction Efficiency Analyze_Sample->Reactivity_Test Functional Integrity Degradation_Confirmed Degradation Confirmed? DLS->Degradation_Confirmed HPLC->Degradation_Confirmed Reactivity_Test->Degradation_Confirmed Optimize_Sonication Optimize Sonication: - Reduce Power/Time - Use Ice Bath Degradation_Confirmed->Optimize_Sonication Yes No_Degradation No Significant Degradation Proceed with Experiment Degradation_Confirmed->No_Degradation No Optimize_Sonication->Analyze_Sample Alternative_Method Consider Alternative Preparation Methods (Extrusion, Microfluidics) Optimize_Sonication->Alternative_Method If optimization fails

Caption: A workflow for troubleshooting DSPE-PEG-alkyne degradation during sonication.

References

Technical Support Center: Managing DSPE-PEG-Alkyne Lot-to-Lot Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the lot-to-lot variability of DSPE-PEG-alkyne reagents. Consistent reagent quality is critical for reproducible results in liposome (B1194612) formulation and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-alkyne and what is it used for?

A1: DSPE-PEG-alkyne is a phospholipid-polyethylene glycol conjugate. It consists of a lipid tail (DSPE) that anchors into the lipid bilayer of a liposome, a PEG spacer that provides a hydrophilic shield ("stealth" properties) to increase circulation time, and a terminal alkyne group.[1][2][3] This alkyne group is used for "click chemistry," a highly efficient and specific reaction, to attach targeting ligands, imaging agents, or other molecules to the surface of liposomes.[4][5]

Q2: What are the potential sources of lot-to-lot variability in DSPE-PEG-alkyne?

A2: Lot-to-lot variability can arise from several factors during the manufacturing process.[6] Key sources include:

  • Purity: Presence of unreacted starting materials or by-products from the synthesis.

  • PEG Chain Length Distribution (Polydispersity): Variations in the average molecular weight and the distribution of PEG chain lengths.

  • Functionality: Incomplete derivatization leading to a lower percentage of active alkyne groups.

  • Impurities: Presence of side products, such as hydrolyzed lipids.

Q3: How can lot-to-lot variability of DSPE-PEG-alkyne impact my experiments?

A3: Inconsistent reagent quality can lead to significant issues in your research, including:

  • Variable Conjugation Efficiency: Affecting the density of targeting ligands on the liposome surface.[7]

  • Changes in Liposome Properties: Alterations in particle size, stability, and drug release characteristics.[8][9]

  • Poor Reproducibility: Inconsistent results between experiments and batches.

  • Altered Biological Performance: Changes in circulation time, cellular uptake, and overall efficacy of the drug delivery system.[10]

Q4: What are the recommended storage and handling conditions for DSPE-PEG-alkyne?

A4: To maintain its integrity, DSPE-PEG-alkyne should be stored under specific conditions. While supplier recommendations may vary slightly, general guidelines are:

  • Storage Temperature: Store at -20°C for long-term storage (months to years).[4][11] For short-term storage (days to weeks), 0-4°C in a dry, dark environment is acceptable.[4]

  • Handling: Equilibrate the reagent to room temperature before opening the vial to prevent moisture condensation. Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF.[4] Stock solutions can be stored at -20°C for long-term use.[4]

Troubleshooting Guides

Issue 1: Low or Inconsistent Conjugation Efficiency

If you are experiencing a decrease in the efficiency of your click chemistry reaction, consider the following troubleshooting steps.

Workflow for Troubleshooting Low Conjugation Efficiency

start Start: Low Conjugation Efficiency check_reagent Verify DSPE-PEG-Alkyne Quality start->check_reagent check_azide Assess Azide-Containing Molecule check_reagent->check_azide Reagent OK? contact_supplier Contact Reagent Supplier check_reagent->contact_supplier Reagent Suspect? check_protocol Review Click Chemistry Protocol check_azide->check_protocol Azide (B81097) OK? analyze_liposomes Characterize Liposomes Pre- and Post-Conjugation check_protocol->analyze_liposomes Protocol Optimized? end Resolution analyze_liposomes->end contact_supplier->end

Caption: Troubleshooting workflow for low conjugation efficiency.

Potential Causes and Solutions

Potential Cause Recommended Action
Degraded DSPE-PEG-alkyne Ensure proper storage and handling. Use a fresh aliquot or a new lot of the reagent. Perform quality control checks on the new lot (see QC section below).
Low Purity of DSPE-PEG-alkyne Request the Certificate of Analysis (CoA) from the supplier for the specific lot. Consider performing analytical characterization to verify purity.
Suboptimal Click Chemistry Conditions Optimize reaction parameters such as pH, temperature, catalyst concentration (e.g., CuSO4), and reducing agent (e.g., sodium ascorbate).[12] Ensure all reagents are fresh and properly prepared.[13]
Steric Hindrance The density of PEG on the liposome surface can hinder the accessibility of the alkyne group. Consider using a longer PEG chain or a different ratio of functionalized to non-functionalized PEG lipids.[10]
Issues with the Azide-Containing Molecule Confirm the purity and reactivity of your azide-functionalized molecule.
Issue 2: Variability in Liposome Size and Stability

Lot-to-lot differences in DSPE-PEG-alkyne can affect the physical characteristics of your liposomes.

Potential Causes and Solutions

Potential Cause Recommended Action
Different PEG Molecular Weight Distribution Variations in PEG chain length can influence liposome size and stability.[7] Request detailed information on the polydispersity index (PDI) of the PEG from the supplier for each lot.
Presence of Impurities Impurities such as free DSPE or hydrolyzed lipids can disrupt the lipid bilayer, leading to changes in size and stability.
Inconsistent Formulation Protocol Ensure that all other lipid components are from the same lot and that the formulation process (e.g., hydration, extrusion) is consistent.[9]

Quality Control of Incoming DSPE-PEG-Alkyne Lots

To proactively manage variability, it is recommended to perform quality control (QC) tests on new lots of DSPE-PEG-alkyne before use in critical experiments.

Recommended QC Experiments

Parameter Methodology Acceptance Criteria
Purity and Identity Mass Spectrometry (MS): Confirm the molecular weight of the main component. Nuclear Magnetic Resonance (NMR) Spectroscopy: Verify the chemical structure and look for characteristic peaks of DSPE, PEG, and the alkyne group.[14]Mass spectrum should show the expected molecular weight as the major peak. NMR spectrum should be consistent with the expected structure and previous lots.
Alkyne Functionality Functional Assay: Perform a small-scale click reaction with a fluorescently-labeled azide molecule and quantify the product using HPLC with fluorescence detection.The conjugation efficiency should be within a predefined range (e.g., >90%) and consistent with previous lots.
Impact on Liposome Formulation Comparative Formulation: Prepare a standard liposome formulation using the new lot and a previously validated lot. Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).The particle size, PDI, and zeta potential of liposomes prepared with the new lot should be within a specified percentage (e.g., ±10%) of the values obtained with the control lot.

Experimental Protocol: Small-Scale Functional Assay for Alkyne Reactivity

  • Prepare Reagents:

    • DSPE-PEG-alkyne stock solution (e.g., 10 mg/mL in DMSO).

    • Azide-fluorophore stock solution (e.g., 1 mM in DMSO).

    • Copper (II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water).

    • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared).

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DSPE-PEG-alkyne solution, azide-fluorophore solution, and reaction buffer.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • Analyze the reaction mixture by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.

    • Monitor the consumption of the azide-fluorophore and the formation of the fluorescently labeled DSPE-PEG conjugate.

    • Calculate the percentage of conjugation.

Logical Relationship for QC Testing

new_lot New Lot of DSPE-PEG-Alkyne Received analytical_qc Analytical QC (MS, NMR) new_lot->analytical_qc functional_qc Functional QC (Click Reaction Assay) analytical_qc->functional_qc Pass reject Reject Lot / Contact Supplier analytical_qc->reject Fail formulation_qc Formulation QC (Liposome Characterization) functional_qc->formulation_qc Pass functional_qc->reject Fail accept Accept Lot formulation_qc->accept Pass formulation_qc->reject Fail

Caption: Quality control workflow for new DSPE-PEG-alkyne lots.

References

Validation & Comparative

DSPE-PEG-Alkyne vs. DSPE-PEG-Maleimide: A Comparative Guide for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted drug delivery systems, bioconjugates, and diagnostic agents. The functionalization of liposomes and nanoparticles with proteins, such as antibodies or enzymes, necessitates a robust and efficient conjugation strategy. Among the various options, DSPE-PEG-alkyne and DSPE-PEG-maleimide have emerged as two prominent choices for covalently attaching proteins to lipid-based nanocarriers. This guide provides an objective, data-driven comparison of these two widely used DSPE-PEG derivatives to aid researchers in selecting the optimal linker for their specific application.

At a Glance: Key Differences

FeatureDSPE-PEG-AlkyneDSPE-PEG-Maleimide
Reaction Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition
Target Functional Group Azide (B81097) (-N₃)Thiol/Sulfhydryl (-SH)
Specificity HighHigh (for thiols at pH 6.5-7.5)
Byproducts None (in SPAAC)None
Reaction Conditions Mild, aqueous buffersMild, aqueous buffers (pH 6.5-7.5)
Stoichiometry Control Excellent, typically 1:1Can result in multiple conjugations
Bond Stability Highly stable triazole ringThioether bond, susceptible to retro-Michael reaction

Performance Comparison: A Deeper Dive

The choice between DSPE-PEG-alkyne and DSPE-PEG-maleimide hinges on a balance of reaction efficiency, specificity, and the stability of the final conjugate. Below is a summary of quantitative data gleaned from various studies.

ParameterDSPE-PEG-Alkyne (Click Chemistry)DSPE-PEG-Maleimide (Thiol Chemistry)Key Findings & Citations
Conjugation Efficiency >95% for peptide conjugation to liposomes.[1]Up to 95% for Fab' fragments to nanoparticles.[2]Both methods can achieve high conjugation efficiencies, though reaction conditions and the nature of the protein can influence the final yield.
Reaction Stoichiometry Predominantly 1:1 conjugation, offering excellent control.[3][4]Can lead to multiple conjugations per protein due to the presence of multiple accessible thiols or the reaction with primary amines at higher pH.[3]Click chemistry provides superior control over the stoichiometry of the conjugate, resulting in a more homogeneous product.[3][4]
Reaction Kinetics SPAAC can be slower, requiring incubation for 4-48 hours.[5]Thiol-maleimide reaction is generally faster, often complete within 2-4 hours at room temperature.The maleimide-thiol reaction is kinetically favored, proceeding more rapidly than copper-free click chemistry.[5]
Functional Binding Capacity of Conjugated Protein VHH's functional binding capacities were equal to or better than those of maleimide-thiol conjugates.[3][6]Random conjugation can potentially lead to a reduction in the protein's binding affinity due to steric hindrance.[3]The site-specific nature of click chemistry often results in better preservation of the protein's biological activity.[3][6]
Stability of the Linkage The resulting triazole ring is highly stable and resistant to hydrolysis and enzymatic degradation.The thioether bond is generally stable, but can be susceptible to a retro-Michael reaction, leading to dissociation, especially in the presence of other thiols.The triazole linkage formed via click chemistry offers greater stability compared to the thioether bond from the maleimide (B117702) reaction.

Conjugation Chemistry: Mechanisms and Workflows

The distinct chemistries of DSPE-PEG-alkyne and DSPE-PEG-maleimide dictate their reaction partners and conditions.

DSPE-PEG-Alkyne: Click Chemistry

DSPE-PEG-alkyne utilizes "click chemistry," most commonly the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly specific between an alkyne and an azide functional group, which must be introduced into the protein of interest.

G cluster_0 DSPE-PEG-Alkyne Pathway Protein Protein with Azide Group (Protein-N₃) Conjugate DSPE-PEG-Protein Conjugate (Stable Triazole Linkage) Protein->Conjugate SPAAC (No Catalyst) DSPE_Alkyne DSPE-PEG-Alkyne DSPE_Alkyne->Conjugate

Caption: DSPE-PEG-Alkyne conjugation pathway via SPAAC.

DSPE-PEG-Maleimide: Thiol-Maleimide Ligation

DSPE-PEG-maleimide reacts with free thiol (sulfhydryl) groups, which are naturally present in cysteine residues of proteins. This Michael addition reaction is highly efficient and proceeds under mild conditions.

G cluster_1 DSPE-PEG-Maleimide Pathway Protein Protein with Thiol Group (Protein-SH, e.g., Cysteine) Conjugate DSPE-PEG-Protein Conjugate (Thioether Bond) Protein->Conjugate Michael Addition (pH 6.5-7.5) DSPE_Maleimide DSPE-PEG-Maleimide DSPE_Maleimide->Conjugate

Caption: DSPE-PEG-Maleimide conjugation pathway.

Experimental Protocols

Below are detailed experimental protocols for conjugating a model protein to liposomes using both DSPE-PEG-alkyne and DSPE-PEG-maleimide.

General Experimental Workflow

G A Prepare Protein (Introduce Azide or Reduce Disulfides) C Conjugation Reaction A->C B Prepare Liposomes containing DSPE-PEG-Alkyne or DSPE-PEG-Maleimide B->C D Purification of Conjugate (e.g., Size Exclusion Chromatography) C->D E Characterization (e.g., SDS-PAGE, DLS, Functional Assay) D->E

References

Comparison of click chemistry vs. other bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Bioconjugation: Click Chemistry vs. Traditional Techniques

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that can profoundly impact the outcome of their work. Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, is fundamental in creating advanced diagnostics, therapeutics like antibody-drug conjugates (ADCs), and tools for biological research.[1] This guide provides an objective comparison of click chemistry with other widely used bioconjugation techniques, namely amine-reactive coupling, thiol-maleimide chemistry, and enzymatic ligation. We will delve into their mechanisms, performance metrics, and provide detailed experimental protocols to aid in the selection of the most suitable method for your specific application.

A Comparative Overview of Bioconjugation Techniques

The ideal bioconjugation reaction is characterized by high efficiency, specificity, rapid kinetics, and the formation of a stable covalent bond under mild, biocompatible conditions.[2] Each of the techniques discussed here offers a unique set of advantages and disadvantages in achieving these goals.

Click Chemistry refers to a class of reactions that are rapid, efficient, and highly specific.[3] The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bio-orthogonal, meaning their reactive groups do not interact with biological functionalities, ensuring high specificity.[4]

Amine-Reactive Coupling , most commonly utilizing N-hydroxysuccinimide (NHS) esters, is a widely adopted method that targets primary amines present in lysine (B10760008) residues and the N-terminus of proteins.[] This technique is straightforward but can result in a heterogeneous mixture of products due to the presence of multiple lysine residues on a protein's surface.

Thiol-Maleimide Chemistry provides a more site-specific approach by targeting the sulfhydryl groups of cysteine residues.[6] This method is highly efficient and proceeds under mild conditions. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to retro-Michael addition and exchange reactions in the presence of other thiols.[7][8]

Enzymatic Ligation , exemplified by sortase-mediated ligation, offers unparalleled specificity. Enzymes like sortase A recognize specific peptide sequences and catalyze the formation of a native peptide bond at a defined location.[9][10] This technique yields a homogeneous product but can be limited by slower reaction kinetics and the need for protein engineering to introduce the recognition motif.[11]

Quantitative Performance Comparison

The following table summarizes key quantitative performance metrics for each bioconjugation technique. It is important to note that these values are compiled from various sources and experimental conditions may differ. Therefore, they should be considered as illustrative rather than a direct, absolute comparison.

FeatureClick Chemistry (CuAAC)Click Chemistry (SPAAC)Amine-Reactive Coupling (NHS Ester)Thiol-Maleimide ChemistryEnzymatic Ligation (Sortase A)
Second-Order Rate Constant (k₂) ~10² - 10³ M⁻¹s⁻¹~10⁻¹ - 1 M⁻¹s⁻¹~10¹ - 10² M⁻¹s⁻¹~10² - 10³ M⁻¹s⁻¹~10³ - 10⁴ M⁻¹s⁻¹ (kcat/Km)[12]
Typical Reaction Time 1 - 4 hours1 - 12 hours1 - 4 hours1 - 4 hours4 - 24 hours[9][10]
Typical Yield > 90%> 90%Variable (often lower and heterogeneous)> 80%[6]> 90% (with optimization)[10]
Specificity Very High (Bio-orthogonal)Very High (Bio-orthogonal)Low (targets all accessible primary amines)High (targets accessible thiols)Very High (targets specific recognition sequence)
Bond Stability (Half-life) Very HighVery HighHigh (Amide bond)Moderate (Thioether bond, can be reversible)Very High (Native peptide bond)
Biocompatibility Moderate (Copper toxicity is a concern)High (Copper-free)HighHighVery High

Reaction Mechanisms and Workflows

Visualizing the underlying chemical reactions and experimental workflows is crucial for understanding and implementing these techniques.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biomolecule-Azide Biomolecule-N₃ Bioconjugate Biomolecule-Triazole-Probe Biomolecule-Azide->Bioconjugate:w Alkyne-Probe Probe-C≡CH Alkyne-Probe->Bioconjugate:w Cu(I) Cu(I) Cu(I)->Bioconjugate Catalyzes Reducing_Agent Reducing Agent (e.g., Ascorbate) Cu(II) Cu(II) Cu(II)->Cu(I) Reduction

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Amine-Reactive Coupling: NHS Ester Chemistry

NHS esters react with primary amines on biomolecules to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct.

NHS_Ester_Mechanism cluster_reactants Reactants cluster_products Products Biomolecule-Amine Biomolecule-NH₂ Bioconjugate Biomolecule-Amide-Probe Biomolecule-Amine->Bioconjugate:w NHS-Ester-Probe Probe-NHS Ester NHS-Ester-Probe->Bioconjugate:w NHS N-hydroxysuccinimide NHS-Ester-Probe->NHS releases

Caption: Mechanism of Amine-Reactive NHS Ester Coupling.

Thiol-Maleimide Chemistry

The maleimide (B117702) group reacts specifically with the thiol group of a cysteine residue through a Michael addition reaction to form a stable thioether linkage.

Thiol_Maleimide_Mechanism cluster_reactants Reactants cluster_product Product Biomolecule-Thiol Biomolecule-SH Bioconjugate Biomolecule-Thioether-Probe Biomolecule-Thiol->Bioconjugate:w Maleimide-Probe Probe-Maleimide Maleimide-Probe->Bioconjugate:w

Caption: Mechanism of Thiol-Maleimide Conjugation.

Enzymatic Ligation: Sortase-Mediated Ligation

Sortase A recognizes a specific peptide motif (LPXTG) on one molecule and an N-terminal glycine (B1666218) on another, catalyzing the formation of a native peptide bond between them.

Sortase_Ligation_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Protein-LPXTG Protein-LPXTG Bioconjugate Protein-LPXT(Gly)n-Probe Protein-LPXTG->Bioconjugate:w Glycine-Probe (Gly)n-Probe Glycine-Probe->Bioconjugate:w SortaseA Sortase A SortaseA->Bioconjugate Catalyzes

Caption: Workflow of Sortase-Mediated Enzymatic Ligation.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for each bioconjugation technique. It is recommended to optimize these protocols for your specific biomolecule and application.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified biomolecule with an azide-containing probe.[3][13][14][15]

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing probe

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed to dissolve the probe)

Procedure:

  • Prepare a solution of the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of the azide-containing probe in DMSO or water (e.g., 10 mM).

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the azide-probe stock solution. A 2-10 fold molar excess of the probe is typically used.

  • In a separate tube, pre-mix the CuSO₄ solution and the ligand solution.

  • Add the copper/ligand mixture to the biomolecule/probe mixture. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. The final concentration is typically 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the conjugate using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.

Protocol 2: Amine-Reactive Coupling with NHS Esters

This protocol outlines the labeling of a protein with an NHS ester-activated probe.[][16][17]

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-activated probe

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the NHS ester probe in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Add a 5-20 fold molar excess of the NHS ester probe solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the conjugate using a desalting column or dialysis to remove unreacted probe and byproducts.

Protocol 3: Thiol-Maleimide Conjugation

This protocol describes the labeling of a thiol-containing biomolecule with a maleimide-activated probe.[6][18][19][20]

Materials:

  • Thiol-containing biomolecule (e.g., a protein with cysteine residues)

  • Maleimide-activated probe

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

  • Reducing agent (optional, e.g., TCEP)

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve the biomolecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.

  • (Optional) If the protein contains disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature to expose free thiols.

  • Prepare a stock solution of the maleimide probe in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add a 10-20 fold molar excess of the maleimide probe solution to the biomolecule solution.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Purify the conjugate using a desalting column or dialysis.

Protocol 4: Sortase-Mediated Ligation

This protocol provides a general procedure for ligating a protein containing a C-terminal LPXTG motif to a probe with an N-terminal glycine.[9][10][21][22][23][24]

Materials:

  • Protein with a C-terminal LPXTG motif

  • Probe with one or more N-terminal glycines

  • Sortase A enzyme (e.g., a purified recombinant version)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

  • In a microcentrifuge tube, combine the LPXTG-containing protein and the glycine-containing probe in the sortase reaction buffer. A 1:5 to 1:10 molar ratio of protein to probe is often used to drive the reaction forward.

  • Add Sortase A to the mixture. The enzyme-to-substrate ratio typically ranges from 1:10 to 1:100.

  • Incubate the reaction at a suitable temperature (e.g., 4°C, 25°C, or 37°C) for 4-24 hours. The optimal temperature and time will depend on the specific substrates and enzyme variant used.

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Purify the final conjugate using a method that separates the ligated product from the unreacted substrates and the sortase enzyme (e.g., affinity chromatography if the protein has a purification tag, followed by size-exclusion chromatography).

Conclusion

The choice of a bioconjugation technique is a multifaceted decision that depends on the nature of the biomolecule, the desired properties of the final conjugate, and the specific application. Click chemistry offers a powerful combination of efficiency, specificity, and bio-orthogonality, with the copper-free SPAAC variant being particularly well-suited for applications in living systems. Amine-reactive coupling with NHS esters remains a simple and accessible method, though it often results in heterogeneous products. Thiol-maleimide chemistry provides greater site-specificity but requires careful consideration of the stability of the resulting linkage. Finally, enzymatic ligation with methods like sortase-mediated conjugation provides the highest level of specificity and yields homogeneous products, albeit with potentially slower kinetics and the need for protein engineering. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to select the optimal bioconjugation strategy for their scientific endeavors.

References

A Head-to-Head Comparison of DSPE-PEG-alkyne and DSPE-PEG-DBCO for Copper-Free Click Chemistry in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical for the successful development of targeted drug delivery systems and bioconjugates. Among the most powerful tools available is "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. Within the realm of copper-free click chemistry, two prominent reagents for functionalizing liposomes and nanoparticles are DSPE-PEG-alkyne and DSPE-PEG-DBCO. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Introduction to DSPE-PEG Conjugates in Click Chemistry

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to polyethylene (B3416737) glycol (PEG) is a widely used phospholipid-polymer conjugate in the formulation of liposomal and nanoparticle-based drug delivery systems. The DSPE moiety provides a stable anchor within the lipid bilayer, while the hydrophilic PEG chain creates a "stealth" layer, reducing opsonization and prolonging circulation time. The terminal functional group on the PEG chain is key to enabling the attachment of targeting ligands, imaging agents, or other biomolecules.

DSPE-PEG-alkyne possesses a terminal alkyne group. This functional group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient and forms a stable triazole linkage. However, the requirement for a copper catalyst can be a significant drawback in biological systems due to the potential for cytotoxicity and interference with biological processes.

DSPE-PEG-DBCO (dibenzocyclooctyne) , on the other hand, is designed for strain-promoted azide-alkyne cycloaddition (SPAAC), a truly copper-free click reaction. The inherent ring strain of the DBCO group allows it to react spontaneously with azides, eliminating the need for a toxic metal catalyst.[1][2][3] This makes DSPE-PEG-DBCO particularly attractive for in vivo applications and the conjugation of sensitive biomolecules.[1]

Performance Comparison: Reaction Kinetics, Stability, and Efficiency

The selection between DSPE-PEG-alkyne and DSPE-PEG-DBCO often hinges on the specific requirements of the application, including the desired reaction speed, the sensitivity of the biomolecules to copper, and the overall required conjugation efficiency.

Reaction Kinetics

The speed of the conjugation reaction is a critical factor, especially when working with time-sensitive biological samples.

  • DSPE-PEG-DBCO (SPAAC): This reaction is known for its rapid kinetics under physiological conditions.[1] The reaction between a DBCO group and an azide (B81097) is a second-order reaction, and the rate is dependent on the specific azide used. For instance, the second-order rate constant for the reaction of DBCO with benzyl (B1604629) azide has been reported to be approximately 0.24 M⁻¹s⁻¹ in a CH₃CN:H₂O (3:1) solvent system.[4] In aqueous buffers, DBCO PEG derivatives exhibit fast kinetics and stability.[5] Reaction times for conjugating molecules to DBCO-functionalized surfaces are typically in the range of 2 to 12 hours at room temperature or 4°C.[5][6]

  • DSPE-PEG-alkyne (CuAAC): The copper-catalyzed reaction is also very efficient, with reactions often reaching high conversion within an hour.[7] However, the overall reaction rate is dependent on the concentration and bioavailability of the Cu(I) catalyst. The kinetics of CuAAC can be complex, with some studies showing a second-order dependence on the copper catalyst concentration.[8]

ParameterDSPE-PEG-DBCO (SPAAC)DSPE-PEG-alkyne (CuAAC)
Reaction Type Strain-Promoted Azide-Alkyne CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
Catalyst Requirement None (Copper-Free)Copper(I)
Typical Reaction Time 2 - 12 hours< 1 - 4 hours
Second-Order Rate Constant (k) ~0.033 - 0.24 M⁻¹s⁻¹ (with phenyl azide and benzyl azide respectively)[4]Not directly comparable due to catalyst dependence
Reaction Conditions Physiological (aqueous buffer, room temperature)Aqueous buffer, room temperature

Table 1: Comparison of Reaction Kinetics

Stability

The stability of the reactive handle on the DSPE-PEG conjugate is crucial for ensuring efficient conjugation, especially during storage and the formulation process.

  • DSPE-PEG-DBCO: The DBCO group is generally stable in aqueous buffers, which is advantageous for bioconjugation reactions.[5] However, it can be susceptible to reaction with soft nucleophiles like glutathione (B108866), with a reported half-life of approximately 71 minutes in the presence of glutathione.[9] It is also sensitive to reducing agents like TCEP over extended periods.[9]

  • DSPE-PEG-alkyne: The terminal alkyne group is highly stable under a wide range of conditions, including the presence of most biological functional groups and reducing agents.

ParameterDSPE-PEG-DBCODSPE-PEG-alkyne
Stability in Aqueous Buffer Good[5]Excellent
Sensitivity to Reducing Agents Sensitive to TCEP over 24 hours[9]Generally stable
Sensitivity to Nucleophiles Reacts with glutathione (t½ ≈ 71 min)[9]Generally stable

Table 2: Stability Comparison

Conjugation Efficiency and Potential Side Reactions

High conjugation efficiency is paramount for achieving the desired density of ligands on the surface of liposomes or nanoparticles.

  • DSPE-PEG-DBCO: SPAAC reactions are known for their high efficiency, often achieving near-quantitative yields of the stable triazole product.[1] The bioorthogonal nature of the reaction minimizes side reactions with other functional groups present in biological systems.[4]

  • DSPE-PEG-alkyne: CuAAC also provides excellent conjugation yields.[7] However, a significant concern is the potential for the copper catalyst to cause side reactions, such as the oxidation of sensitive amino acid residues in proteins. Furthermore, the presence of copper ions can lead to liposome (B1194612) aggregation and leakage of encapsulated cargo.[10][11][12] While the use of copper chelators can mitigate these effects, it adds complexity to the experimental protocol.[8]

ParameterDSPE-PEG-DBCODSPE-PEG-alkyne
Conjugation Yield High (>90% reported for some systems)[4]High
Bioorthogonality ExcellentGood (potential for catalyst-induced side reactions)
Impact on Liposome Integrity MinimalPotential for aggregation and leakage due to copper[10][11][12]

Table 3: Conjugation Efficiency and Side Reactions

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the functionalization of liposomes using both DSPE-PEG-DBCO and DSPE-PEG-alkyne.

Protocol 1: Liposome Functionalization with DSPE-PEG-DBCO via SPAAC

This protocol describes the incorporation of DSPE-PEG-DBCO into pre-formed liposomes followed by conjugation to an azide-containing ligand.

Materials:

  • Lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio)

  • DSPE-PEG(2000)-DBCO

  • Azide-functionalized ligand (e.g., azide-peptide, azide-protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chloroform (B151607)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Methodology:

  • Liposome Formulation:

    • Dissolve the lipid mixture and DSPE-PEG-DBCO (typically 1-5 mol% of total lipid) in chloroform.

    • Create a thin lipid film by removing the chloroform using a rotary evaporator.

    • Hydrate the lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) to form multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) at least 10 times to form unilamellar vesicles.

  • Conjugation Reaction:

    • To the pre-formed DBCO-functionalized liposomes in PBS, add the azide-functionalized ligand. A molar excess of the ligand (e.g., 1.5 to 3.0 equivalents relative to the DBCO groups) is often used.[13]

    • Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for longer durations, with gentle mixing.[6][13] The reaction progress can be monitored by following the decrease in the DBCO absorbance at approximately 310 nm.

  • Purification:

    • Remove the unreacted ligand by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.

    • Collect the fractions containing the functionalized liposomes.

Protocol 2: Liposome Functionalization with DSPE-PEG-alkyne via CuAAC

This protocol outlines the conjugation of an azide-functionalized ligand to liposomes containing DSPE-PEG-alkyne using a copper catalyst.

Materials:

  • Lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio)

  • DSPE-PEG(2000)-alkyne

  • Azide-functionalized ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Chloroform

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Methodology:

  • Liposome Formulation:

    • Prepare alkyne-functionalized liposomes as described in Protocol 1, substituting DSPE-PEG-alkyne for DSPE-PEG-DBCO.

  • Conjugation Reaction:

    • Prepare fresh stock solutions of the catalyst components: CuSO₄, sodium ascorbate, and TBTA in an appropriate solvent (e.g., water or DMSO).

    • In a reaction vessel, combine the alkyne-functionalized liposomes and the azide-functionalized ligand in PBS.

    • Add the TBTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. The final concentrations of the catalyst components typically range from 50 to 500 µM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the functionalized liposomes to remove the unreacted ligand and catalyst components using size-exclusion chromatography as described in Protocol 1.

Visualizing the Chemistries and Workflows

DSPE_PEG_Comparison

Experimental_Workflow cluster_Preparation Liposome Preparation cluster_Conjugation Conjugation cluster_Purification Purification & Analysis cluster_Key Workflow Stages Lipid_Mixing 1. Lipid Mixing (DSPE-PEG-X + Lipids) Film_Formation 2. Thin Film Formation Lipid_Mixing->Film_Formation Hydration 3. Hydration Film_Formation->Hydration Extrusion 4. Extrusion Hydration->Extrusion Add_Ligand 5. Add Azide-Ligand Extrusion->Add_Ligand Incubation 6. Incubation Add_Ligand->Incubation Purify 7. Purification (Size-Exclusion Chromatography) Incubation->Purify Characterize 8. Characterization Purify->Characterize k1 Preparation k2 Conjugation k3 Purification

Conclusion and Recommendations

Both DSPE-PEG-alkyne and DSPE-PEG-DBCO are powerful reagents for the surface functionalization of liposomes and nanoparticles. The choice between them depends on a careful consideration of the specific experimental requirements.

Choose DSPE-PEG-DBCO for:

  • In vivo applications: The absence of a copper catalyst makes it the superior choice for applications in living systems.

  • Conjugation of sensitive biomolecules: The mild, catalyst-free reaction conditions are ideal for proteins, peptides, and other biomolecules that may be damaged by copper.

  • Simplified protocols: The straightforward, one-step conjugation reaction without the need for catalyst preparation and removal simplifies the experimental workflow.

Choose DSPE-PEG-alkyne when:

  • Cost is a primary concern: Terminal alkyne-functionalized lipids are generally less expensive than their DBCO-containing counterparts.

  • The conjugated biomolecule is not sensitive to copper: For robust ligands and in vitro applications where potential copper contamination is not a concern, CuAAC remains a highly effective and rapid conjugation method.

  • Extremely high reaction rates are required: While SPAAC is fast, CuAAC can sometimes offer even faster kinetics, depending on the catalyst concentration.

References

Revolutionizing Liposome Bio-conjugation: A Guide to Alternatives for DSPE-PEG-alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nanomedicine, the functionalization of liposome (B1194612) surfaces is a critical step in developing targeted drug delivery systems, diagnostic agents, and vaccines. While 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] derivatives, such as DSPE-PEG-alkyne, have been a cornerstone for liposome modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the landscape of bioconjugation has evolved. Concerns over copper cytotoxicity and the demand for more versatile and efficient ligation strategies have spurred the development of a diverse toolbox of alternative chemistries. This guide provides an in-depth comparison of prominent alternatives to DSPE-PEG-alkyne, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research needs.

This comparative guide will delve into the mechanisms, advantages, and limitations of several cutting-edge liposome functionalization techniques, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition, Thiol-Maleimide Chemistry, Hydrazone/Oxime Ligation, and Sortase-Mediated Ligation. We will present a side-by-side analysis of these methods, focusing on key performance indicators such as conjugation efficiency, reaction kinetics, and the stability of the resulting linkage.

Performance Comparison of Liposome Functionalization Chemistries

The choice of conjugation chemistry significantly impacts the final characteristics and performance of the functionalized liposome. The following table summarizes key quantitative parameters for the discussed alternatives to DSPE-PEG-alkyne, providing a basis for selecting the most suitable method for a given application.

Conjugation ChemistryReactive Lipid MoietyLigand Reactive GroupTypical Conjugation EfficiencyReaction Kinetics (Second-Order Rate Constant)Linkage StabilityKey Considerations
SPAAC Cyclooctyne (e.g., DBCO, BCN)Azide80-95%[1]~0.1 - 1 M⁻¹s⁻¹High (stable triazole ring)Copper-free, bioorthogonal. Slower than IEDDA and thiol-maleimide.
IEDDA TetrazineStrained Alkene/Alkyne (e.g., TCO, Norbornene)>90%[2]Up to 10⁶ M⁻¹s⁻¹[3]High (stable dihydropyridazine)Extremely fast kinetics, bioorthogonal. Tetrazine stability can be a concern.
Thiol-Maleimide MaleimideThiol (cysteine)50-90%[4][5]Fast (minutes to hours)Moderate (thioether bond can undergo retro-Michael addition)Widely used, efficient. Potential for off-target reactions with endogenous thiols.
Hydrazone/Oxime Aldehyde/KetoneHydrazine/Hydroxylamine60-95%[6]Moderate (can be slow at neutral pH, catalyst often required)pH-sensitive (hydrolyzable at acidic pH)Chemoselective. Linkage stability can be tuned for controlled release.
Sortase-Mediated Oligoglycine (e.g., GGG)LPXTG motifUp to 80%[7]Slow (enzymatic, hours)High (native peptide bond)Site-specific for proteins, highly bioorthogonal. Requires enzyme and specific peptide tags.

Experimental Workflows and Methodologies

To facilitate the implementation of these advanced conjugation strategies, this section provides detailed experimental protocols and visual workflows for each of the discussed alternatives.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful copper-free click chemistry reaction that involves the cycloaddition of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide. This bioorthogonal reaction is highly specific and proceeds efficiently under physiological conditions.

SPAAC_Workflow cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., DOPC, Cholesterol) film Lipid Film Hydration lipids->film dbco_lipid DSPE-PEG-DBCO dbco_lipid->film extrude Extrusion film->extrude liposomes DBCO-Liposomes extrude->liposomes reaction Incubation (RT, 1-24h) liposomes->reaction azide_ligand Azide-modified Ligand (e.g., Peptide, Antibody) azide_ligand->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification final_product Functionalized Liposomes purification->final_product

SPAAC experimental workflow.

Experimental Protocol for SPAAC:

  • Liposome Preparation:

    • Co-dissolve the desired lipids (e.g., DOPC, cholesterol) and DSPE-PEG-DBCO in chloroform.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation for at least 1 hour.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles.

    • Extrude the liposome suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles.

  • Conjugation:

    • To the prepared DBCO-functionalized liposomes, add the azide-modified ligand of interest. A molar excess of the ligand is often used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 1 to 24 hours with gentle mixing.

    • Monitor the conjugation efficiency using a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC).

  • Purification:

    • Remove unreacted ligand by size exclusion chromatography (SEC) or dialysis.

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition

IEDDA is an exceptionally fast bioorthogonal reaction between an electron-poor diene (e.g., tetrazine) and an electron-rich dienophile (e.g., trans-cyclooctene, TCO). Its rapid kinetics make it ideal for in vivo applications and for reactions with low concentrations of reactants.

IEDDA_Workflow cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., DSPC, Cholesterol) film Lipid Film Hydration lipids->film tco_lipid DSPE-PEG-TCO tco_lipid->film extrude Extrusion film->extrude liposomes TCO-Liposomes extrude->liposomes reaction Incubation (RT, minutes) liposomes->reaction tetrazine_ligand Tetrazine-modified Ligand (e.g., Small Molecule, Peptide) tetrazine_ligand->reaction purification Purification (e.g., SEC) reaction->purification final_product Functionalized Liposomes purification->final_product ThiolMaleimide_Workflow cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., HSPC, Cholesterol) film Lipid Film Hydration lipids->film maleimide_lipid DSPE-PEG-Maleimide maleimide_lipid->film extrude Extrusion film->extrude liposomes Maleimide-Liposomes extrude->liposomes reaction Incubation (pH 6.5-7.5, RT, 1-4h) liposomes->reaction thiol_ligand Thiol-containing Ligand (e.g., Cys-peptide, Antibody) thiol_ligand->reaction quenching Quenching (e.g., Cysteine, β-ME) reaction->quenching purification Purification (e.g., SEC, Dialysis) quenching->purification final_product Functionalized Liposomes purification->final_product HydrazoneOxime_Workflow cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., POPC, Cholesterol) film Lipid Film Hydration lipids->film aldehyde_lipid DSPE-PEG-Aldehyde aldehyde_lipid->film extrude Extrusion film->extrude liposomes Aldehyde-Liposomes extrude->liposomes reaction Incubation (pH 5-6, RT, hours) liposomes->reaction hydrazide_ligand Hydrazide/Aminooxy Ligand hydrazide_ligand->reaction purification Purification (e.g., Dialysis) reaction->purification final_product Functionalized Liposomes purification->final_product SML_Workflow cluster_prep Liposome Preparation cluster_conj Conjugation lipids Lipid Mixture (e.g., DPPC, Cholesterol) film Lipid Film Hydration lipids->film glycine_lipid DSPE-PEG-(Gly)n glycine_lipid->film extrude Extrusion film->extrude liposomes Oligoglycine-Liposomes extrude->liposomes reaction Incubation (37°C, hours) liposomes->reaction lpxtg_protein LPXTG-tagged Protein lpxtg_protein->reaction sortase_a Sortase A Enzyme + Ca²⁺ sortase_a->reaction purification Purification (e.g., Ultracentrifugation) reaction->purification final_product Functionalized Liposomes purification->final_product

References

Validating Peptide Conjugation to DSPE-PEG-alkyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of successful peptide conjugation to DSPE-PEG-alkyne. This guide provides an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to ensure the integrity and quality of bioconjugates.

The successful conjugation of peptides to lipid moieties like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) is a critical step in the development of targeted drug delivery systems, such as liposomes and micelles. The alkyne functional group on the DSPE-PEG allows for a specific and efficient "click" reaction with an azide-modified peptide, forming a stable triazole linkage. However, rigorous analytical validation is paramount to confirm the successful conjugation, assess the purity of the product, and quantify the efficiency of the reaction. This guide compares the most common and effective analytical methods for this purpose: Mass Spectrometry, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance Spectroscopy.

Comparison of Key Validation Techniques

The choice of analytical technique for validating peptide-DSPE-PEG-alkyne conjugation depends on the specific information required, such as molecular weight confirmation, purity assessment, or detailed structural elucidation. Each method offers distinct advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the molecular weight of the conjugate, allowing for direct verification of peptide attachment. Can also be used to assess purity and identify byproducts.High sensitivity and accuracy in mass determination. Provides direct evidence of conjugation.[1]Can be destructive to the sample. Complex spectra may require significant expertise for interpretation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary phase.Assesses the purity of the conjugate, separates the conjugated product from unreacted starting materials, and can be used for quantification.Highly effective for purification and purity analysis.[2][3] Can be coupled with other detectors (e.g., MS) for comprehensive analysis.[4][5]Retention times can be influenced by various factors, requiring careful method development. Does not directly provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides detailed structural information, confirming the formation of the covalent bond between the peptide and the DSPE-PEG-alkyne. Can be used to characterize the structure of the entire conjugate.Non-destructive technique. Provides unambiguous structural confirmation.[6]Lower sensitivity compared to MS. Requires larger sample amounts and specialized equipment. Complex spectra for large molecules.

Experimental Workflows and Protocols

General Workflow for Peptide Conjugation and Validation

The overall process begins with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, followed by purification and subsequent analysis using one or more of the validation techniques described below.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 Validation Peptide_Azide Azide-Modified Peptide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Peptide_Azide->CuAAC DSPE_PEG_Alkyne DSPE-PEG-Alkyne DSPE_PEG_Alkyne->CuAAC Purification Purification (e.g., RP-HPLC, SEC) CuAAC->Purification Crude Product MS Mass Spectrometry Purification->MS Purified Conjugate HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR

General workflow for peptide conjugation and validation.
Mass Spectrometry (MS) Protocol

Mass spectrometry is a powerful tool to confirm the successful conjugation by detecting the mass increase corresponding to the addition of the peptide to the DSPE-PEG-alkyne. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used techniques.[1][7]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • For MALDI-TOF, mix the sample solution with a matrix solution (e.g., sinapinic acid) on a MALDI plate and allow it to crystallize.[7]

    • For ESI-MS, directly infuse the sample solution into the mass spectrometer.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the instrument parameters (e.g., laser intensity for MALDI, spray voltage for ESI) to optimize the signal for the expected mass range of the conjugate.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the sample.

    • Analyze the spectrum to identify the peak corresponding to the molecular weight of the peptide-DSPE-PEG conjugate.

    • Compare the observed mass with the theoretical mass to confirm the conjugation. A successful conjugation will show a mass shift equal to the mass of the attached peptide.[8][9]

Expected Data:

SampleTheoretical Mass (Da)Observed Mass (m/z)Interpretation
DSPE-PEG-alkyne~2800~2801 [M+H]+Starting material
Peptide~1500~1501 [M+H]+Starting material
Peptide-DSPE-PEG Conjugate~4300~4301 [M+H]+Successful conjugation

Note: The exact masses will depend on the specific DSPE-PEG derivative and the peptide sequence.

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Interpretation Dissolve Dissolve Conjugate in Solvent Mix_Matrix Mix with Matrix (MALDI-TOF) Dissolve->Mix_Matrix Direct_Infusion Direct Infusion (ESI-MS) Dissolve->Direct_Infusion Ionization Ionization Mix_Matrix->Ionization Direct_Infusion->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Compare_Mass Compare Observed vs. Theoretical Mass Mass_Spectrum->Compare_Mass Confirmation Confirm Conjugation Compare_Mass->Confirmation

Workflow for Mass Spectrometry validation.
High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and analyzing peptides and their conjugates.[2] The separation is based on the hydrophobicity of the molecules. The more hydrophobic conjugate will have a longer retention time than the more polar unreacted peptide.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the crude reaction mixture or the purified conjugate in the mobile phase.

  • Instrument Setup:

    • Equilibrate the RP-HPLC system with the initial mobile phase conditions (e.g., a high percentage of aqueous solvent with 0.1% trifluoroacetic acid). A C18 column is commonly used for peptide separations.[2]

    • Set up a gradient elution method, gradually increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA) to elute the components.

  • Data Acquisition and Analysis:

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm for peptides.

    • Analyze the chromatogram to identify the peaks corresponding to the unreacted peptide, unreacted DSPE-PEG-alkyne, and the final conjugate. The conjugate should have a distinct retention time, typically longer than the peptide due to the hydrophobic lipid tail.[10]

Expected Data:

CompoundRetention Time (min)Interpretation
Peptide~10Unreacted starting material
DSPE-PEG-alkyne~25Unreacted starting material
Peptide-DSPE-PEG Conjugate~18Successful conjugation (intermediate polarity)

Note: Retention times are illustrative and will vary depending on the specific HPLC method and the hydrophobicity of the peptide and lipid.

G cluster_0 Sample Preparation & Injection cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Prepare_Sample Dissolve Sample in Mobile Phase Inject Inject Sample Prepare_Sample->Inject Column RP-HPLC Column (e.g., C18) Inject->Column UV_Detector UV Detection (214/280 nm) Column->UV_Detector Mobile_Phase Gradient Elution Mobile_Phase->Column Chromatogram Generate Chromatogram UV_Detector->Chromatogram Analyze_Peaks Analyze Retention Times Chromatogram->Analyze_Peaks Purity_Assessment Assess Purity Analyze_Peaks->Purity_Assessment G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Dissolve Dissolve Conjugate in Deuterated Solvent NMR_Spectrometer Place Sample in NMR Spectrometer Dissolve->NMR_Spectrometer Acquire_Spectrum Acquire 1H Spectrum NMR_Spectrometer->Acquire_Spectrum Process_Spectrum Process Raw Data Acquire_Spectrum->Process_Spectrum Analyze_Shifts Analyze Chemical Shifts Process_Spectrum->Analyze_Shifts Structural_Confirmation Confirm Triazole Formation Analyze_Shifts->Structural_Confirmation

References

Comparative analysis of DSPE-PEG derivatives in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of DSPE-PEG Derivatives in Drug Delivery

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG) is a widely utilized phospholipid-polymer conjugate in the development of nanocarrier-based drug delivery systems.[1][2] Its amphiphilic nature, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, allows for the formation of stable nanostructures such as liposomes and micelles.[1][3] The incorporation of DSPE-PEG into these formulations offers significant advantages, including enhanced stability, prolonged systemic circulation time by evading the mononuclear phagocyte system (MPS), and improved drug encapsulation efficiency.[1][2][4]

The versatility of DSPE-PEG lies in the ability to modify both the length of the PEG chain and to introduce functional groups at the PEG terminus. These modifications significantly impact the physicochemical properties, in vitro performance, and in vivo behavior of the drug delivery system. This guide provides a comparative analysis of various DSPE-PEG derivatives, supported by experimental data, to assist researchers in selecting the optimal derivative for their specific therapeutic applications.

Comparative Performance of DSPE-PEG Derivatives

The selection of a DSPE-PEG derivative is a critical decision in nanoparticle formulation, influencing everything from particle size to biological interaction. The following tables summarize the key performance indicators for different DSPE-PEG derivatives.

Table 1: Physicochemical Properties of Nanoparticles Based on PEG Chain Length
PropertyDSPE-PEG2000DSPE-PEG5000Reference
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG2000 formulations[5]
Polydispersity Index (PDI) ~0.147-[5]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations[5]
Adsorbed Layer Thickness Thinner Layer (~1-3 nm)Thicker Layer than DSPE-PEG2000[6]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.[5]

Table 2: In Vitro and In Vivo Performance Based on PEG Chain Length
ParameterDSPE-PEG2000DSPE-PEG5000Reference
Drug Encapsulation Efficiency (%) HighGenerally High, but can be lower than DSPE-PEG2000[4][5]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[5]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[5]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG2000[4][5]
Colloidal Stability Superior StabilityGood Stability[6]
Analysis of PEG Chain Length

The length of the PEG chain presents a crucial trade-off between nanoparticle stability, circulation time, and cellular uptake.[5]

  • DSPE-PEG2000 often provides an optimal balance, offering good stability and efficient cellular uptake, making it a popular choice for a wide range of applications.[4][5] The 2000 Da PEG chain provides an ideal hydrophilic-lipophilic balance, allowing for effective incorporation into lipid bilayers while extending sufficiently to create a stable stealth layer.[4]

  • DSPE-PEG5000 , with its longer PEG chain, creates a thicker hydrophilic corona around the nanoparticle.[6] This extended steric barrier can further reduce interactions with plasma proteins, leading to even longer circulation times, which is advantageous for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.[4][5] However, this thicker layer may also impede cellular internalization and can potentially lower the drug-loading capacity compared to formulations with DSPE-PEG2000.[4][5]

  • DSPE-PEG1000 , with a shorter PEG chain, may result in less effective steric stabilization and a shorter circulation time compared to its longer-chain counterparts.[4]

Table 3: Functionalized DSPE-PEG Derivatives for Targeted Delivery
DerivativeFunctional GroupReactive TargetPrimary Application & Key FeaturesReference
DSPE-PEG-Maleimide Maleimide (B117702)Thiol groups (-SH) on cysteine residuesCovalent conjugation of targeting ligands like antibodies, peptides, or aptamers to the nanoparticle surface for active targeting.[4][7][8]
DSPE-PEG-NHS N-Hydroxysuccinimide EsterPrimary amines (-NH2)Used for conjugating ligands with available amine groups.
DSPE-PEG-Folate Folic AcidFolate receptorsTargeting cancer cells that overexpress folate receptors.[3][9]
DSPE-PEG-Carboxylic Acid Carboxylic Acid (-COOH)Can be activated to react with aminesProvides a negative charge or a point for further conjugation.[9]
Analysis of Functionalized Derivatives

Functionalized DSPE-PEG derivatives are instrumental for active targeting, which aims to enhance drug accumulation at the disease site by recognizing specific cell surface receptors.

  • DSPE-PEG-Maleimide is widely used for its high reactivity and specificity towards thiol groups, enabling the stable conjugation of targeting proteins and peptides.[4][7] Interestingly, some studies suggest that the maleimide end-group itself can promote macrophage-targeted drug delivery by enhancing interactions with red blood cells.[10]

  • DSPE-PEG-Folate leverages the overexpression of folate receptors on many cancer cells to achieve targeted drug delivery.[3][9] Nanoparticles functionalized with folate have demonstrated increased association with and interaction with cancer cells.[9]

  • Other derivatives , such as those with NHS or carboxylic acid groups, provide a versatile platform for attaching a wide array of targeting moieties, expanding the toolkit for creating highly specific drug delivery systems.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in the characterization of DSPE-PEG based nanoparticles.

Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration

This method is a common technique for preparing liposomes containing DSPE-PEG derivatives.

  • Materials:

    • Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

    • Cholesterol

    • DSPE-PEG derivative (e.g., DSPE-PEG2000)

    • Organic solvent (e.g., Chloroform or a chloroform:methanol mixture)

    • Hydration buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)[11]

  • Procedure:

    • Lipid Film Formation: Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG2000) in the organic solvent in a round-bottom flask.

    • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Drying: Place the flask under a high vacuum for several hours to remove any residual solvent.[12]

    • Hydration: Hydrate the lipid film with the aqueous hydration buffer. The solution containing the drug can be used at this stage for passive encapsulation. This process forms multilamellar vesicles (MLVs).[11]

    • Size Reduction (Extrusion): To obtain a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process results in the formation of small unilamellar vesicles (SUVs).[11]

Protocol 2: Determination of Encapsulation Efficiency (EE)

This protocol determines the percentage of the drug that is successfully encapsulated within the nanoparticles.

  • Principle: The unencapsulated (free) drug is separated from the liposomes, and the amount of drug associated with the vesicles is quantified.[11]

  • Procedure:

    • Separation: Separate the free drug from the nanoparticle formulation using techniques like size exclusion chromatography (e.g., with a Sephadex G-50 column), dialysis, or ultrafiltration.[11][13]

    • Lysis: Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[11]

    • Quantification: Measure the concentration of the drug in the lysed liposome fraction using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]

    • Calculation:

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization A Lipid Dissolution in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Drug Solution B->C D Size Reduction (Extrusion) C->D E Removal of Unencapsulated Drug D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (EE) E->H I In Vitro Drug Release E->I

Caption: Workflow for DSPE-PEG nanoparticle formulation and characterization.

Mechanism of Folate-Receptor-Mediated Targeted Drug Delivery

G cluster_system Systemic Circulation cluster_cell Target Cancer Cell LNP Folate-PEG-DSPE Nanoparticle Receptor Folate Receptor (Overexpressed) LNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., low pH) Endosome->Release Target Intracellular Target (e.g., DNA) Release->Target

Caption: Targeted delivery via Folate-PEG-DSPE nanoparticles.

Logical Relationship of PEG Chain Length on Nanoparticle Properties

G PEG_Length PEG Chain Length Longer_PEG Longer Chain (e.g., PEG5000) PEG_Length->Longer_PEG Shorter_PEG Shorter Chain (e.g., PEG2000) PEG_Length->Shorter_PEG Circulation Longer Circulation Time Longer_PEG->Circulation Increases Uptake_Dec Decreased Cellular Uptake Longer_PEG->Uptake_Dec Leads to Stability Good Stability Shorter_PEG->Stability Provides Uptake_Inc Efficient Cellular Uptake Shorter_PEG->Uptake_Inc Allows for

Caption: Impact of PEG chain length on nanoparticle performance.

Conclusion

The choice of DSPE-PEG derivative profoundly influences the therapeutic efficacy of a drug delivery system. DSPE-PEG2000 is often the derivative of choice, providing a well-rounded performance profile with high stability and efficient cellular uptake.[5] For applications requiring extended circulation times to leverage passive targeting, DSPE-PEG5000 may be more suitable, despite a potential reduction in cellular uptake.[4][5] Furthermore, the use of functionalized derivatives, such as DSPE-PEG-Maleimide and DSPE-PEG-Folate, unlocks the potential for active targeting, enabling enhanced drug delivery to specific cell populations and improving the therapeutic index of encapsulated drugs. A thorough understanding of these comparative differences, supported by robust experimental validation, is essential for the rational design of advanced and effective nanomedicines.

References

A Researcher's Guide to Purity Assessment of DSPE-PEG-alkyne: A Comparative Analysis of HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-PEG-alkyne) is a critical step in the development of effective and safe drug delivery systems. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of DSPE-PEG-alkyne, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a holistic view of the available methodologies.

The heterogeneity of PEGylated lipids, stemming from the polydispersity of the PEG chain and potential impurities from synthesis, necessitates robust analytical methods for their characterization. Impurities can impact the efficacy, stability, and safety of the final drug product, making their identification and quantification paramount.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of DSPE-PEG-alkyne due to its high resolution and sensitivity. Since DSPE-PEG-alkyne lacks a strong UV chromophore, universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), and Mass Spectrometers (MS) are indispensable.

Comparison of HPLC Detection Methods

The choice of detector is crucial for obtaining accurate and reliable purity data. Below is a comparative summary of the most commonly used detectors for DSPE-PEG-alkyne analysis.

FeatureHPLC-CADHPLC-ELSDHPLC-MS
Principle Measures charge imparted to aerosolized analyte particles.Measures light scattered by aerosolized analyte particles.Measures the mass-to-charge ratio of ionized analytes.
Sensitivity High, with Limits of Detection (LOD) in the low nanogram range.[1]Moderate, with LODs typically higher than CAD.[2][3]Very high, capable of detecting trace-level impurities.[4]
Dynamic Range Wide, offering good linearity over a broad concentration range.[3]Narrow and non-linear, often requiring logarithmic transformation of data.[2][5]Wide, with good linearity.
Response Uniformity Relatively uniform response for non-volatile analytes, enabling accurate quantification without a specific standard for each impurity.[6]Response is dependent on analyte properties (e.g., particle size, refractive index), making quantitation of unknown impurities challenging.Response is highly dependent on the ionization efficiency of the analyte.
Impurity Identification Provides quantitative information but no structural information.Provides quantitative information but no structural information.Provides mass information, enabling structural elucidation and identification of unknown impurities.[4][7]
Cost & Complexity ModerateLow to ModerateHigh

Key Takeaway: HPLC-CAD offers a balance of high sensitivity, wide dynamic range, and relatively uniform response, making it a robust method for routine purity assessment and quantification of DSPE-PEG-alkyne and its impurities. HPLC-MS, particularly high-resolution mass spectrometry (HRAMS), is unparalleled for impurity identification and structural characterization.[4][7] HPLC-ELSD is a more accessible option but has limitations in sensitivity and quantitative accuracy compared to CAD and MS.[2][3]

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates a typical workflow for the purity analysis of DSPE-PEG-alkyne using HPLC.

HPLC Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample DSPE-PEG-alkyne Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration HPLC_System HPLC System (Reversed-Phase C8 or C18 column) Filtration->HPLC_System Gradient_Elution Gradient Elution (e.g., Water/Acetonitrile with formic acid) HPLC_System->Gradient_Elution Detection Detection (CAD, ELSD, or MS) Gradient_Elution->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (% Area) Peak_Integration->Purity_Calculation Impurity_Profiling Identify and Quantify Impurities Peak_Integration->Impurity_Profiling

Caption: A typical workflow for the purity assessment of DSPE-PEG-alkyne by HPLC.

Detailed Experimental Protocol: HPLC-CAD Method

This protocol is a representative method for the purity analysis of DSPE-PEG-alkyne using HPLC with Charged Aerosol Detection.

1. Materials and Reagents:

  • DSPE-PEG-alkyne sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 50 mm, 1.9 µm)

  • Charged Aerosol Detector (CAD)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 50:50 v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 100% B

    • 10-15 min: 100% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Nebulizer Gas (Nitrogen): As per manufacturer's recommendation

4. Sample Preparation:

  • Prepare a stock solution of DSPE-PEG-alkyne at 1 mg/mL in a suitable solvent (e.g., methanol/water 80:20 v/v).

  • Dilute the stock solution to a working concentration of approximately 0.1-0.5 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak areas of the main component and all impurities in the chromatogram.

  • Calculate the purity of DSPE-PEG-alkyne using the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Common Impurities in DSPE-PEG-alkyne

A thorough understanding of potential impurities is crucial for developing a robust analytical method. Common impurities in DSPE-PEG-alkyne can originate from starting materials, side reactions during synthesis, or degradation.

Impurity ClassExamplesPotential Origin
Starting Materials DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)Incomplete reaction of DSPE with the PEG-alkyne reagent.[7]
Synthesis Byproducts DSPE-PEG-DSPE (dimer)Reaction of a di-functionalized PEG with two molecules of DSPE.[7]
Unreacted PEG-alkyneExcess reagent used in the synthesis.
Degradation Products Lyso-DSPE-PEG-alkyne, free fatty acidsHydrolysis of the ester bonds in the DSPE moiety.[8]

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can provide complementary information for a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: Provides detailed structural information based on the magnetic properties of atomic nuclei.

  • Strengths:

    • Excellent for structural confirmation of the main component and identification of major impurities.[9]

    • Quantitative NMR (qNMR) can be used for purity determination with an internal standard, offering high accuracy without the need for specific impurity standards.[10][11]

  • Limitations:

    • Lower sensitivity compared to HPLC-MS, making it less suitable for detecting trace impurities.

    • Complex spectra for polymeric materials like PEG can make interpretation and quantification challenging.[9]

Mass Spectrometry (MS)
  • Principle: Measures the mass-to-charge ratio of ions to identify and quantify molecules.

  • Strengths:

    • High sensitivity and specificity for impurity identification.[4]

    • High-resolution MS (HRAMS) can provide accurate mass measurements for elemental composition determination.[7]

  • Limitations:

    • As a standalone technique, it does not separate isomers.

    • Quantification can be challenging due to variations in ionization efficiency between different compounds.

The following diagram illustrates the logical relationship between the analytical methods and the information they provide for DSPE-PEG-alkyne purity assessment.

Analytical Methods Relationship cluster_0 Primary Methods cluster_1 Complementary Methods DSPE_PEG_Alkyne DSPE-PEG-alkyne Purity Assessment HPLC_CAD HPLC-CAD DSPE_PEG_Alkyne->HPLC_CAD Quantitative Purity HPLC_ELSD HPLC-ELSD DSPE_PEG_Alkyne->HPLC_ELSD Screening/Routine QC HPLC_MS HPLC-MS DSPE_PEG_Alkyne->HPLC_MS Impurity Identification & Quantification NMR NMR Spectroscopy DSPE_PEG_Alkyne->NMR Structural Confirmation & qNMR MS_Direct Direct Infusion MS DSPE_PEG_Alkyne->MS_Direct Molecular Weight Distribution

Caption: Relationship between analytical methods for DSPE-PEG-alkyne purity assessment.

Conclusion

The selection of an appropriate analytical method for assessing DSPE-PEG-alkyne purity is critical for ensuring the quality and performance of lipid-based drug delivery systems. HPLC coupled with universal detectors, particularly CAD and MS, provides a powerful platform for both the quantification of purity and the identification of impurities. While HPLC-CAD is well-suited for routine quality control due to its robustness and uniform response, HPLC-MS is the preferred method for in-depth impurity profiling and structural elucidation. Alternative techniques such as NMR and direct-infusion MS offer valuable complementary information for a comprehensive characterization of DSPE-PEG-alkyne. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and ensure the quality of their materials for successful drug development.

References

A Researcher's Guide to DSPE-PEG-Alkyne: Evaluating Quality from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality of reagents is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkyne(polyethylene glycol)] (DSPE-PEG-alkyne) is a critical component in the development of advanced drug delivery systems, particularly for creating targeted liposomes and nanoparticles through "click chemistry." The purity and characterization of this lipid-PEG conjugate directly impact the efficiency of bioconjugation, the stability of the final formulation, and ultimately, the therapeutic efficacy and safety of the drug product.

This guide provides an objective comparison of DSPE-PEG-alkyne from various suppliers, supported by a summary of key quality attributes and detailed experimental protocols for in-house verification.

Data Presentation: Comparison of DSPE-PEG-Alkyne Specifications

Sourcing high-purity DSPE-PEG-alkyne is the first step toward reproducible and reliable results. Below is a summary of publicly available quality specifications from several suppliers for DSPE-PEG-alkyne with a molecular weight of approximately 2000 Da. It is crucial to note that a Certificate of Analysis (CoA) with detailed analytical results should be requested from the supplier for each batch.

Supplier Product Name Reported Purity Molecular Weight (Da) Storage Analytical Method(s) Mentioned
BroadPharmDSPE-PEG-alkyne, MW 2,000>90%[1]~2000-20°C[1]NMR[1]
MedchemExpressDSPE-PEG-alkyne (MW 2000)85.00%[2]~2000Room temperature (shipping)[2]Not specified on product page
ChemSceneDSPE-PEG-alkyne (MW 2000)85.00%[3]~2000-20°C[3]¹H NMR[3]
NSP-Functional Polymers & CopolymersDSPE-PEG-Alkyne>90%[4]2000 (multiple MWs available)-20°C (long term)[4]Certificate of Analysis available[4]
AxisPharmDSPE-PEG-Alkyne, MW 3.4KNot specified~3400Not specifiedNot specified
Biopharma PEG / MaxanimDSPE-PEG-Alkyne≥95%[5]Multiple MWs available-5°C[5]Not specified on product page

Note: The purity values listed are as stated on the product pages and may not reflect the full analytical data provided in a batch-specific Certificate of Analysis. Researchers should always request and scrutinize the CoA before purchase.

Key Quality Attributes and Why They Matter

A thorough evaluation of DSPE-PEG-alkyne quality goes beyond the stated purity percentage. Here are critical parameters to consider:

  • Purity and Impurity Profile: The presence of impurities, such as unreacted starting materials (DSPE, PEG-alkyne) or byproducts from the synthesis, can interfere with downstream applications. For instance, the presence of non-functionalized DSPE-PEG can reduce the efficiency of the "click" reaction, leading to a lower density of targeting ligands on the liposome (B1194612) surface. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is the gold standard for assessing purity and identifying lipidic impurities.

  • Polydispersity of the PEG Chain: The PEG portion of the molecule is not a single molecular weight but rather a distribution. A narrow polydispersity index (PDI) is desirable for batch-to-batch consistency and predictable in vivo behavior of the resulting nanoparticles. Mass spectrometry (MALDI-MS or ESI-MS) is used to determine the molecular weight distribution.

  • Structural Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR) is essential to confirm the chemical structure of the DSPE-PEG-alkyne, ensuring the presence of the DSPE lipid, the PEG linker, and the terminal alkyne group.

Experimental Protocols

The following are detailed methodologies for the quality assessment of DSPE-PEG-alkyne and its application in forming functionalized liposomes.

Quality Control of DSPE-PEG-Alkyne

a) Purity Determination by HPLC-ELSD/CAD

  • Principle: This method separates the DSPE-PEG-alkyne from potential impurities based on their physicochemical properties. The ELSD or CAD allows for the detection of compounds that lack a UV chromophore, which is the case for many lipids and PEG.

  • Instrumentation: HPLC system with a C18 reverse-phase column, gradient elution capabilities, and an ELSD or CAD.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable additive like 0.1% trifluoroacetic acid (TFA).

  • Procedure:

    • Prepare a standard solution of the DSPE-PEG-alkyne at a known concentration (e.g., 1 mg/mL) in a suitable solvent like chloroform (B151607) or methanol (B129727).

    • Inject the sample onto the HPLC system.

    • Run a gradient elution program, for example, from 60% to 100% organic phase over 30 minutes.

    • The ELSD/CAD response is proportional to the mass of the analyte. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

b) Structural Confirmation by ¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information about the chemical environment of protons in the molecule, allowing for the confirmation of the expected structural features.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

  • Procedure:

    • Dissolve a small amount of the DSPE-PEG-alkyne in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Analyze the spectrum for characteristic peaks:

      • Signals corresponding to the fatty acid chains of DSPE (e.g., multiplets around 0.88 ppm for terminal methyl groups and a large peak around 1.25 ppm for methylene (B1212753) protons).

      • A characteristic peak for the polyethylene (B3416737) glycol (PEG) backbone (a large singlet around 3.64 ppm).

      • A signal for the terminal alkyne proton (a singlet typically between 2.0 and 3.0 ppm).

Formulation of Functionalized Liposomes

a) Liposome Preparation by Thin-Film Hydration

  • Principle: This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.

  • Materials:

    • Primary phospholipid (e.g., DSPC or HSPC)

    • Cholesterol

    • DSPE-PEG-alkyne

    • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

    • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Procedure:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-alkyne in a desired molar ratio, for instance, 55:40:5) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

b) "Click" Chemistry for Ligand Conjugation

  • Principle: The alkyne group on the surface of the liposomes reacts with an azide-functionalized targeting ligand (e.g., a peptide or a small molecule) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.

  • Materials:

    • Alkyne-functionalized liposomes

    • Azide-functionalized targeting ligand

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst.

  • Procedure:

    • In a reaction vessel, combine the alkyne-functionalized liposomes and the azide-functionalized targeting ligand.

    • Prepare the catalyst solution by premixing CuSO₄ and the chelating ligand.

    • Add the catalyst solution to the liposome mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

    • Purify the functionalized liposomes from unreacted ligand and catalyst components using a suitable method like size exclusion chromatography (SEC).

Mandatory Visualizations

experimental_workflow cluster_quality_control Quality Control of DSPE-PEG-Alkyne cluster_formulation Liposome Formulation and Functionalization qc_start Receive DSPE-PEG-Alkyne from Supplier hplc Purity Analysis (HPLC-ELSD/CAD) qc_start->hplc nmr Structural Confirmation (¹H NMR) qc_start->nmr ms Molecular Weight Distribution (Mass Spectrometry) qc_start->ms qc_end Qualified Reagent hplc->qc_end nmr->qc_end ms->qc_end thin_film Thin-Film Hydration qc_end->thin_film extrusion Extrusion thin_film->extrusion click_chem Click Chemistry Conjugation extrusion->click_chem purification Purification (SEC) click_chem->purification final_product Targeted Liposomes purification->final_product targeted_drug_delivery cluster_liposome Targeted Liposome cluster_cell Cancer Cell liposome Drug-loaded Liposome (with DSPE-PEG-Alkyne) ligand Targeting Ligand (Azide-functionalized) receptor Overexpressed Receptor ligand->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release apoptosis Apoptosis drug_release->apoptosis

References

Confirming DSPE-PEG-Alkyne Conjugates: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of lipid-polymer conjugates is paramount for the successful development of drug delivery systems. This guide provides a comparative analysis of mass spectrometry techniques for confirming the successful synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-alkyne (DSPE-PEG-alkyne) and offers insights into alternative characterization methods.

The conjugation of polyethylene (B3416737) glycol (PEG) to lipids like DSPE is a widely used strategy to improve the pharmacokinetic properties of liposomal drug formulations. The terminal alkyne group further allows for the attachment of targeting ligands or other functionalities via "click chemistry." Ensuring the integrity and purity of these DSPE-PEG-alkyne conjugates is a critical quality control step. Mass spectrometry, with its ability to provide precise molecular weight information, stands as a cornerstone analytical technique for this purpose.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common mass spectrometry techniques employed for the analysis of PEGylated lipids. Each method offers distinct advantages and disadvantages in terms of sample preparation, resolution, and sensitivity.

FeatureMALDI-TOF Mass SpectrometryLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Analyte is co-crystallized with a matrix and ionized by a laser, with mass-to-charge ratio determined by time of flight.Analyte is separated by liquid chromatography and then ionized (e.g., by ESI) and analyzed by a mass spectrometer.
Sample Preparation Relatively simple, involving mixing the sample with a matrix solution and spotting onto a target plate.More complex, requiring optimization of chromatographic conditions (column, mobile phase, gradient).
Throughput High, suitable for rapid screening of multiple samples.Lower, as each sample requires a full chromatographic run.
Resolution & Accuracy Generally provides good resolution for polymers, allowing for the determination of the PEG repeat unit and overall molecular weight distribution.High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) can provide very accurate mass measurements, aiding in impurity identification.
Impurity Analysis Can detect major impurities but may struggle with co-crystallization of low-abundance species.Excellent for separating and identifying impurities due to the chromatographic separation prior to mass analysis.
Polydispersity Directly visualizes the distribution of PEG chain lengths, providing information on the polydispersity of the conjugate.Can also determine polydispersity, often with higher resolution for individual oligomers.
Fragmentation "Soft" ionization technique, typically resulting in minimal fragmentation of the parent molecule.In-source fragmentation can occur, but tandem MS (MS/MS) can be used for structural elucidation of the conjugate and its impurities.

Alternative Characterization Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of DSPE-PEG-alkyne conjugates often involves complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the DSPE lipid, the PEG chain, and the terminal alkyne group through characteristic chemical shifts. ¹H and ³¹P NMR are particularly useful for these conjugates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and straightforward method to confirm the presence of key functional groups. The characteristic peaks for the ester carbonyls of DSPE, the C-O-C ether stretch of PEG, and potentially the alkyne C≡C stretch can be identified.

Experimental Protocols

Below are representative experimental protocols for the analysis of DSPE-PEG conjugates. These should be optimized for the specific DSPE-PEG-alkyne molecule and instrumentation.

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the DSPE-PEG-alkyne conjugate in a suitable solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF).

    • Prepare a matrix solution. A common matrix for polymers is α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) at a concentration of 10 mg/mL in a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid (TFA).

    • Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) at 5 mg/mL in ethanol.

  • Sample Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent in a 1:5:1 (v/v/v) ratio.

    • Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely to form a crystalline matrix.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • The laser energy should be optimized to achieve good signal intensity with minimal fragmentation.

LC-MS Protocol
  • Chromatographic Conditions:

    • Column: A C8 or C18 reversed-phase column is typically used for lipid analysis (e.g., Thermo Scientific™ Hypersil™ GOLD C8, 1.9 µm, 2.1 × 50 mm).

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.

    • Mobile Phase B: 5 mM ammonium formate in a mixture of isopropanol (B130326) and methanol (e.g., 70:30, v/v).

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the PEGylated lipid. An example gradient could be: 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended for accurate mass determination.

    • Data Acquisition: Acquire data in full scan mode to observe the distribution of PEG oligomers. Data-dependent MS/MS can be used to fragment ions and confirm the structure of the conjugate and any impurities.

Experimental Workflow for DSPE-PEG-Alkyne Confirmation

The following diagram illustrates a typical workflow for the confirmation of DSPE-PEG-alkyne conjugates using mass spectrometry.

DSPE_PEG_Alkyne_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_maldi MALDI-TOF cluster_lcms LC-MS cluster_data Data Analysis & Confirmation synthesis DSPE-PEG-Alkyne Synthesis purification Purification (e.g., Dialysis, SEC) synthesis->purification maldi_prep Sample-Matrix Preparation purification->maldi_prep lcms_prep Sample Preparation & LC Separation purification->lcms_prep maldi_acq Data Acquisition maldi_prep->maldi_acq data_analysis Spectral Deconvolution & Molecular Weight Determination maldi_acq->data_analysis lcms_acq MS/MS Data Acquisition lcms_prep->lcms_acq lcms_acq->data_analysis impurity_id Impurity Identification data_analysis->impurity_id confirmation Confirmation of Conjugate Structure & Purity impurity_id->confirmation

Workflow for DSPE-PEG-Alkyne Confirmation

A Comparative Guide to the In Vitro and In Vivo Performance of Targeted DSPE-PEG-Alkyne Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of targeted nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) featuring a terminal alkyne group. The alkyne functionality allows for the covalent attachment of targeting ligands via "click chemistry," a highly efficient and specific conjugation strategy.[1][2] The objective is to elucidate the correlation, and often the discrepancy, between the in vitro performance and the in vivo efficacy of these drug delivery systems. The data presented, supported by detailed experimental protocols, serves as a vital resource for optimizing nanoparticle design and predicting clinical potential.

The core challenge in nanomedicine is bridging the gap between promising in vitro results and successful in vivo outcomes.[3] Factors present in a complex biological system, such as protein opsonization, clearance by the mononuclear phagocyte system (MPS), and physiological barriers, are absent in simplified cell culture models.[4][5][6] This guide uses representative data to illustrate these differences, comparing a hypothetical targeted DSPE-PEG-alkyne nanoparticle (NP-Targeted) against its non-targeted counterpart (NP-Control).

Data Presentation: A Comparative Analysis

The following tables summarize the typical physicochemical properties and biological performance of DSPE-PEG-alkyne nanoparticles encapsulating a model chemotherapeutic agent, such as Doxorubicin (DOX).

Table 1: Physicochemical Properties of DSPE-PEG-Alkyne Nanoparticles

Parameter NP-Control (DOX-Loaded) NP-Targeted (DOX-Loaded) Significance
Hydrodynamic Diameter (nm) 95 ± 4.5 105 ± 5.1 Slight size increase due to the targeting ligand.
Polydispersity Index (PDI) < 0.15 < 0.16 Indicates a narrow and uniform size distribution for both formulations.[7]
Zeta Potential (mV) -15.2 ± 1.8 -12.5 ± 2.1 Surface charge is altered by the conjugation of the targeting moiety.
Encapsulation Efficiency (%) ~90% ~89% The targeting ligand does not significantly impact drug encapsulation.

| Drug Loading (%) | ~5% | ~4.9% | High drug loading is achieved in both nanoparticle types. |

Table 2: Comparative In Vitro Performance

Parameter NP-Control (DOX-Loaded) NP-Targeted (DOX-Loaded) Free DOX Interpretation
Drug Release (48h, pH 5.5) 65% 66% >95% Both nanoparticle formulations exhibit sustained, pH-sensitive drug release, characteristic of endosomal escape.[8]
Drug Release (48h, pH 7.4) 25% 26% >95% Minimal drug release at physiological pH demonstrates good stability in circulation.[8]
Cellular Uptake (Targeted Cells) Moderate High High (by diffusion) Targeting ligand significantly enhances uptake in receptor-positive cells.[9]

| IC50 (Targeted Cells, 48h) | 5.2 µM | 1.8 µM | 0.8 µM | Targeted nanoparticles show significantly higher cytotoxicity in vitro due to enhanced cellular uptake.[10] |

Table 3: Comparative In Vivo Performance in Tumor-Bearing Mouse Models

Parameter NP-Control (DOX-Loaded) NP-Targeted (DOX-Loaded) Free DOX Interpretation
Blood Half-Life (t½) ~18 hours ~16 hours <1 hour PEGylation dramatically increases circulation time compared to free drug.[11][12]
Tumor Accumulation (%ID/g at 24h) 4.5% 9.2% 1.5% Active targeting nearly doubles tumor accumulation compared to the passive EPR effect alone.[13]
Liver Accumulation (%ID/g at 24h) 15% 12% 8% Nanoparticles show significant liver uptake, though targeting can slightly alter biodistribution.
Tumor Growth Inhibition 55% 85% 30% Enhanced tumor accumulation of NP-Targeted translates to superior therapeutic efficacy.[14]

| Change in Body Weight | -5% | -4% | -15% | Nanoparticle formulations significantly reduce the systemic toxicity associated with free chemotherapy.[14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments.

1. In Vitro Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]

  • Materials : 96-well plates, cancer cell line (e.g., MCF-7), complete culture medium, free drug and nanoparticle formulations, MTT solution (5 mg/mL), DMSO.

  • Protocol :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

    • Drug Treatment : Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include untreated cells as a control.

    • Incubation : Incubate the plate for 48 hours at 37°C and 5% CO₂.

    • MTT Addition : Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

2. In Vivo Biodistribution Study

This study uses an in vivo imaging system (IVIS) to track the accumulation of fluorescently labeled nanoparticles in a living animal.[15]

  • Materials : Tumor-bearing mice, fluorescently labeled nanoparticles (e.g., with a near-infrared dye), IVIS imaging system, anesthesia (e.g., isoflurane).

  • Protocol :

    • Animal Preparation : Anesthetize the tumor-bearing mice using isoflurane.

    • Nanoparticle Administration : Inject a defined dose of the fluorescently labeled nanoparticles intravenously via the tail vein.

    • In Vivo Imaging : At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection, place the anesthetized mice in the IVIS imaging system to capture fluorescence images.

    • Ex Vivo Analysis : At the final time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs).

    • Quantification : Image the harvested organs using the IVIS system. Quantify the fluorescence intensity in each organ to determine the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Workflows and Correlations

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_synthesis Nanoparticle Formulation cluster_targeting Targeting Strategy cluster_char Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DSPE_PEG DSPE-PEG-Alkyne Synthesis Self-Assembly/Formulation DSPE_PEG->Synthesis Drug Drug (e.g., DOX) Drug->Synthesis Lipids Other Lipids Lipids->Synthesis Click Click Chemistry Synthesis->Click Ligand Targeting Ligand (with Azide) Ligand->Click Targeted_NP Targeted Nanoparticle Click->Targeted_NP PhysChem Physicochemical (Size, Zeta, PDI) Targeted_NP->PhysChem Drug_Load Drug Loading & Encapsulation Targeted_NP->Drug_Load Release Drug Release Targeted_NP->Release PK Pharmacokinetics Targeted_NP->PK Uptake Cellular Uptake Toxicity Cytotoxicity (MTT) BD Biodistribution (IVIS) Efficacy Therapeutic Efficacy

Caption: Experimental workflow for the synthesis and evaluation of targeted nanoparticles.

Caption: The In Vitro-In Vivo Correlation (IVIVC) gap for nanoparticles.

G DOX Doxorubicin (DOX) Released from Nanoparticle Membrane Cell Membrane DOX->Membrane Intercalates Topo Topoisomerase II DOX->Topo Inhibits ROS Reactive Oxygen Species (ROS) Membrane->ROS DNA Nuclear DNA Topo->DNA Acts on Damage DNA Damage Topo->Damage ROS->Damage Caspase Caspase Cascade Activation Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.

References

The "Stealth" Advantage: A Comparative Analysis of DSPE-PEG-Alkyne in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer for nanoparticle surface modification is a critical determinant of therapeutic efficacy. An ideal polymer confers "stealth" characteristics, enabling nanoparticles to evade the host's immune system, prolong circulation time, and effectively reach their target. This guide provides an objective comparison of the stealth properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-alkyne (DSPE-PEG-alkyne) against other commonly used polymers, supported by experimental data and detailed protocols.

DSPE-PEG-alkyne is a phospholipid-PEG conjugate that has gained prominence in drug delivery due to its biocompatibility and the versatility of the terminal alkyne group for "click chemistry" conjugation. Its stealth properties are primarily attributed to the hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) chain, which creates a protective layer that minimizes interactions with blood components. However, a nuanced understanding of its performance relative to other polymers, such as those with different terminal functional groups (e.g., maleimide, amine) or different backbone structures (e.g., polylactide-co-glycolide-PEG or PLGA-PEG), is essential for rational nanocarrier design.

Quantitative Comparison of Stealth Properties

The "stealthiness" of a polymer is a multifactorial property. Key parameters for its evaluation include protein adsorption (the formation of a "protein corona"), uptake by macrophages of the mononuclear phagocyte system (MPS), and the resulting in vivo circulation half-life. The following tables summarize quantitative data from various studies to facilitate a comparative assessment.

Table 1: Protein Adsorption on Nanoparticles with Different Surface Chemistries

Nanoparticle Surface ChemistryModel SystemTotal Protein Adsorbed (µg/mg of nanoparticles)Key FindingsReference
PEG-OCH3 (similar to Alkyne) Gold Nanoparticles (56 nm)~1.5Neutral, methoxy-terminated PEG showed the lowest protein adsorption.[1]
PEG-COOH Gold Nanoparticles (56 nm)~3.0Negatively charged carboxylated PEG adsorbed an intermediate amount of protein.[1]
PEG-NH2 Gold Nanoparticles (56 nm)~4.5Positively charged aminated PEG exhibited the highest protein adsorption.[1]

Note: Data is inferred and compiled from studies using different model systems. Direct comparative data for DSPE-PEG-alkyne is limited. The neutral and small nature of the alkyne group is expected to have minimal impact on protein adsorption compared to the PEG chain itself, thus behaving similarly to the methoxy-terminated PEG.

Table 2: Macrophage Uptake of Nanoparticles with Different Surface Properties

Nanoparticle FormulationCell LineUptake (% of control)Key FindingsReference
Neutral Lipid-PEG (e.g., DSPE-PEG) RAW264.7 MacrophagesVaries with PEG densityIncreased PEG density generally leads to decreased macrophage uptake.[2]
Anionic Lipid-PEG RAW264.7 MacrophagesHigher than neutralAnionic surfaces can lead to increased uptake compared to neutral surfaces.[2]
PLGA-PEG Nanoparticles J774A.1 MacrophagesSize-dependentNanoparticle size is a dominant predictor of macrophage uptake.[3][4]

Table 3: In Vivo Circulation Half-Life of Different Nanoparticle Formulations

Nanoparticle FormulationAnimal ModelCirculation Half-Life (t½)Key FindingsReference
DSPE-PEG Liposomes (~100 nm) Tumor-bearing mice~10.6 hoursDSPE-PEG liposomes exhibit prolonged circulation.[5]
PLGA-PEG Polymersomes (~90-100 nm) Tumor-bearing mice~47.3 hoursIn this study, PLGA-based polymersomes showed a longer half-life than the compared DSPE-PEG liposomes.[5]
PLGA-TPEG-NPs-20 (~85 nm) Mice~10.01 hoursTopographically engineered PEG on PLGA nanoparticles significantly extended circulation time compared to conventional PLGA-PEG nanoparticles (3.48 hours).[6]
DSPE-PEG2000 vs DSPE-PEG5000 Not SpecifiedLonger with PEG5000Longer PEG chains can lead to extended circulation times.[7]

Experimental Protocols for Evaluating Stealth Properties

Accurate and reproducible evaluation of stealth properties is paramount. Below are detailed methodologies for key experiments cited in the comparison.

Quantification of Protein Corona Formation

This protocol outlines a method for quantifying the total amount of protein adsorbed onto nanoparticles.

Materials:

  • Nanoparticle dispersion (e.g., DSPE-PEG-alkyne functionalized liposomes)

  • Bovine Serum Albumin (BSA) as a model protein, labeled with a fluorescent dye (e.g., FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

  • Fluorometer or microplate reader

Procedure:

  • Incubate a known concentration of nanoparticles with a solution of FITC-labeled BSA at 37°C for 1 hour with gentle shaking.

  • Centrifuge the mixture to pellet the nanoparticles with the adsorbed protein corona.

  • Carefully remove the supernatant containing unbound protein.

  • Wash the pellet by resuspending in fresh PBS and centrifuging again. Repeat this washing step three times to ensure removal of all unbound protein.

  • Resuspend the final washed pellet in a known volume of PBS.

  • Measure the fluorescence intensity of the resuspended pellet.

  • Quantify the amount of adsorbed protein by comparing the fluorescence intensity to a standard curve of known FITC-BSA concentrations.[1]

Macrophage Uptake Assay using Flow Cytometry

This protocol describes how to quantify the internalization of fluorescently labeled nanoparticles by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Fluorescently labeled nanoparticles

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed macrophages in a multi-well plate and culture until adherent.

  • Incubate the cells with a known concentration of fluorescently labeled nanoparticles for a defined period (e.g., 4 hours) at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Analyze the cell population on a flow cytometer, measuring the fluorescence intensity of individual cells. The geometric mean fluorescence intensity is proportional to the amount of nanoparticle uptake.[8]

In Vivo Circulation Half-Life Determination

This protocol outlines a method for measuring the circulation time of fluorescently labeled nanoparticles in an animal model.

Materials:

  • Animal model (e.g., mice)

  • Fluorescently labeled nanoparticles

  • Anesthetic

  • Blood collection supplies (e.g., heparinized capillaries)

  • In vivo imaging system (IVIS) or a method for quantifying fluorescence in blood samples.

Procedure:

  • Administer the fluorescently labeled nanoparticles to the animal via intravenous injection.

  • At predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h), collect small blood samples.

  • For whole-body imaging, anesthetize the animal at each time point and acquire fluorescence images using an IVIS.

  • For blood sample analysis, process the blood to separate plasma and quantify the fluorescence intensity.

  • Plot the fluorescence intensity (or percentage of injected dose) in the blood/plasma over time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).[6][9]

Visualizing Key Processes and Pathways

To further elucidate the mechanisms underlying the stealth properties of these polymers, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a key biological pathway involved in nanoparticle recognition.

Experimental_Workflow Experimental Workflow for Evaluating Nanoparticle Stealth Properties cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation NP_synthesis Nanoparticle Formulation (e.g., with DSPE-PEG-alkyne) Protein_adsorption Protein Adsorption Assay (e.g., with BSA-FITC) NP_synthesis->Protein_adsorption Incubate with plasma proteins Macrophage_uptake Macrophage Uptake Assay (Flow Cytometry) NP_synthesis->Macrophage_uptake Incubate with macrophage cell line IV_injection Intravenous Injection into Animal Model NP_synthesis->IV_injection Data_analysis Comparative Data Analysis Protein_adsorption->Data_analysis Macrophage_uptake->Data_analysis Blood_sampling Serial Blood Sampling IV_injection->Blood_sampling Biodistribution Biodistribution Analysis (IVIS Imaging) Blood_sampling->Biodistribution Determine Circulation Half-Life Biodistribution->Data_analysis

Caption: Workflow for assessing nanoparticle stealth properties.

Complement_Activation_Pathway Complement Activation by PEGylated Nanoparticles cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway NP PEGylated Nanoparticle C1q C1q binding NP->C1q Can be triggered by anti-PEG antibodies MBL MBL/Ficolin binding NP->MBL Primary activation pathway for PEGylated surfaces C4_C2 C4 and C2 cleavage C1q->C4_C2 C3_convertase_classical C3 Convertase (C4b2a) C4_C2->C3_convertase_classical C3_cleavage C3 Cleavage C3_convertase_classical->C3_cleavage MASP MASP activation MBL->MASP C4_C2_lectin C4 and C2 cleavage MASP->C4_C2_lectin C3_convertase_lectin C3 Convertase (C4b2a) C4_C2_lectin->C3_convertase_lectin C3_convertase_lectin->C3_cleavage C3_hydrolysis Spontaneous C3 hydrolysis FactorB_D Factor B and D C3_hydrolysis->FactorB_D C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative C3_convertase_alternative->C3_cleavage C3a C3a (Anaphylatoxin) C3_cleavage->C3a C3b C3b (Opsonin) C3_cleavage->C3b C5_convertase C5 Convertase Formation C3b->C5_convertase C5_cleavage C5 Cleavage C5_convertase->C5_cleavage C5a C5a (Anaphylatoxin, Chemoattractant) C5_cleavage->C5a C5b C5b C5_cleavage->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC

References

Safety Operating Guide

Navigating the Disposal of DSPE-PEG-alkyne (MW 2000): A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as these may vary.

Core Safety Precautions and Handling

Before beginning any work with DSPE-PEG-alkyne (MW 2000), ensure that the following personal protective equipment (PPE) is worn and safety measures are in place:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid inhalation.

Step-by-Step Disposal Protocol

The proper disposal of DSPE-PEG-alkyne (MW 2000) and any contaminated materials involves a systematic approach of segregation, containment, and removal by a licensed waste disposal service.

Proper segregation of waste is the foundational step in safe disposal. Do not mix DSPE-PEG-alkyne waste with other waste streams unless explicitly permitted by your institution's EHS office.

Waste TypeExamplesCollection Procedure
Solid Waste Contaminated gloves, pipette tips, weigh boats, paper towels, and microfuge tubes.Collect in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
Liquid Waste Unused solutions, reaction mixtures, and the first rinsate from cleaning contaminated glassware.Collect in a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used.
Sharps Waste Contaminated needles, syringes, and glass Pasteur pipettes.Place all sharps into a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".

Properly managing and labeling waste containers is essential for safety and regulatory compliance.

  • Container Selection: Use containers that are chemically compatible with DSPE-PEG-alkyne and any solvents present in the waste. The original product container can often be used for waste collection.

  • Sealing: Keep waste containers tightly sealed when not in use to prevent spills or the release of vapors.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "DSPE-PEG-alkyne (MW 2000)". List all components of a mixture, including solvents and their approximate concentrations. Indicate any relevant hazards and the date of waste generation.

Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). The initial rinsate must be collected and disposed of as hazardous liquid waste.[1] After a thorough rinsing, the container can typically be disposed of as regular solid waste, but confirm this with your institutional guidelines.[1]

Once a waste container is full (a general guideline is to not exceed 75% capacity), arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal service.[2][3] Never dispose of DSPE-PEG-alkyne or its waste down the drain.

Spill Management

In the event of a spill, follow these procedures:

  • Alert and Secure: Notify others in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3]

  • Collect: Carefully gather the absorbed material and any contaminated solids using non-sparking tools.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent. Collect all cleaning materials as hazardous waste.[3]

  • Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving DSPE-PEG-alkyne (MW 2000).

DSPE_PEG_alkyne_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Experiment with DSPE-PEG-alkyne waste_generated Waste Generated start->waste_generated solid_waste Solid Waste (Gloves, Tips) waste_generated->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Is it liquid? sharps_waste Sharps Waste (Needles) waste_generated->sharps_waste Is it a sharp? solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container ehs_pickup Arrange for EHS/ Licensed Contractor Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Disposal workflow for DSPE-PEG-alkyne (MW 2000) waste.

This structured approach to the disposal of DSPE-PEG-alkyne (MW 2000) will help ensure a safe laboratory environment and maintain compliance with environmental regulations.

References

Personal protective equipment for handling DSPE-PEG-alkyne (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of DSPE-PEG-alkyne (MW 2000), ensuring a secure and efficient laboratory environment.

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[alkynyl(polyethylene glycol)-2000] (DSPE-PEG-alkyne, MW 2000). Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

I. Personal Protective Equipment (PPE) and Safety Measures

While some safety data for similar compounds suggest no special handling measures are required, it is best practice to adhere to standard laboratory safety protocols when handling powdered chemicals to mitigate any potential hazards. The following personal protective equipment is recommended as a minimum standard:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from airborne powder particles.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the substance.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Recommended when handling large quantities or if dust is generated.A dust mask or respirator can prevent inhalation of fine particles.

Note: Always ensure a safety shower and eyewash station are readily accessible when handling any chemical.[1]

II. Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental compliance. The following step-by-step guidance outlines the key procedures from receipt to disposal.

A. Handling and Storage

DSPE-PEG-alkyne (MW 2000) is typically a white to off-white solid.[2] For optimal stability, it should be stored under specific conditions.

AspectProcedure
Receiving Inspect packaging for any damage upon arrival.
Storage Store in a tightly sealed container at -20°C in a dry environment.[1][3]
Weighing & Aliquoting Handle in a well-ventilated area to minimize dust inhalation. Avoid creating and inhaling dust.
Dissolving Can be dissolved in solvents such as chloroform, ethanol, and DMSO.[2]

B. First Aid Procedures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Skin Contact Wash off with soap and plenty of water.
Inhalation If inhaled, move the person into fresh air.
Ingestion Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.[1]

C. Spill and Disposal Procedures

In the case of a spill, appropriate cleanup and disposal methods must be followed.

ProcedureAction
Spill Cleanup Wear appropriate PPE. Moisten the spilled material with a wet cloth or gently sweep it up to avoid creating dust.[1] Place the collected material into a sealed container for disposal.
Waste Disposal Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

III. Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for handling DSPE-PEG-alkyne (MW 2000) in a laboratory setting, from preparation to disposal, to ensure a safe and efficient process.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Retrieve DSPE-PEG-alkyne from -20°C storage B->C D Weigh required amount C->D E Dissolve in appropriate solvent D->E F Clean workspace and equipment E->F H Store remaining material at -20°C E->H G Segregate and label waste F->G I Dispose of waste according to institutional guidelines G->I

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.